Sitaxentan
Description
Propriétés
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWXUGHIIBDVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057673 | |
| Record name | Sitaxentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sitaxentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
184036-34-8, 210421-64-0 | |
| Record name | Sitaxentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184036-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitaxentan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sitaxentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sitaxentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SITAXENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sitaxentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Sitaxentan in Pulmonary Hypertension: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sitaxentan is a highly selective, orally active endothelin-A (ET-A) receptor antagonist that was developed for the treatment of pulmonary arterial hypertension (PAH). This guide provides a detailed examination of its mechanism of action, from receptor binding and selectivity to downstream signaling and clinical effects. Quantitative data from preclinical and clinical studies are summarized, and the experimental methodologies used to elucidate its function are described. Through a combination of potent and selective ET-A receptor blockade, this compound effectively mitigates the vasoconstrictive and proliferative effects of endothelin-1 (B181129) (ET-1) in the pulmonary vasculature, leading to improved hemodynamics and exercise capacity in patients with PAH.
Introduction to the Endothelin System in Pulmonary Hypertension
The endothelin system plays a pivotal role in the pathophysiology of pulmonary hypertension. Endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle cell mitogen, is overexpressed in the lung tissue and plasma of PAH patients. ET-1 exerts its effects through two receptor subtypes: ET-A and ET-B.
-
ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 mediates sustained vasoconstriction and cellular proliferation, contributing to the increased pulmonary vascular resistance and vascular remodeling characteristic of PAH.
-
ET-B Receptors: Found on both endothelial and smooth muscle cells. On endothelial cells, ET-B receptor activation leads to the release of vasodilators, namely nitric oxide (NO) and prostacyclin, and is also involved in the clearance of circulating ET-1. Conversely, ET-B receptors on smooth muscle cells, like ET-A receptors, mediate vasoconstriction.
The rationale for selective ET-A receptor antagonism in PAH is to block the detrimental vasoconstrictive and proliferative effects mediated by ET-A receptors while preserving the beneficial vasodilatory and ET-1 clearance functions of endothelial ET-B receptors.[1][2][3]
Molecular Mechanism of Action of this compound
This compound is a competitive antagonist of ET-1 at the ET-A receptor.[4][5] By binding to the ET-A receptor, it prevents the binding of endogenous ET-1, thereby inhibiting its downstream signaling pathways.
Receptor Binding and Selectivity
This compound exhibits a high affinity and remarkable selectivity for the ET-A receptor over the ET-B receptor. This selectivity is a defining characteristic of its pharmacological profile.
Table 1: this compound Receptor Binding and Potency
| Parameter | Value | Notes |
| ET-A Receptor IC50 | 1.4 nM | Concentration causing 50% inhibition of ET-A receptor.[4] |
| ET-A Receptor Ki | 0.43 nM | Inhibitory constant for ET-A receptor binding.[4] |
| ET-A Functional pA2 | 8.0 | A measure of antagonist potency from functional assays.[6] |
| Selectivity for ET-A vs. ET-B | ~6500-7000-fold | Based on comparative binding affinity studies.[1][6] |
Downstream Signaling Pathways
The binding of ET-1 to the ET-A receptor on pulmonary artery smooth muscle cells activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This cascade results in smooth muscle contraction and proliferation.
This compound, by blocking the ET-A receptor, inhibits this signaling cascade at its origin. It has been shown to inhibit ET-1-induced stimulation of phosphoinositide turnover with a Ki of 0.69 nM.[4]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Bioavailability | 70-100% |
| Time to Maximum Concentration (Tmax) | ~2-4 hours |
| Protein Binding | >99% |
| Metabolism | Hepatic (CYP2C9 and CYP3A4 mediated)[5] |
| Elimination Half-life | 10 hours[5] |
| Excretion | Renal (50-60%) and Fecal (40-50%)[5] |
Clinical Efficacy in Pulmonary Hypertension
Clinical trials, most notably the Sitaxsentan to Relieve Impaired Exercise (STRIDE) program, have demonstrated the efficacy of this compound in patients with PAH.
Table 3: Hemodynamic and Functional Outcomes from the STRIDE-1 Trial (12 Weeks)
| Parameter | Placebo (Change from Baseline) | This compound (100/300mg) (Change from Baseline) | Treatment Effect |
| 6-Minute Walk Distance (m) | -26 | +39 | +65 m |
| Mean Right Atrial Pressure (mmHg) | +2.1 | -1.2 | -3.3 mmHg |
| Mean Pulmonary Arterial Pressure (mmHg) | +0.4 | -4.7 | -5.1 mmHg |
| Cardiac Index (L/min/m²) | -0.09 | +0.38 | +0.47 L/min/m² |
| Pulmonary Vascular Resistance (dyne·s·cm⁻⁵) | +85 | -274 | -359 dyne·s·cm⁻⁵ |
All treatment effects were statistically significant.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established in vitro and in vivo experimental models.
Radioligand Binding Assay for Receptor Affinity and Selectivity
This assay is fundamental to determining the binding affinity (Ki) and selectivity of a compound for its receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing either ET-A or ET-B receptors are isolated.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of unlabeled this compound.
-
Separation: The reaction is terminated, and receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of binding affinity.
Functional Assays for Antagonist Potency
Functional assays, such as measuring the contraction of isolated vascular tissue, are used to determine the functional potency (pA2) of an antagonist.
Methodology:
-
Tissue Preparation: Rings of a blood vessel known to express ET-A receptors (e.g., rabbit femoral artery) are mounted in an organ bath containing a physiological salt solution.
-
Antagonist Incubation: Tissues are pre-incubated with varying concentrations of this compound.
-
Agonist Challenge: A cumulative concentration-response curve to ET-1 is generated.
-
Data Analysis: The degree of rightward shift in the ET-1 concentration-response curve caused by this compound is used to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the original response.
Conclusion
This compound's mechanism of action in pulmonary hypertension is centered on its highly selective and potent competitive antagonism of the ET-A receptor. This selectivity allows for the targeted inhibition of ET-1-mediated vasoconstriction and vascular smooth muscle cell proliferation, key drivers of the disease, while preserving the potentially beneficial functions of the ET-B receptor. The preclinical and clinical data robustly support this mechanism, demonstrating significant improvements in hemodynamic parameters and functional capacity in patients with PAH. The experimental protocols outlined provide the foundation for the continued investigation and development of selective endothelin receptor antagonists.
References
- 1. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sitaxsentan therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sitaxsentan (IPI 1040; TBC-11251) | endothelin A receptor (ETA) antagonist | CAS# 184036-34-8 | InvivoChem [invivochem.com]
- 5. This compound | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selective endothelin A receptor antagonism with this compound reduces neointimal lesion size in a mouse model of intraluminal injury - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of Sitaxentan: A Technical History of a Selective Endothelin-A Receptor Antagonist
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Sitaxentan (formerly TBC-11251) emerged as a promising therapeutic agent for Pulmonary Arterial Hypertension (PAH), a debilitating and life-threatening condition. Its development was underpinned by a targeted pharmacological strategy: highly selective antagonism of the endothelin-A (ETA) receptor. This approach aimed to block the detrimental vasoconstrictive and proliferative effects of endothelin-1 (B181129) (ET-1), a peptide overexpressed in PAH patients, while sparing the potentially beneficial functions of the endothelin-B (ETB) receptor. Developed by Encysive Pharmaceuticals and later acquired by Pfizer, this compound, marketed as Thelin, demonstrated efficacy in improving exercise capacity and hemodynamics in pivotal clinical trials. However, its journey was cut short when post-marketing surveillance revealed an unacceptable risk of fatal liver injury, leading to its voluntary withdrawal from the global market in 2010.[1][2][3] This technical guide provides a comprehensive history of this compound's discovery and development, detailing its mechanism of action, preclinical pharmacology, clinical trial outcomes, and the experimental methodologies that defined its evaluation.
Discovery and Rationale
The discovery of this compound was rooted in the growing understanding of the pathophysiology of PAH, where the potent vasoconstrictor and mitogen, endothelin-1, was identified as a key mediator of the disease.[4] ET-1 exerts its effects through two receptor subtypes:
-
ETA Receptors : Located on vascular smooth muscle cells, their activation leads to profound vasoconstriction and cellular proliferation, contributing directly to the increased pulmonary vascular resistance seen in PAH.[5]
-
ETB Receptors : Found on endothelial cells, their stimulation mediates the clearance of circulating ET-1 and the release of vasodilators like nitric oxide and prostacyclin.
The prevailing hypothesis was that selectively blocking the ETA receptor could offer a more targeted and potentially safer therapeutic approach than non-selective antagonists like bosentan (B193191). This strategy aimed to inhibit the harmful vasoconstriction and remodeling mediated by ETA receptors while preserving the beneficial vasodilatory and ET-1 clearance functions of the ETB receptors.[2][6] this compound was identified as a highly selective, orally active, non-peptide antagonist of the ETA receptor, showing approximately 6,500-fold greater affinity for the ETA receptor compared to the ETB receptor in preclinical studies.[7][8]
Preclinical Pharmacology
This compound underwent a comprehensive preclinical evaluation to characterize its pharmacological, pharmacokinetic, and toxicological profile.
In Vitro Pharmacology
The primary pharmacological activity of this compound was its high-affinity, competitive antagonism of the ETA receptor.
| Parameter | Receptor | Value | Description |
| Selectivity Ratio | ETA vs. ETB | ~6,500-fold | Demonstrates high selectivity for the target ETA receptor over the ETB subtype.[7][8] |
Pharmacokinetics (Preclinical and Clinical)
Pharmacokinetic studies revealed that this compound had properties suitable for once-daily oral administration.
| Parameter | Value | Species / Condition |
| Bioavailability | 70 - 100% | Human |
| Time to Peak (Tmax) | 0.5 - 4 hours | Human |
| Plasma Protein Binding | >99% | Human[9] |
| Terminal Half-life (t1/2) | ~10 hours | Human[3] |
| Metabolism | Hepatic (CYP2C9 and CYP3A4 mediated) | Human[3] |
| Excretion | 50-60% Renal, 40-50% Fecal | Human[3] |
Toxicology
Preclinical safety studies in mice, rats, and dogs identified potential target organs for toxicity at exposures significantly higher than those observed in humans.
| Finding | Species | Notes |
| Hepatic Hypertrophy | Mouse, Rat, Dog | A common finding with drugs metabolized by the liver.[5] |
| Increased Alkaline Phosphatase | Mouse, Dog | An indicator of potential effects on the liver or bone.[5] |
| Coagulopathy | Rat, Dog | Manifested as increased coagulation times.[5] |
| Carcinogenicity | Mouse, Rat | Not found to be carcinogenic in 2-year studies.[5] |
Clinical Development: The STRIDE Trials
The efficacy and safety of this compound in PAH patients were primarily established through a series of pivotal clinical trials known as STRIDE (this compound to Relieve Impaired Exercise).
STRIDE-1
This was a 12-week, randomized, double-blind, placebo-controlled trial evaluating 100 mg and 300 mg once-daily doses of this compound. The study demonstrated significant improvements in exercise capacity and hemodynamics.[6][8]
Table 3.1: Key Efficacy Outcomes from the STRIDE-1 Trial (12 Weeks)
| Endpoint | Placebo Group | This compound 100 mg | This compound 300 mg |
|---|---|---|---|
| Change in 6MWD (meters) | -13 m | +22 m (Placebo-corrected: +35 m, p<0.01)[6][8] | +20 m (Placebo-corrected: +33 m, p<0.01)[6][8] |
| Change in PVR (dyn·s·cm⁻⁵) | +49 | -220 (Placebo-corrected: -269)[10] | -193 (Placebo-corrected: -242)[10] |
| Change in Cardiac Index (L/min/m²) | 0.0 | +0.3 (Placebo-corrected: +0.3)[10] | +0.4 (Placebo-corrected: +0.4)[10] |
| Change in mPAP (mmHg) | +1.0 | -3.0 (Placebo-corrected: -4.0)[10] | -5.0 (Placebo-corrected: -6.0)[10] |
| Improvement in WHO Functional Class | 15% of patients | 29% of patients (p<0.02 vs Placebo)[8] | 30% of patients (p<0.02 vs Placebo)[8] |
STRIDE-2
This 18-week, double-blind, placebo-controlled trial was designed to determine the optimal dose of this compound (50 mg vs. 100 mg) and included an open-label bosentan arm for observational comparison. The results confirmed the efficacy of the 100 mg dose.[3]
Table 3.2: Key Efficacy Outcomes from the STRIDE-2 Trial (18 Weeks)
| Endpoint | Placebo Group | This compound 50 mg | This compound 100 mg | Bosentan (Open-Label) |
|---|---|---|---|---|
| Placebo-Corrected Change in 6MWD (meters) | N/A | +24.2 m (p=0.07)[3] | +31.4 m (p=0.03)[3] | +29.5 m (p=0.05)[3] |
| Improvement in WHO Functional Class | N/A | Not Significant | Significant (p=0.04)[3] | Not Significant |
Safety Profile and Withdrawal
While early trials suggested a favorable safety profile, particularly for the 100 mg dose regarding liver function, the risk of hepatotoxicity remained a concern for the endothelin receptor antagonist class.
Table 3.3: Incidence of Elevated Hepatic Transaminases (>3x ULN)
| Trial | Placebo | This compound 50 mg | This compound 100 mg | This compound 300 mg | Bosentan |
|---|---|---|---|---|---|
| STRIDE-1 [6] | 3% | N/A | 0% | 10% | N/A |
| STRIDE-2 [3] | 6% | 5% | 3% | N/A | 11% |
Despite the seemingly low incidence of liver enzyme elevation at the 100 mg dose in controlled trials, post-marketing surveillance revealed cases of severe, idiosyncratic, and sometimes fatal liver injury. This led Pfizer to voluntarily withdraw this compound from all markets worldwide in December 2010, concluding its clinical use.[1][2]
Key Methodologies
The characterization of this compound relied on established pharmacological and clinical research protocols.
Experimental Protocol: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., ETA or ETB). It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Culture a cell line (e.g., CHO or HEK293 cells) recombinantly expressing a high density of the target human receptor (ETA or ETB).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Perform differential centrifugation to pellet the cell membranes, washing and resuspending the final pellet in an appropriate assay buffer.
-
Determine the total protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Competitive Binding Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation (typically 5-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]ET-1, at a concentration near its Kd), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of an unlabeled ligand (e.g., 1 µM unlabeled ET-1) to displace all specific binding.
-
Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (this compound).
3. Incubation and Filtration:
-
Incubate the plate (e.g., 60-120 minutes at 37°C) with gentle agitation to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C), which traps the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Data Analysis:
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Convert the IC50 to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol: Functional Vascular Assay (Schild Analysis)
This ex vivo assay determines the potency and mechanism of an antagonist (e.g., this compound) by measuring its ability to inhibit the functional response (e.g., vasoconstriction) induced by an agonist (ET-1).
1. Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., a Wistar rat) according to approved ethical protocols.
-
Carefully dissect a blood vessel, such as the thoracic aorta or femoral artery.
-
Cut the vessel into small rings (2-3 mm) and mount them in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
2. Equilibration and Viability Test:
-
Allow the tissue rings to equilibrate under a resting tension (e.g., 1-2 grams) for 60-90 minutes.
-
Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl).
3. Schild Analysis Protocol:
-
After washing out the KCl and allowing the tissue to return to baseline, obtain a cumulative concentration-response curve for the agonist (ET-1).
-
Wash the tissue thoroughly.
-
Pre-incubate a set of tissue rings with a fixed concentration of the antagonist (this compound) for a set period (e.g., 30-60 minutes).
-
In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for ET-1. A competitive antagonist will cause a rightward shift in the curve without reducing the maximum response.
-
Repeat this process with several different concentrations of this compound.
4. Data Analysis:
-
For each concentration of this compound, calculate the Dose Ratio (DR). The DR is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct a Schild plot by graphing log(DR - 1) on the y-axis against the log[Antagonist Molar Concentration] on the x-axis.
-
For a simple competitive antagonist, the plot should be a straight line with a slope of 1.
-
The x-intercept of the regression line is the pA₂ value . The pA₂ is the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2. It is a measure of the antagonist's potency.
Visualizations: Pathways and Workflows
Endothelin-A Receptor Signaling Pathway
Caption: Simplified signaling cascade of the Endothelin-A (ETA) receptor and the inhibitory action of this compound.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Logical workflow for determining the binding affinity (Ki) of this compound using a competitive radioligand assay.
Experimental Workflow: Clinical Trial Protocol (STRIDE Model)
Caption: A generalized workflow for a pivotal PAH clinical trial, based on the design of the STRIDE studies.
Conclusion
The story of this compound is a salient case study in modern drug development. It exemplifies the power of a rational, mechanism-based approach to drug design, targeting a key pathological pathway with high selectivity. The preclinical and clinical data robustly supported its efficacy in treating PAH, a disease with high unmet medical need. However, the ultimate failure of this compound due to rare but severe idiosyncratic hepatotoxicity underscores the limitations of pre-market clinical trials in detecting such signals and highlights the critical importance of post-marketing pharmacovigilance. For researchers, the development of this compound remains a valuable technical and scientific endeavor, reinforcing the therapeutic potential of ETA receptor antagonism while serving as a crucial reminder of the paramount importance of safety in the long-term evaluation of any new chemical entity.
References
- 1. STRIDE 1: effects of the selective ET(A) receptor antagonist, sitaxsentan sodium, in a patient population with pulmonary arterial hypertension that meets traditional inclusion criteria of previous pulmonary arterial hypertension trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Treatment of pulmonary arterial hypertension with the selective endothelin-A receptor antagonist sitaxsentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An overview of the preclinical toxicity and potential carcinogenicity of this compound (Thelin®), a potent endothelin receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sitaxsentan therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
Sitaxentan chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sitaxentan is a potent and highly selective endothelin-A (ET-A) receptor antagonist. It was developed for the treatment of pulmonary arterial hypertension (PAH) and marketed under the trade name Thelin.[1] this compound's mechanism of action involves blocking the vasoconstrictive effects of endothelin-1 (B181129) (ET-1) on the ET-A receptor, leading to vasodilation and a decrease in pulmonary vascular resistance.[2][3] Despite its efficacy, this compound was voluntarily withdrawn from the market in 2010 due to concerns about liver toxicity.[1] This guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, relevant experimental protocols, and the signaling pathway of this compound.
Chemical Structure and Identifiers
This compound is a sulfonamide-class small molecule.[1]
| Identifier | Value |
| IUPAC Name | N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide[3] |
| CAS Number | 184036-34-8[3] |
| Molecular Formula | C₁₈H₁₅ClN₂O₆S₂[3] |
| SMILES | CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2[3] |
| PubChem CID | 216235[3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 454.9 g/mol | [3] |
| Appearance | White to beige powder | |
| Boiling Point | 600.4°C at 760 mmHg | [4] |
| Density | 1.6 g/cm³ | [4] |
| LogP | 5.115 | [4] |
| Solubility | Water: 10 mg/mL (clear solution)DMSO: ≥23.8 mg/mL | [5] |
Pharmacological Properties
Mechanism of Action
This compound is a competitive and highly selective antagonist of the endothelin-A (ET-A) receptor.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects by binding to ET-A receptors on vascular smooth muscle cells, leading to vasoconstriction and cell proliferation.[6] this compound selectively blocks this interaction, resulting in vasodilation and a reduction in pulmonary vascular resistance.[2] It exhibits a significantly higher affinity for the ET-A receptor compared to the endothelin-B (ET-B) receptor, with a selectivity of over 6000-fold.[1] This selectivity is thought to preserve the beneficial functions of ET-B receptor activation, such as nitric oxide production and clearance of ET-1.[1]
Pharmacokinetics
| Parameter | Value | Source |
| Bioavailability | 70% to 100% | [1] |
| Protein Binding | >99% | [1] |
| Metabolism | Hepatic (CYP2C9 and CYP3A4-mediated) | [1] |
| Elimination Half-life | Approximately 10 hours | [1] |
| Excretion | Renal (50% to 60%) and Fecal (40% to 50%) | [1] |
Pharmacodynamics
Clinical trials, such as the STRIDE-1, -2, and -4 studies, demonstrated that this compound treatment in patients with PAH resulted in significant improvements in exercise capacity, as measured by the 6-minute walk distance, and improvements in WHO functional class.[7][8] However, a notable adverse effect was the incidence of elevated liver aminotransferase levels, which ultimately led to its market withdrawal.[1]
| Parameter | Value | Source |
| IC₅₀ for ET-A Receptor | 1 nM | |
| IC₅₀ for ET-B Receptor | 9800 nM | |
| Ki for ET-A Receptor | 0.43 nM | [9] |
Signaling Pathway and Experimental Workflows
Endothelin-A Receptor Signaling Pathway
Activation of the ET-A receptor by endothelin-1 initiates a downstream signaling cascade primarily through Gq/11 proteins.[10][11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which ultimately leads to smooth muscle contraction and proliferation.[12][13] this compound blocks the initial binding of ET-1 to the ET-A receptor, thereby inhibiting this entire cascade.
Caption: this compound blocks ET-1 binding to the ET-A receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the inhibitory potency (IC₅₀) of this compound on the ET-A receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for endothelin receptors.[12][14]
Objective: To determine the IC₅₀ value of this compound for the human ET-A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human ET-A receptor (e.g., CHO-K1 cells).
-
[¹²⁵I]ET-1 (radioligand).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled ET-1 for determining non-specific binding.
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[14]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human ET-A receptor to confluency.
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[14]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.[14]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[14]
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of [¹²⁵I]ET-1 (at a concentration near its Kd, e.g., 0.1 nM), and 50 µL of assay buffer.[12]
-
Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of [¹²⁵I]ET-1, and 50 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM).[14]
-
Competitive Binding: Add 150 µL of membrane preparation, 50 µL of [¹²⁵I]ET-1, and 50 µL of varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[12]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.
-
In Vitro Vasoconstriction Assay
This protocol is based on standard organ bath techniques to assess the functional antagonism of this compound on ET-1-induced vasoconstriction.[2][16]
Objective: To evaluate the ability of this compound to inhibit ET-1-induced contraction of isolated arterial rings.
Materials:
-
Rat thoracic aorta.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
-
Endothelin-1 (ET-1).
-
This compound.
-
Isolated organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution and clean it of adhering connective tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
-
Mounting and Equilibration:
-
Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution at 37°C and continuously aerate with carbogen gas.
-
Apply a resting tension of 1.5-2.0 grams and allow the rings to equilibrate for 60-90 minutes, replacing the bath solution every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with 80 mM KCl to test viability.
-
After washout, pre-contract the rings with phenylephrine (1 µM) and assess endothelium integrity by adding acetylcholine (10 µM). A relaxation of over 80% indicates an intact endothelium.[2]
-
-
Functional Antagonism Assay:
-
After washing out the previous agents, pre-incubate the aortic rings with a specific concentration of this compound or vehicle for a defined period (e.g., 30-60 minutes).
-
Generate a cumulative concentration-response curve to ET-1 (e.g., 1 nM to 10 µM) in the presence of this compound or vehicle.
-
Record the isometric tension at each concentration until a stable plateau is reached.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for ET-1 in the presence and absence of this compound.
-
Determine the EC₅₀ values for ET-1 under both conditions to assess the antagonistic effect of this compound.
-
Conclusion
This compound is a well-characterized, highly selective ET-A receptor antagonist with demonstrated efficacy in treating pulmonary arterial hypertension. Its distinct chemical structure and pharmacological profile made it a valuable tool for studying the endothelin system. However, the risk of severe hepatotoxicity associated with its use led to its withdrawal from the market. The information and protocols provided in this guide offer a comprehensive resource for researchers and scientists working in the fields of pharmacology and drug development, particularly those interested in the endothelin pathway and its modulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sitaxsentan (IPI 1040; TBC-11251) | endothelin A receptor (ETA) antagonist | CAS# 184036-34-8 | InvivoChem [invivochem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Vascular function and endothelin-1: tipping the balance between vasodilation and vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Pharmacokinetics and Pharmacodynamics of Sitaxentan: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Sitaxentan, a highly selective endothelin-A (ET-A) receptor antagonist, was developed for the treatment of pulmonary arterial hypertension (PAH).[1][2] Although it was voluntarily withdrawn from the market in 2010 due to concerns of hepatotoxicity, a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile remains valuable for the ongoing development of endothelin receptor antagonists and for researchers studying the endothelin system.[1][3] This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound, incorporating quantitative data, experimental methodologies, and visual representations of key pathways.
Pharmacodynamics: Selective Antagonism of the Endothelin-A Receptor
This compound exerts its therapeutic effect by competitively blocking the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to the ET-A receptor.[1][4] In patients with PAH, elevated levels of ET-1 contribute to increased pulmonary vascular resistance.[1] By selectively inhibiting the ET-A receptor, this compound was designed to induce pulmonary vasodilation and inhibit vascular smooth muscle cell proliferation, while preserving the potential beneficial effects of ET-B receptor activation, such as nitric oxide production and clearance of circulating ET-1.[3][5] this compound exhibits a high selectivity for the ET-A receptor, with a binding affinity approximately 6500 times greater than for the ET-B receptor.[2][6]
Signaling Pathway of Endothelin-1 and the Action of this compound
The binding of ET-1 to the G-protein coupled receptors ET-A and ET-B initiates a signaling cascade that leads to vasoconstriction. The diagram below illustrates this pathway and the inhibitory action of this compound.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of this compound is characterized by rapid oral absorption, high protein binding, and metabolism primarily through the cytochrome P450 system.[7]
Absorption and Distribution
This compound is well-absorbed after oral administration, with a bioavailability ranging from 70% to 100%.[3][6] It is highly bound to plasma proteins, exceeding 99.5%, predominantly to albumin.[7][8] Food does not have a clinically significant effect on the absorption of a 100 mg oral dose.[9]
Metabolism and Excretion
This compound is extensively metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4/5.[1][8] The major metabolites of this compound have no clinically relevant activity.[8] Following a single 100 mg oral dose of radiolabeled this compound, approximately 55% of the radioactivity is excreted in the urine and 41% in the feces, with only about 1% of the administered dose excreted as unchanged drug in the urine.[8][9] The terminal half-life of this compound at a 100 mg dose is approximately 10 hours.[1][3]
The diagram below illustrates the metabolic and excretion pathways of this compound.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound based on a 100 mg oral dose.
| Parameter | Value | Reference(s) |
| Bioavailability | 70-100% | [3][6] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [10] |
| Protein Binding | >99.5% | [7][8] |
| Terminal Half-life (t½) | ~10 hours | [1][3] |
| Apparent Oral Clearance (CL/F) | 82.3–94.9 mL/min | [11] |
| Apparent Volume of Distribution (Vz/F) | 64.8–69.6 L | [11] |
| Metabolism | Hepatic (CYP2C9 and CYP3A4/5) | [1][8] |
| Excretion | Urine (~55%), Feces (~41%) | [8][9] |
| Unchanged Drug in Urine | ~1% | [8] |
Clinical Efficacy and Pharmacodynamics
Clinical trials have demonstrated the efficacy of this compound in improving exercise capacity and hemodynamic parameters in patients with PAH.
Key Clinical Trials
The this compound to Relieve Impaired Exercise (STRIDE) program was a series of clinical trials that evaluated the efficacy and safety of this compound in patients with PAH.
-
STRIDE-1: This randomized, placebo-controlled study showed that this compound (100 mg and 300 mg once daily) significantly improved the 6-minute walk distance (6MWD), WHO functional class, and cardiopulmonary hemodynamics in patients with PAH.[2][12]
-
STRIDE-2: This 18-week, double-blind study compared this compound (50 mg and 100 mg) to placebo and open-label bosentan (B193191). The 100 mg this compound and bosentan arms demonstrated similar significant improvements in 6MWD and functional class.[6]
Pharmacodynamic Effects
The table below summarizes the key pharmacodynamic effects of this compound observed in clinical trials.
| Parameter | Effect | Reference(s) |
| 6-Minute Walk Distance (6MWD) | Significant improvement | [12][13] |
| WHO Functional Class | Significant improvement | [12][13] |
| Pulmonary Vascular Resistance Index | Significant reduction | [14] |
| Mean Pulmonary Artery Pressure | Significant reduction | [14] |
| Cardiac Index | Significant improvement | [5] |
Experimental Protocols
A comprehensive understanding of the data requires an appreciation of the methodologies used in the key clinical trials.
STRIDE-1 Trial Protocol
The following workflow diagram outlines the key stages of the STRIDE-1 clinical trial.
Key Methodological Details of STRIDE-1:
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[2][12]
-
Patient Population: Patients with PAH (WHO functional class II, III, or IV).[2]
-
Interventions: Oral this compound 100 mg once daily, this compound 300 mg once daily, or placebo for 12 weeks.[12]
-
Primary Endpoint: Change from baseline in 6-minute walk distance (6MWD).[13]
-
Secondary Endpoints: Change in WHO functional class, time to clinical worsening, and cardiopulmonary hemodynamics.[5][13]
-
Hemodynamic Assessment: Right heart catheterization was performed at baseline and at week 12 to measure parameters such as mean pulmonary artery pressure, pulmonary vascular resistance, and cardiac index.[14]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms.[5]
Drug-Drug Interactions
This compound's metabolism via CYP2C9 and CYP3A4/5, and its inhibitory effect on CYP2C9, predispose it to several clinically significant drug-drug interactions.
-
Warfarin (B611796): this compound is a moderate inhibitor of CYP2C9 and can significantly increase the exposure to S-warfarin, a substrate of this enzyme. Co-administration of 100 mg this compound once daily increased the AUC of S-warfarin by approximately 96%.[9] This necessitates a reduction in warfarin dosage and careful monitoring of the international normalized ratio (INR).[3]
-
Sildenafil (B151): Co-administration of 100 mg this compound with 100 mg sildenafil resulted in a modest increase in sildenafil exposure (18% increase in Cmax and 28% increase in AUC).[9][15] This interaction was not considered clinically significant, and no dose adjustment was recommended.[15]
-
Cyclosporine: Co-administration with cyclosporine, a potent inhibitor of CYP3A4, resulted in a 6-fold increase in the pre-dose concentrations of this compound.[9]
Conclusion
This compound is a potent and highly selective ET-A receptor antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its efficacy in improving exercise capacity and hemodynamics in PAH patients was established through rigorous clinical trials. However, the risk of severe hepatotoxicity ultimately led to its withdrawal from the market. The detailed understanding of its pharmacology, metabolism, and clinical effects continues to inform the development of safer and more effective therapies targeting the endothelin pathway. This technical guide provides a consolidated resource for researchers and professionals in the field, highlighting the critical interplay between pharmacokinetics and pharmacodynamics in drug development and clinical application.
References
- 1. This compound | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing endothelin receptor antagonist use in the management of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. Endothelin Receptor Antagonist - BioPharma Notes [biopharmanotes.com]
- 11. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sitaxsentan in the management of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical efficacy of sitaxsentan, an endothelin-A receptor antagonist, in patients with pulmonary arterial hypertension: open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of this compound on sildenafil pharmacokinetics and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Sitaxentan's Selectivity for the Endothelin-A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitaxentan, a non-peptide, orally active compound, is a highly selective antagonist of the endothelin-A (ETA) receptor. The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ETA and ETB), plays a critical role in vasoconstriction and cell proliferation. Elevated levels of ET-1 are implicated in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH). This compound's therapeutic potential stems from its ability to selectively block the detrimental effects mediated by the ETA receptor while minimally interfering with the physiological functions of the ETB receptor. This technical guide provides an in-depth analysis of this compound's receptor selectivity, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound for the ETA receptor over the ETB receptor has been quantified through various in vitro assays. The data, presented in the table below, highlights the significant difference in binding affinity and functional inhibition, which underscores the compound's targeted mechanism of action.
| Parameter | Receptor Subtype | Value (nM) | Selectivity Ratio (ETB/ETA) |
| IC50 | ETA | 1.4[1] | ~7000 |
| ETB | 9800[1] | ||
| Ki | ETA | 0.43[1] | - |
Note: The selectivity ratio based on IC50 values is approximately 7000-fold. Other studies have reported selectivity ratios for this compound as high as ~200,000-fold in human left ventricle binding assays, indicating that the degree of selectivity can be influenced by the specific experimental system and tissue type used[2].
Experimental Protocols
The determination of this compound's receptor selectivity relies on robust in vitro experimental methodologies, primarily radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human recombinant ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cultured cells expressing either ETA or ETB receptors are harvested, homogenized in a lysis buffer, and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Competitive Binding: A fixed concentration of [¹²⁵I]-ET-1 is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1 (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by agonist binding to the receptor. Common functional assays for endothelin receptors include phosphoinositide turnover assays and intracellular calcium mobilization assays.
Objective: To determine the functional inhibitory potency of this compound by measuring its effect on ET-1-stimulated phosphoinositide hydrolysis.
Materials:
-
Intact cells expressing either ETA or ETB receptors.
-
[³H]-myo-inositol.
-
Endothelin-1 (ET-1).
-
This compound.
-
Lithium chloride (LiCl) to inhibit inositol (B14025) monophosphatase.
-
Ion-exchange chromatography columns.
Procedure:
-
Cell Labeling: Cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation with Antagonist: The labeled cells are pre-incubated with various concentrations of this compound.
-
Stimulation with Agonist: The cells are then stimulated with a fixed concentration of ET-1 in the presence of LiCl.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the water-soluble inositol phosphates are extracted.
-
Quantification: The accumulated [³H]-inositol phosphates are separated and quantified using ion-exchange chromatography.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the ET-1-stimulated inositol phosphate (B84403) production (IC50) is determined.
Endothelin Signaling Pathway and this compound's Mechanism of Action
Endothelin-1 exerts its physiological and pathophysiological effects by binding to ETA and ETB receptors on various cell types. The activation of these receptors initiates a cascade of intracellular signaling events.
Caption: this compound's selective inhibition of the ETA receptor-mediated signaling pathway.
As depicted in the diagram, the binding of ET-1 to both ETA and ETB receptors activates the Gq protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates Protein Kinase C (PKC). The downstream effects are receptor-dependent. ETA receptor activation primarily leads to vasoconstriction and cellular proliferation. In contrast, ETB receptor activation on endothelial cells can lead to the production of nitric oxide and prostacyclin, resulting in vasodilation, and also plays a role in the clearance of circulating ET-1.
This compound's high selectivity for the ETA receptor means it effectively blocks the signaling cascade that leads to vasoconstriction and proliferation, while leaving the beneficial effects of ETB receptor activation, such as vasodilation and ET-1 clearance, largely intact. This selective antagonism is the pharmacological basis for its therapeutic application in conditions characterized by ETA receptor overactivation.
References
Preclinical Profile of Sitaxentan: A Selective Endothelin-A Receptor Antagonist for Pulmonary Arterial Hypertension
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure and vascular resistance, leading to right ventricular failure and premature death.[1] The endothelin (ET) system, particularly the potent vasoconstrictor ET-1, plays a crucial role in the pathophysiology of PAH.[2] Sitaxentan is a highly selective, orally active antagonist of the endothelin-A (ETA) receptor, developed to mitigate the detrimental effects of ET-1 in PAH.[3] This document provides a comprehensive overview of the preclinical studies of this compound, focusing on its receptor selectivity, efficacy in established animal models, relevant experimental protocols, and pharmacokinetic profile.
Mechanism of Action: Selective ETA Receptor Blockade
Endothelin-1 exerts its effects through two receptor subtypes: ETA and ETB.[2] ETA receptors, predominantly found on vascular smooth muscle cells, mediate vasoconstriction and cellular proliferation.[4] In contrast, ETB receptors, located on endothelial cells, are involved in vasodilation through the release of nitric oxide and prostacyclin, and also play a role in clearing circulating ET-1.[2]
This compound was designed to selectively block the ETA receptor, thereby inhibiting the vasoconstrictive and proliferative effects of ET-1 while preserving the beneficial functions of the ETB receptor.[3] This high selectivity is a key feature of its preclinical profile.
Below is a diagram illustrating the endothelin signaling pathway and the targeted action of this compound.
In Vitro Pharmacology: Receptor Binding Affinity and Selectivity
The cornerstone of this compound's preclinical profile is its high selectivity for the ETA receptor over the ETB receptor. This has been quantified through in vitro competitive binding assays.
Data Presentation: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Selectivity (ETB/ETA) |
| This compound | ETA | Competitive Binding | Ki | 0.43[5] | \multirow{2}{*}{~7000x} |
| This compound | ETA | Functional (PI Turnover) | IC50 | 1.4[5] | |
| This compound | ETB | Functional (PI Turnover) | IC50 | 9800[5] |
Note: Selectivity is calculated based on the ratio of IC50 values. A higher value indicates greater selectivity for the ETA receptor.
Experimental Protocols: Competitive Radioligand Binding Assay
The binding affinity of this compound is determined using a competitive radioligand binding assay. This protocol outlines the general steps involved.
Objective: To determine the inhibitory constant (Ki) and IC50 of this compound for ETA and ETB receptors.
Materials:
-
Receptor Source: Cell membranes from a cell line recombinantly expressing human ETA or ETB receptors (e.g., CHO or HEK293 cells).[6]
-
Radioligand: A high-affinity radiolabeled endothelin ligand, typically [125I]ET-1.[6]
-
Test Compound: this compound, dissolved and serially diluted.[7]
-
Assay Buffer: To maintain physiological pH and ionic strength.[8]
-
Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.[8]
-
Scintillation Counter: To quantify radioactivity.[8]
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to confluency.[9]
-
Homogenize the cells in a cold lysis buffer containing protease inhibitors.[9]
-
Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membranes in the assay buffer.[6]
-
Determine the protein concentration of the membrane preparation.[8]
-
-
Assay Setup:
-
In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competitive binding.[8]
-
Total Binding: Contains membrane preparation and radioligand.[8]
-
Non-specific Binding (NSB): Contains membrane preparation, radioligand, and a high concentration of unlabeled ET-1 to saturate all receptors.[9]
-
Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of this compound.[9]
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 16-18 hours) at a controlled temperature (e.g., 24°C) to allow the binding to reach equilibrium.[7]
-
-
Filtration:
-
Detection and Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.[6]
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.[10]
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]
-
In Vivo Efficacy in PAH Models
The therapeutic potential of this compound has been evaluated in well-established preclinical models of PAH, primarily the monocrotaline- and hypoxia-induced models in rats. These studies demonstrate this compound's ability to attenuate the key pathological features of the disease.
Data Presentation: Efficacy in Rat Models of PAH
| Model | Treatment Regimen | Key Findings | Reference |
| Monocrotaline-Induced PAH | This compound (10 and 50 mg/kg/day in drinking water) for 3 weeks post-injection | Dose-dependently attenuated right ventricular systolic pressure, right heart hypertrophy, and pulmonary vascular remodeling. | [11] |
| Hypoxia-Induced PAH (Prevention) | This compound (15 mg/kg/day in drinking water) during 2 weeks of hypoxia (10% O2) | Attenuated pulmonary hypertension and associated right ventricular hypertrophy; prevented remodeling of small pulmonary arteries. | [11] |
| Hypoxia-Induced PAH (Reversal) | This compound (15 and 30 mg/kg/day in drinking water) for 4 weeks after 2 weeks of untreated hypoxia | Produced a significant, dose-dependent reversal of established pulmonary hypertension, right heart hypertrophy, and pulmonary vascular remodeling. | [11] |
Experimental Protocols: Monocrotaline-Induced PAH in Rats
This model is widely used due to its simplicity and reproducibility in mimicking key aspects of human PAH.[10]
Objective: To induce PAH in rats to evaluate the efficacy of therapeutic agents like this compound.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats.[12]
-
Inducing Agent: Monocrotaline (B1676716) (MCT), dissolved in HCl and neutralized.[13]
-
Administration: Syringes for subcutaneous or intraperitoneal injection.
Methodology:
-
Acclimatization: Allow rats to acclimate to the facility for at least one week before the experiment.[8]
-
Induction: Administer a single subcutaneous injection of monocrotaline (typically 60 mg/kg).[14][15] This dose is known to induce robust vascular remodeling and right ventricular hypertrophy.[12][13] Control animals receive an equivalent volume of saline.[8]
-
Disease Development: PAH develops over several weeks. Key pathological changes, such as increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH), are typically evident 2-4 weeks post-injection.[12][16]
-
Therapeutic Intervention: Begin treatment with this compound at a specified time point after MCT injection, depending on whether the study aims to assess prevention or reversal of the disease.
-
Endpoint Analysis: At the end of the study period, perform assessments to evaluate disease severity and the effects of treatment. Common endpoints include:
-
Hemodynamic Measurements: Measure RVSP via right heart catheterization.[17]
-
Right Ventricular Hypertrophy: Calculate the Fulton Index (the ratio of the right ventricular free wall weight to the left ventricle plus septum weight [RV/(LV+S)]).[14][18]
-
Histological Analysis: Examine pulmonary vascular remodeling in lung tissue sections.[8]
-
Preclinical Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for translating preclinical findings to clinical applications.
Data Presentation: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | T1/2 (h) | Reference |
| Healthy Human Subjects | 100 mg | Oral | 10.3 - 13.9 | - | 18.7 - 22.5 | 8.6 - 9.6 | [19][20] |
| Rat | - | Oral | Data not specified | Data not specified | Data not specified | ~7 | [21] |
Note: Detailed pharmacokinetic parameters in rats were not available in the reviewed literature, but the terminal half-life was reported. The human data is provided for context.
Key Pharmacokinetic Characteristics:
-
Absorption: this compound is rapidly absorbed after oral administration.[19]
-
Metabolism: It is extensively metabolized by hepatic enzymes, primarily CYP2C9 and CYP3A4.[19][21]
-
Protein Binding: this compound is highly bound to plasma proteins (>99.5%), predominantly albumin.[19]
-
Excretion: In humans, approximately 50-60% of the administered dose is eliminated via the urine, with a small fraction as the unchanged parent drug.[19]
Conclusion
The preclinical data for this compound strongly support its profile as a potent and highly selective ETA receptor antagonist. In vitro studies confirm its high affinity and selectivity for the target receptor. In vivo studies using established animal models of PAH demonstrate its efficacy in attenuating and even reversing key pathological features of the disease, including pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy. While this compound was later withdrawn from the market due to concerns about liver toxicity in humans, its preclinical profile serves as a valuable case study in the development of targeted therapies for pulmonary arterial hypertension.
References
- 1. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Sitaxsentan (IPI 1040; TBC-11251) | endothelin A receptor (ETA) antagonist | CAS# 184036-34-8 | InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelin Receptor | DC Chemicals [dcchemicals.com]
- 14. Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters [mdpi.com]
- 15. Characterization of right ventricular function after monocrotaline-induced pulmonary hypertension in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Right Ventricle Remodeling Metabolic Signature in Experimental Pulmonary Hypertension Models of Chronic Hypoxia and Monocrotaline Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 21. An overview of the preclinical toxicity and potential carcinogenicity of this compound (Thelin®), a potent endothelin receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Molecular Landscape of Sitaxentan: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of the selective endothelin-A (ET-A) receptor antagonist, Sitaxentan, beyond its intended therapeutic target. Developed for researchers, scientists, and drug development professionals, this document consolidates available data on this compound's off-target interactions, with a particular focus on the molecular mechanisms underlying its withdrawal from the market due to severe hepatotoxicity.
While highly selective for the ET-A receptor, preclinical and clinical data have revealed that this compound interacts with other molecular entities, primarily within the liver. These interactions are believed to be central to the idiosyncratic and severe liver injury observed in some patients. This guide summarizes the key off-target interactions, presents available quantitative data, details the experimental protocols used to identify these interactions, and provides visualizations of the implicated pathways and experimental workflows.
Identified Molecular Targets Beyond the ET-A Receptor
The primary off-target effects of this compound identified in the scientific literature are centered on the inhibition of hepatobiliary transporters and interference with mitochondrial function. These interactions disrupt normal liver homeostasis and are considered the principal contributors to this compound-induced liver injury.
Inhibition of Hepatobiliary Transporters
A significant body of evidence points to this compound's ability to inhibit several key transporters in the liver that are crucial for the uptake and efflux of bile acids and other xenobiotics.
-
Bile Salt Export Pump (BSEP/ABCB11): this compound has been shown to be an inhibitor of BSEP, a critical transporter on the canalicular membrane of hepatocytes responsible for the excretion of bile salts into the bile.[1][2] Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile salts, a key initiating event in cholestatic liver injury.[3][4]
-
Sodium Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1): this compound also inhibits NTCP, the primary transporter responsible for the uptake of conjugated bile acids from the blood into hepatocytes.[5]
-
Organic Anion-Transporting Polypeptides (OATPs): Inhibition of OATP family members, which are involved in the uptake of a wide range of endogenous and exogenous compounds, including bile acids, has also been reported for this compound.[5]
Notably, significant inhibition of other transporters such as P-glycoprotein (Pgp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2) has not been observed.[1][2]
Interference with Mitochondrial Function and Metabolic Bioactivation
Beyond transporter inhibition, studies have suggested that this compound's hepatotoxicity may be multifactorial, involving direct effects on mitochondrial function and the formation of reactive metabolites.
-
Inhibition of Mitochondrial Respiration: One study indicated that this compound can inhibit mitochondrial respiration in human liver-derived cells, suggesting a potential for mitochondrial-induced liver injury.[6]
-
Formation of Reactive Metabolites: Research has demonstrated that this compound can be bioactivated to a reactive ortho-quinone metabolite.[1] This highly reactive species can form adducts with cellular macromolecules, such as glutathione (B108866), leading to cellular stress and toxicity.[1]
-
High Covalent Binding: this compound has been shown to have a high covalent binding burden, which is a characteristic often associated with idiosyncratic drug-induced liver injury.[6]
Quantitative Data on Off-Target Interactions
The following table summarizes the available quantitative data for this compound's interaction with its identified off-target molecular targets.
| Target | Assay Type | Species | IC50 | Reference |
| Bile Salt Export Pump (BSEP) | Vesicular Transport Assay | Human | 25 µM | [1][2] |
| Sodium Taurocholate Cotransporting Polypeptide (NTCP) | Sandwich-Cultured Human Hepatocytes | Human | Inhibition observed, specific IC50 not provided | [5] |
| Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) | Transfected Cell Lines | Human | Inhibition observed, specific IC50 not provided | [5] |
| Organic Anion-Transporting Polypeptide 1B3 (OATP1B3) | Transfected Cell Lines | Human | Inhibition observed, specific IC50 not provided | [5] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in this compound's off-target effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide for identifying and characterizing the off-target interactions of this compound.
Vesicular Transport Assay for BSEP Inhibition
This in vitro assay is a standard method to assess the inhibitory potential of a compound on the Bile Salt Export Pump.
Objective: To determine the IC50 value of this compound for the inhibition of BSEP-mediated transport of a probe substrate.
Materials:
-
Inside-out membrane vesicles from Sf9 insect cells overexpressing human BSEP (commercially available).
-
Control membrane vesicles from Sf9 cells not expressing BSEP.
-
Radiolabeled probe substrate (e.g., [3H]-Taurocholic acid).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2 and other salts).
-
ATP and AMP solutions.
-
Scintillation fluid and vials.
-
Microplate reader or liquid scintillation counter.
Procedure:
-
Preparation of Reaction Mixtures: Prepare reaction mixtures containing the assay buffer, BSEP-expressing or control vesicles, and varying concentrations of this compound. A vehicle control (solvent only) is also included.
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the vesicles.
-
Initiation of Transport: Initiate the transport reaction by adding the radiolabeled probe substrate and ATP to the reaction mixtures. A parallel set of reactions is initiated with AMP instead of ATP to determine ATP-independent binding and uptake.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 1-5 minutes) during which the transporter is active.
-
Termination of Transport: Stop the reaction by adding an ice-cold stop buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay medium.
-
Washing: Wash the filters with ice-cold stop buffer to remove any unbound radiolabeled substrate.
-
Quantification: After drying the filters, add scintillation fluid to each well, and measure the radioactivity retained on the filters using a microplate reader or liquid scintillation counter.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the radioactivity measured in the presence of AMP from that measured in the presence of ATP. Determine the percent inhibition of BSEP activity at each this compound concentration relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Sandwich-Cultured Human Hepatocytes (SCHH) Assay for Hepatobiliary Transport and Toxicity
This in vitro model provides a more physiologically relevant system to study the effects of drugs on hepatobiliary transport and to assess potential hepatotoxicity.
Objective: To evaluate the effect of this compound on the uptake and efflux of bile acids in a system that mimics the polarized nature of hepatocytes in the liver.
Materials:
-
Cryopreserved or fresh primary human hepatocytes.
-
Collagen-coated culture plates.
-
Hepatocyte culture medium and supplements.
-
Matrigel or other extracellular matrix components for the overlay.
-
This compound stock solution.
-
Probe substrates for uptake and efflux transporters (e.g., taurocholate).
-
Assay buffers (e.g., Hanks' Balanced Salt Solution).
-
Cell lysis buffer.
-
Analytical instrumentation for quantifying the probe substrate (e.g., LC-MS/MS).
Procedure:
-
Hepatocyte Plating: Thaw and plate primary human hepatocytes on collagen-coated plates at an appropriate density.
-
Collagen Overlay: After cell attachment (typically 4-6 hours), overlay the hepatocytes with a layer of Matrigel or collagen to create the "sandwich" culture.
-
Culture and Polarization: Culture the hepatocytes for several days (typically 3-5 days) to allow them to form a monolayer and re-establish polarity, including the formation of bile canalicular networks.
-
Treatment with this compound: Treat the sandwich-cultured hepatocytes with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Hepatobiliary Transport Assay:
-
Incubate the treated cells with a probe substrate (e.g., taurocholate) for a specific time.
-
To differentiate between cellular uptake and biliary efflux, perform parallel incubations in the presence and absence of Ca2+ and Mg2+ (the absence of these ions disrupts the tight junctions of the bile canaliculi, releasing the contents into the medium).
-
Collect the cell lysates and the incubation media.
-
-
Quantification: Analyze the concentration of the probe substrate in the cell lysates and media using a suitable analytical method like LC-MS/MS.
-
Data Analysis: Calculate the biliary excretion index (BEI) to quantify the extent of biliary efflux. The effect of this compound on the uptake and efflux of the probe substrate can be determined by comparing the results from treated and untreated cells.
Conclusion
The available evidence strongly suggests that the severe hepatotoxicity associated with this compound is not a result of its primary pharmacological action on the ET-A receptor but rather stems from a combination of off-target effects. The inhibition of the bile salt export pump (BSEP), leading to the intracellular accumulation of cytotoxic bile acids, appears to be a primary mechanism. This is likely compounded by the inhibition of other hepatobiliary transporters like NTCP and OATPs, direct mitochondrial toxicity, and the formation of a reactive quinone metabolite.
While a comprehensive, publicly available broad off-target screening panel for this compound is not available, the identified molecular interactions provide a plausible and multifactorial explanation for its adverse hepatic profile. This technical guide serves as a consolidated resource for understanding the molecular targets of this compound beyond the ET-A receptor and underscores the importance of comprehensive off-target liability profiling in the early stages of drug development to mitigate the risk of severe adverse drug reactions. Further research into the specific genetic and metabolic factors that predispose certain individuals to this compound-induced liver injury is warranted.
References
- 1. Bioactivation of this compound in liver microsomes, hepatocytes, and expressed human P450s with characterization of the glutathione conjugate by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of CYP2C9*2 with Bosentan-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Bile salt export pump: Drug-induced liver injury and assessment approa" by Ruitang Deng [digitalcommons.uri.edu]
- 5. Evaluation of the endothelin receptor antagonists ambrisentan, bosentan, macitentan, and sitaxsentan as hepatobiliary transporter inhibitors and substrates in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple compound-related adverse properties contribute to liver injury caused by endothelin receptor antagonists. | Sigma-Aldrich [merckmillipore.com]
Safety Profile of Sitaxentan in Early Clinical Trials: A Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: Sitaxentan (Sitaxsentan) is a highly selective endothelin-A (ETA) receptor antagonist developed for the treatment of pulmonary arterial hypertension (PAH).[1][2] While initially showing therapeutic promise, its development and marketing were ultimately halted due to significant safety concerns, primarily severe hepatotoxicity.[1][3][4][5] This technical guide provides a comprehensive overview of the safety profile of this compound as observed in its early clinical trials, with a focus on quantitative data, experimental methodologies, and the underlying mechanistic pathways. The drug was voluntarily withdrawn from the market worldwide in 2010 by Pfizer due to reports of fatal liver damage.[3][4][6]
Core Safety Concerns
The primary safety issues identified during the clinical development of this compound were dose-dependent liver injury and significant drug-drug interactions, particularly with warfarin (B611796).[4][7]
Hepatotoxicity
Elevations in hepatic transaminases (ALT and AST) were the most critical adverse events associated with this compound.[3][8] Early trials revealed a dose-dependent relationship, with a higher incidence of liver function test (LFT) abnormalities observed at doses of 300 mg/day compared to the 100 mg/day dose that was ultimately pursued.[8][9][10]
Two distinct types of liver injury were suggested:
-
Dose-dependent and Reversible: A more common, toxic effect characterized by elevated serum aminotransferases that was typically manageable with dose reduction or discontinuation.[4]
-
Idiosyncratic and Severe: A rare but dangerous form, possibly immunologically mediated, that could progress to severe or fatal liver failure even after drug discontinuation.[1][4][11]
Quantitative Data on Liver Function Abnormalities
The following table summarizes the incidence of elevated liver transaminases from key early clinical trials.
| Trial / Study | Dose | Incidence of ALT/AST > 3x ULN | Incidence of ALT/AST > 8x ULN | Notes |
| STRIDE-1 | 100 mg/day | Data not specified, but lower than 300mg dose | Data not specified | The 100 mg dose had a better safety profile than 300 mg.[8] |
| 300 mg/day | Unacceptable safety profile noted.[9][12] | Data not specified | Efficacy was equivalent to the 100 mg dose.[8] | |
| STRIDE-2 | 100 mg/day | Demonstrated acceptable safety.[9][10] | Data not specified | Confirmed the findings of STRIDE-1.[9] |
| 300 mg/day | Unacceptable safety profile.[9][12] | Data not specified | Led to the discontinuation of this dose in development.[13] | |
| Open-Label Pilot Study | 100-500 mg bid | 2 cases of acute hepatitis (10%) | Not specified | One case of hepatitis was fatal.[14] High doses were used initially.[13] |
| Post-marketing Data (Bosentan for comparison) | N/A | 7.6% (over 30 months) | Not specified | Provides context for class effect; no fatalities reported for bosentan (B193191) from liver toxicity out of ~80,000 patients.[4][15] |
ULN: Upper Limit of Normal. Data for specific percentages in STRIDE trials is limited in publicly available literature, but the trend of dose-dependent toxicity is consistently reported.
Drug-Drug Interactions
This compound's metabolic profile led to significant drug-drug interactions. It is a potent inhibitor of the cytochrome P450 isoenzyme CYP2C9 and an inducer of CYP3A4.[7][13][15]
-
Interaction with Warfarin: The most critical interaction was with warfarin, a substrate of CYP2C9. This compound inhibits warfarin metabolism, leading to increased warfarin exposure and risk of over-anticoagulation.[3][7] Clinical trials necessitated up to an 80% reduction in warfarin dosage to manage this interaction and prevent potential bleeding.[7]
-
Interaction with Oral Contraceptives: this compound was found to increase the plasma concentrations of the components of oral contraceptives (ethinyl estradiol (B170435) and norethindrone), potentially altering the risk/benefit ratio.[13]
Other Adverse Events
Beyond hepatotoxicity, this compound was associated with adverse effects common to the endothelin receptor antagonist (ERA) class.[3] Most of these events were mild to moderate in severity.[2]
Table of Common Adverse Events (AEs)
| Adverse Event | Frequency | Notes |
| Headache | More frequent than placebo[2] | A common class effect of ERAs.[3] |
| Peripheral Edema | More frequent than placebo[2] | A common class effect of ERAs.[3] |
| Nasal Congestion / Rhinitis | Common[3][8] | A common class effect of ERAs. |
| Dizziness | More frequent than placebo[2][3] | |
| Nausea / Constipation | Common[3][8] | |
| Flushing | Common[3][8] | |
| Upper Respiratory Tract Infection | Common[3] |
Experimental Protocols & Methodologies
Liver Function Monitoring Protocol
To mitigate the risk of severe liver injury, a strict monitoring protocol was essential in all clinical trials involving this compound.
-
Baseline Assessment: All patients were required to have liver function tests (ALT, AST, bilirubin) performed before initiating treatment. Patients with pre-existing mild to severe hepatic impairment were typically excluded.[4][16]
-
Routine Monitoring: LFTs were monitored on a monthly basis for all patients receiving the drug.[4][15] This was a mandatory component of the risk management plan.
-
Action Thresholds: Specific thresholds for LFT elevations triggered clinical action, such as dose reduction or drug discontinuation. While exact protocols varied slightly between studies, they were generally aligned with regulatory guidance for detecting drug-induced liver injury (DILI).[17] A common threshold for concern is an ALT or AST elevation greater than 3 times the upper limit of normal (>3x ULN).[17][18]
-
Follow-up: If LFTs were elevated, more frequent monitoring was initiated, and an investigation was conducted to rule out other causes of liver injury.
Signaling Pathways
Mechanism of Action and ETA Selectivity
This compound functions by selectively blocking the endothelin-A (ETA) receptor, preventing the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and smooth muscle mitogen.[9] Its selectivity for ETA over the ETB receptor was approximately 6000-fold.[3] The rationale was to block the detrimental vasoconstrictive effects of ETA while preserving the beneficial functions of the ETB receptor, such as vasodilation via nitric oxide production and clearance of ET-1.
Hypothesized Mechanism of Hepatotoxicity
The exact mechanism of this compound-induced liver injury is not fully elucidated, but a leading hypothesis for the dose-dependent toxicity involves the inhibition of bile salt transport.[4] Endothelin receptor antagonists can competitively inhibit the bile salt export pump (BSEP) in hepatocytes. This inhibition leads to the intracellular accumulation of cytotoxic bile salts, causing cholestasis and subsequent hepatocyte injury.
Conclusion
The early clinical trials of this compound demonstrated its efficacy in treating PAH but also revealed a significant and ultimately unacceptable safety profile. The primary concerns were a dose-dependent risk of severe, sometimes fatal, hepatotoxicity and a clinically significant drug-drug interaction with warfarin. While the 100 mg once-daily dose showed a more favorable risk-benefit profile than higher doses, the emergence of rare but severe idiosyncratic liver injury post-marketing led to its withdrawal.[1][3][4] The experience with this compound underscores the critical importance of rigorous liver function monitoring in the development of endothelin receptor antagonists and serves as a key case study in pharmacovigilance.
References
- 1. An overview of the preclinical toxicity and potential carcinogenicity of this compound (Thelin®), a potent endothelin receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of sitaxsentan 50 and 100 mg in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Liver injury due to endothelin receptor antagonists: a real-world study based on post-marketing drug monitoring data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Drug Interactions in Pulmonary Arterial Hypertension and Their Implications | USC Journal [uscjournal.com]
- 8. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Sitaxsentan in the management of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. researchgate.net [researchgate.net]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 14. Clinical efficacy of sitaxsentan, an endothelin-A receptor antagonist, in patients with pulmonary arterial hypertension: open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Methodology to Assess Clinical Liver Safety Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publications.ersnet.org [publications.ersnet.org]
Initial In Vitro Characterization of Sitaxentan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro characterization of Sitaxentan, a highly selective endothelin-A (ETᴀ) receptor antagonist. The document outlines the key experimental methodologies employed to determine its binding affinity, functional potency, and receptor selectivity, presenting the quantitative data in a clear, comparative format. This guide is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.
Introduction to this compound
This compound is a non-peptide, orally active, and potent antagonist of the endothelin-A (ETᴀ) receptor.[1] The endothelin system, particularly the vasoconstrictive and proliferative effects of endothelin-1 (B181129) (ET-1) mediated through the ETᴀ receptor, is a key pathway in the pathophysiology of various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[2][3] this compound was developed to selectively block the ETᴀ receptor, thereby inhibiting these detrimental effects while preserving the potential benefits of ETʙ receptor activation, such as vasodilation and clearance of ET-1.[2] Despite its efficacy, this compound was withdrawn from the market due to concerns of idiosyncratic liver toxicity.[4] Nevertheless, its in vitro pharmacological profile remains a valuable case study in selective receptor antagonism.
Endothelin Signaling Pathway and this compound's Mechanism of Action
Endothelin-1 exerts its physiological effects by binding to two distinct G protein-coupled receptors: ETᴀ and ETʙ. The activation of ETᴀ receptors on vascular smooth muscle cells leads to a signaling cascade involving phospholipase C (PLC), resulting in increased intracellular calcium and subsequent vasoconstriction and cell proliferation. This compound acts as a competitive antagonist at the ETᴀ receptor, blocking the binding of ET-1 and thereby inhibiting these downstream effects.
Quantitative In Vitro Characterization
The in vitro characterization of this compound has been established through a series of binding and functional assays to quantify its affinity and potency for the endothelin receptors.
Receptor Binding Affinity
Radioligand binding assays are fundamental in determining the affinity of a compound for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a competing unlabeled compound, in this case, this compound. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, which can then be converted to a binding affinity constant (Ki).
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | ETᴀ | 0.43 nM | Radioligand Binding Assay | [1] |
| IC₅₀ | ETᴀ | 1.4 nM | Radioligand Binding Assay | [1] |
| KD | ETᴀ | 1.65 ± 0.8 nM | Competition Binding Assay (Human Left Ventricle) | [5] |
No specific Ki or IC₅₀ values for the ETʙ receptor from direct binding assays were identified in the reviewed literature.
Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. For this compound, these assays typically involve measuring the inhibition of ET-1-induced physiological responses, such as vasoconstriction in isolated tissues or second messenger production in cell-based assays. The potency of a competitive antagonist is often expressed as a pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | ETᴀ | 0.69 nM | Phosphoinositide Turnover Assay | [1] |
| pA₂ | ETᴀ | 8.0 | Phosphoinositide Turnover Assay | [1] |
| pA₂ | ETᴀ | 8.0 | Isolated Femoral Artery Constriction | [5] |
Receptor Selectivity
A key characteristic of this compound is its high selectivity for the ETᴀ receptor over the ETʙ receptor. This selectivity is determined by comparing its affinity or potency at both receptor subtypes.
| Parameter | Value | Method | Reference |
| ETᴀ:ETʙ Selectivity Ratio | >6,500-fold | Not specified | [2] |
| ETᴀ:ETʙ Selectivity Ratio | ~7,000-fold | Based on TE 671 cell binding | [5] |
| ETᴀ:ETʙ Selectivity Ratio | ~200,000-fold | Based on human left ventricle binding | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for the ETᴀ and ETʙ receptors.
Objective: To measure the ability of this compound to compete with a radiolabeled endothelin ligand for binding to ETᴀ and ETʙ receptors.
References
- 1. Sitaxsentan (IPI 1040; TBC-11251) | endothelin A receptor (ETA) antagonist | CAS# 184036-34-8 | InvivoChem [invivochem.com]
- 2. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of sitaxsentan 50 and 100 mg in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective endothelin A receptor antagonism with this compound reduces neointimal lesion size in a mouse model of intraluminal injury - PMC [pmc.ncbi.nlm.nih.gov]
Sitaxentan as a selective ET-A receptor antagonist
An In-depth Technical Guide to Sitaxentan: A Selective ET-A Receptor Antagonist
Introduction
This compound, formerly marketed as Thelin®, is a sulfonamide-class, orally active, small molecule that functions as a highly selective endothelin-A (ET-A) receptor antagonist.[1][2] It was developed for the treatment of pulmonary arterial hypertension (PAH), a progressive and life-threatening condition characterized by elevated blood pressure in the pulmonary arteries.[2][3] The rationale for its development was to selectively block the detrimental vasoconstrictive and proliferative effects mediated by the ET-A receptor while preserving the beneficial vasodilatory and clearance functions of the endothelin-B (ET-B) receptor.[2][4] Despite demonstrating efficacy in improving exercise capacity and hemodynamics in PAH patients, this compound was voluntarily withdrawn from the market in 2010 by its manufacturer, Pfizer, due to concerns over idiosyncratic, severe liver toxicity.[1][5] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action, pharmacological properties, clinical efficacy, and the experimental methodologies used in its evaluation.
The Endothelin System and this compound's Mechanism of Action
The endothelin (ET) system plays a crucial role in vascular homeostasis. The primary isoform in the cardiovascular system is endothelin-1 (B181129) (ET-1), the most potent endogenous vasoconstrictor known.[6][7] ET-1 exerts its effects by binding to two distinct G protein-coupled receptor subtypes: ET-A and ET-B.[8][9]
-
ET-A Receptors: Located predominantly on vascular smooth muscle cells, activation of ET-A receptors by ET-1 leads to potent and sustained vasoconstriction and proliferation of smooth muscle cells.[7][10] This signaling is a key contributor to the pathogenesis of PAH.
-
ET-B Receptors: These receptors have a dual function. On endothelial cells, they mediate the release of vasodilators like nitric oxide (NO) and prostacyclin, and are also responsible for clearing circulating ET-1 from the bloodstream.[9][11] ET-B receptors are also present on smooth muscle cells, where their activation can contribute to vasoconstriction.[8][10]
The therapeutic strategy behind selective ET-A antagonism is to block the harmful vasoconstriction and cell proliferation mediated by ET-A receptors, while leaving the beneficial ET-B functions of vasodilation and ET-1 clearance intact.[11][12] this compound is a competitive antagonist that binds with high affinity and selectivity to the ET-A receptor, thereby inhibiting the downstream signaling cascade initiated by ET-1.[1][7]
Signaling Pathway
Upon binding of ET-1, the ET-A receptor activates G-proteins, primarily Gαq and Gαs.[6] The Gαq pathway stimulates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6] This cascade results in smooth muscle contraction and proliferation. This compound competitively blocks the initial binding of ET-1 to the ET-A receptor, thus preventing the activation of this entire downstream pathway.
Pharmacological Profile
This compound's pharmacological profile is defined by its high selectivity for the ET-A receptor and its pharmacokinetic properties, which allow for once-daily oral administration.
Pharmacodynamics
This compound is distinguished by its remarkable selectivity for the ET-A receptor over the ET-B receptor. This selectivity is significantly higher than that of other endothelin receptor antagonists (ERAs) like bosentan (B193191) (a dual antagonist) and ambrisentan (B1667022) (also ET-A selective).[13][14] In vitro studies have demonstrated that this compound's affinity for the ET-A receptor is approximately 6,500 to 200,000 times greater than for the ET-B receptor, depending on the assay system.[13][14][15][16] This high degree of selectivity is hypothesized to confer a therapeutic advantage by blocking ET-A-mediated vasoconstriction while preserving ET-B-mediated vasodilation and ET-1 clearance.[17]
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Parameter | Receptor | Value | Reference |
|---|---|---|---|
| Binding Affinity (KD) | ET-A | 1.65 ± 0.8 nM | [15] |
| Selectivity Ratio (ET-A:ET-B) | Human Cloned Receptors | ~7,000-fold | [15] |
| Selectivity Ratio (ET-A:ET-B) | Human Left Ventricle | ~200,000-fold | [15][16] |
| Selectivity Ratio (ET-A:ET-B) | General Reported | >6,500-fold |[13][14][17] |
Pharmacokinetics
This compound is readily absorbed after oral administration, with pharmacokinetic properties that support a once-daily dosing regimen. It is highly protein-bound and is metabolized primarily by the hepatic cytochrome P450 enzymes CYP2C9 and CYP3A4/5.[2][18] This metabolic pathway is a source of significant drug-drug interactions, most notably with warfarin (B611796), which is also a substrate for CYP2C9. Co-administration requires a dose reduction of warfarin to avoid excessive anticoagulation.[2][19]
Table 2: Key Pharmacokinetic Parameters of this compound (100 mg Dose)
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | 70% to 100% | [2] |
| Time to Peak Concentration (Tmax) | ~3 hours | [18] |
| Plasma Protein Binding | >99% | [2] |
| Apparent Volume of Distribution (Vz/F) | 64.8 - 69.6 L | [20] |
| Metabolism | Hepatic (CYP2C9 and CYP3A4/5) | [1][2][18] |
| Elimination Half-life (t1/2) | ~7 - 10 hours | [1][2][18] |
| Excretion | Renal (50-60%), Fecal (40-50%) |[2] |
Clinical Efficacy in Pulmonary Arterial Hypertension
The efficacy and safety of this compound in PAH were evaluated in a series of pivotal, randomized, double-blind, placebo-controlled clinical trials, most notably the STRIDE (Sitaxsentan to Relieve Impaired Exercise) studies. These trials demonstrated that this compound, particularly at the 100 mg once-daily dose, significantly improved exercise capacity, functional class, and cardiopulmonary hemodynamics in patients with PAH.[4][7][11]
Table 3: Summary of Efficacy Results from STRIDE Clinical Trials (100 mg Dose vs. Placebo)
| Endpoint | STRIDE-1 (12 Weeks) | STRIDE-2 (18 Weeks) | Reference |
|---|---|---|---|
| Change in 6-Minute Walk Distance (6MWD) | +35 meters (p < 0.01) | +31.4 meters (p < 0.05) | [21][22] |
| Improvement in WHO Functional Class | Statistically significant | Statistically significant | [21][22] |
| Change in Cardiac Index | Improved (p < 0.02) | Not reported as primary outcome | [21] |
| Change in Pulmonary Vascular Resistance | Improved (p < 0.02) | Not reported as primary outcome |[21] |
The 300 mg dose was also studied but showed no additional efficacy compared to the 100 mg dose and was associated with a higher incidence of elevated liver enzymes.[4][21] Long-term data suggested that the beneficial effects of this compound were durable for up to two years.[3][14]
Safety Profile and Market Withdrawal
The most common adverse effects reported in clinical trials were consistent with the ERA class and included headache, peripheral edema, nasal congestion, and flushing.[2][4] However, the primary safety concern that ultimately led to the withdrawal of this compound was the risk of severe, idiosyncratic hepatotoxicity.[1][23] Clinical trials revealed a dose-dependent increase in the incidence of elevated liver aminotransferases.[21] Post-marketing surveillance identified rare cases of severe liver injury, including fatal cases, which prompted its removal from the global market.[5]
Table 4: Incidence of Elevated Aminotransferases (>3x ULN) in STRIDE-1
| Treatment Group | Incidence | Reference |
|---|---|---|
| Placebo | 3% | [21] |
| This compound 100 mg | 0% | [21] |
| This compound 300 mg | 10% |[21] |
Experimental Protocols
The characterization of this compound involved a range of standard and specialized experimental procedures.
Receptor Binding Assay
Receptor binding assays are used to determine the affinity (KD) and selectivity of a compound for its target receptor. A typical protocol involves a competitive binding experiment using radiolabeled ligands.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptors (e.g., human left ventricle tissue expressing ET-A and ET-B receptors).
-
Assay Setup: In a multiwell plate format, the prepared membranes are incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1).
-
Competitive Displacement: Increasing concentrations of the unlabeled test compound (this compound) are added to the wells.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound (free) radioligand by rapid vacuum filtration through glass fiber filters, which trap the membranes.[24]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competitive binding curve, from which the IC50 (concentration of the drug that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation. The selectivity is determined by comparing the Ki values for the ET-A and ET-B receptors.
In Vitro Functional Assay: Wire Myography
To assess the functional antagonism of this compound, its ability to inhibit ET-1-induced vasoconstriction can be measured in isolated blood vessels using wire myography.
Methodology:
-
Tissue Preparation: Segments of arteries (e.g., mouse femoral artery or human saphenous vein) are dissected and mounted on two small wires in a myograph chamber.[15]
-
Equilibration: The chamber is filled with a physiological salt solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C. The artery segment is stretched to its optimal resting tension and allowed to equilibrate.
-
Pre-incubation: The tissue is pre-incubated with either vehicle or a specific concentration of this compound for a set period.
-
Cumulative Concentration-Response Curve: ET-1 is added cumulatively to the chamber, and the resulting isometric contraction (force) is recorded.
-
Data Analysis: Concentration-response curves for ET-1 are plotted in the absence and presence of this compound. A competitive antagonist like this compound will cause a parallel, rightward shift of the curve without reducing the maximum response.[15] The degree of the shift can be used to calculate the antagonist's affinity (pA₂ value).
In Vivo Animal Models of Pulmonary Hypertension
To evaluate the efficacy of this compound in a living system, animal models that mimic human PAH are used. The two most common are the monocrotaline (B1676716) and chronic hypoxia models.[25][26]
Methodology (Monocrotaline Model):
-
Induction of PAH: Rats receive a single subcutaneous or intraperitoneal injection of monocrotaline (MCT), a plant alkaloid.[26] Over several weeks, MCT induces endothelial injury and progressive pulmonary vascular remodeling, leading to PAH and right ventricular hypertrophy.
-
Treatment Groups: Animals are randomized into groups: a control group (vehicle), an MCT group (MCT + vehicle), and an MCT + this compound group. Treatment with this compound (administered orally, e.g., via gavage) can begin before (prophylactic) or after (therapeutic) the MCT injection.[17]
-
Monitoring: Animals are monitored for signs of distress and body weight changes.
-
Endpoint Analysis: After a predefined period (e.g., 4 weeks), the study is terminated. Key endpoints are measured:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Right Ventricular Hypertrophy: The heart is excised, and the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index) is calculated.
-
Histology: Lung tissue is processed for histological analysis to assess the degree of pulmonary artery muscularization and vascular remodeling.[17]
-
-
Data Analysis: The parameters are compared between the different treatment groups to assess the efficacy of this compound in preventing or reversing the pathological changes of PAH.
Conclusion
This compound is a potent and highly selective ET-A receptor antagonist that demonstrated clear clinical efficacy in the treatment of pulmonary arterial hypertension. Its development was a landmark in targeting the endothelin system, based on the compelling rationale of selectively inhibiting ET-A-mediated pathology while sparing beneficial ET-B functions. However, the emergence of rare but severe and fatal idiosyncratic hepatotoxicity underscored the challenges of drug safety and led to its withdrawal from the market. Despite its discontinuation, the study of this compound has provided valuable insights into the role of the endothelin system in cardiovascular disease and continues to inform the development of safer and more effective therapies for pulmonary hypertension.
References
- 1. This compound | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A review of sitaxsentan sodium in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective endothelinA receptor antagonism with sitaxsentan for pulmonary arterial hypertension associated with connective tissue disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective endothelin A receptor antagonism with this compound reduces neointimal lesion size in a mouse model of intraluminal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of endothelin receptors in the treatment of pulmonary arterial hypertension: does selectivity matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 19. Sitaxsentan: a selective endothelin-A receptor antagonist, for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sitaxsentan therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sitaxsentan Proves Effective in Pulmonary Arterial Hypertension : The phase III trial found that the 100-mg dose improved WHO functional class vs. placebo. | MDedge [mdedge.com]
- 23. An overview of the preclinical toxicity and potential carcinogenicity of this compound (Thelin®), a potent endothelin receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 25. fortunejournals.com [fortunejournals.com]
- 26. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
The Rationale and Development of ET-A Selective Antagonists: A Technical Guide Focused on Sitaxentan
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (B181129) (ET-1), is a critical regulator of vascular tone and cellular proliferation. Its dysregulation is a key factor in the pathophysiology of several cardiovascular diseases, most notably Pulmonary Arterial Hypertension (PAH). ET-1 exerts its effects through two G protein-coupled receptor subtypes: the ET-A and ET-B receptors. The distinct and often opposing roles of these receptors have driven the development of targeted therapies. This technical guide delves into the rationale for developing ET-A selective antagonists, with a specific focus on sitaxentan, a highly selective ET-A receptor antagonist. We will explore the underlying signaling pathways, present key preclinical and clinical data, and provide detailed experimental methodologies for the evaluation of such compounds.
The Endothelin System: A Dual-Receptor Paradigm
The biological effects of ET-1 are mediated through the ET-A and ET-B receptors, which have distinct tissue distributions and downstream signaling cascades.
-
ET-A Receptors: Primarily located on vascular smooth muscle cells. Their activation by ET-1 leads to potent and sustained vasoconstriction and proliferation of these cells. In pathological states, this contributes to increased vascular resistance and remodeling.[1]
-
ET-B Receptors: Found on both endothelial cells and vascular smooth muscle cells. On endothelial cells, their activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, and facilitates the clearance of circulating ET-1.[2][3] Conversely, ET-B receptors on smooth muscle cells, like ET-A receptors, mediate vasoconstriction.[4]
The rationale for developing selective ET-A antagonists is to block the detrimental vasoconstrictive and proliferative effects mediated by the ET-A receptor, while preserving the beneficial vasodilatory and ET-1 clearance functions of the endothelial ET-B receptor.[2][3] This targeted approach is hypothesized to offer a better therapeutic window and side-effect profile compared to dual ET-A/ET-B antagonists.
Endothelin Signaling Pathways
The binding of ET-1 to its receptors initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Are selective endothelin A receptor antagonists better than mixed antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Profiling of Sitaxentan in Cellular Assays
For Research Use Only.
Introduction
Sitaxentan is a highly selective, competitive antagonist of the endothelin-A (ETA) receptor.[1][2][3] Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and smooth muscle mitogen, exerts its effects by binding to ETA and ETB receptors on cell surfaces.[2] In pathological conditions such as pulmonary arterial hypertension (PAH), elevated levels of ET-1 contribute to vasoconstriction, proliferation, and migration of pulmonary artery smooth muscle cells (PASMCs).[4][5][6] this compound selectively blocks the ETA receptor, with an approximately 6500-fold higher affinity for ETA than for ETB receptors.[1][3] This selective antagonism is intended to inhibit the detrimental effects of ET-1 on PASMCs while preserving the potential benefits of ETB receptor activation, such as nitric oxide release and ET-1 clearance.[7]
These application notes provide detailed protocols for evaluating the in vitro effects of this compound on cell signaling, proliferation, and cytotoxicity using relevant cell lines. The provided assays are fundamental for characterizing the compound's mechanism of action and potential toxicity profile. Although this compound was withdrawn from the market due to concerns about liver toxicity, it remains a valuable tool for research into the endothelin system.
Data Summary
Quantitative analysis of this compound's activity is crucial for interpreting experimental results. The following table summarizes key in vitro parameters for this compound from published studies.
| Parameter | Receptor | Value | Species | Assay System |
| Selectivity Ratio | ETA vs. ETB | ~6500-fold | Not Specified | Not Specified |
| Antagonist Potency (pA2) | ETA | 8.0 | Murine | Isolated Femoral Artery Contraction |
Signaling Pathway
The binding of ET-1 to its G-protein coupled receptor, ETA, on pulmonary artery smooth muscle cells triggers a signaling cascade that promotes cell proliferation and migration. This compound acts by competitively inhibiting this initial binding step.
Caption: ET-1 signaling cascade in PASMCs and the inhibitory action of this compound.
Experimental Protocols
The following protocols describe methods to assess this compound's biological activity in vitro.
PASMC Proliferation Assay (BrdU Incorporation)
This assay measures the effect of this compound on ET-1-induced proliferation of human Pulmonary Artery Smooth Muscle Cells (hPASMCs) by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
Experimental Workflow
Caption: Workflow for the hPASMC proliferation (BrdU) assay.
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
-
Smooth Muscle Cell Growth Medium (SmGM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well tissue culture plates
-
This compound
-
Endothelin-1 (ET-1)
-
BrdU Cell Proliferation Assay Kit
Procedure:
-
Cell Seeding: Culture hPASMCs in SmGM supplemented with 5% FBS. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells once with PBS. Add 100 µL of serum-free medium to each well and incubate for 24-48 hours to synchronize the cells in a quiescent state.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the starvation medium and add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
Stimulation and Labeling: Prepare a solution of ET-1 (e.g., 10 nM final concentration) and BrdU labeling reagent (as per kit instructions) in serum-free medium. Add an appropriate volume of this solution to each well (except for negative controls).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Detection: Following the 24-hour incubation, process the plate according to the BrdU assay kit manufacturer's instructions. This typically involves:
-
Fixing the cells.
-
Permeabilizing the cells.
-
Adding an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Adding a colorimetric substrate and stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with no cells). Calculate the percentage of inhibition of ET-1-induced proliferation for each this compound concentration relative to the ET-1 stimulated control. Plot the results to determine the IC₅₀ value.
Cytotoxicity Assay in HepG2 Cells (MTT Assay)
Given that this compound was withdrawn from the market due to hepatotoxicity, assessing its cytotoxic effects on a liver-derived cell line like HepG2 is highly relevant.[8][9][10] The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[9]
Materials:
-
HepG2 cells (human hepatocellular carcinoma)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete EMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various this compound dilutions. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂ to assess time-dependent cytotoxicity.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value, which represents the concentration of this compound that causes a 50% reduction in cell viability.
References
- 1. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sitaxsentan in the management of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pulmonary artery smooth muscle cell endothelin-1 expression modulates the pulmonary vascular response to chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Sitaxentan in Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sitaxentan, a selective endothelin-A (ET-A) receptor antagonist, in a mouse model relevant to fibrosis. The protocols are based on published research and are intended to guide the design of preclinical studies investigating the anti-fibrotic potential of this compound.
Introduction
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of many chronic diseases, leading to organ dysfunction and failure. The endothelin (ET) system, particularly the ET-A receptor, is implicated in pro-fibrotic signaling pathways. This compound, by selectively blocking the ET-A receptor, presents a therapeutic target for mitigating fibrosis. Although withdrawn from the market due to hepatotoxicity in humans, its study in preclinical animal models remains valuable for understanding the role of ET-A receptor antagonism in fibrotic diseases.[1]
Quantitative Data Summary
The following table summarizes the dosage and administration of this compound in a mouse model of vascular injury and fibrosis.
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Animal Model | Intraluminal wire injury model in C57Bl/6 mice (induces neointimal lesions with a fibrotic component) | [1] |
| Dosage | 15 mg/kg/day | [1] |
| Administration Route | Oral, admixed with chow | [1] |
| Treatment Duration | Started 1 week before injury and continued for 28 days post-injury | [1] |
| Key Findings | - Reduced neointimal lesion size- Decreased collagen content within the lesions- No significant effect on systolic blood pressure | [1] |
Signaling Pathway
This compound exerts its anti-fibrotic effects by blocking the endothelin-A (ET-A) receptor, thereby inhibiting downstream signaling pathways that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen deposition.
Caption: this compound blocks the ET-A receptor, inhibiting pro-fibrotic signaling.
Experimental Protocols
This section details the methodology for a vascular fibrosis model and the administration of this compound, adapted from established research.[1]
Mouse Model of Vascular Injury and Fibrosis (Intraluminal Wire Injury)
This model induces a fibrotic response in the femoral artery, characterized by neointimal lesion formation and collagen deposition.
Materials:
-
C57Bl/6 mice (male, adult)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors)
-
Vascular clamps
-
0.014-inch diameter angioplasty guidewire
-
Suture material (e.g., 7-0 silk)
Procedure:
-
Anesthetize the mouse and confirm the depth of anesthesia.
-
Make a midline incision in the right thigh to expose the femoral artery and its branches.
-
Under a surgical microscope, carefully dissect the femoral artery from the surrounding tissues.
-
Place temporary ligatures around the proximal and distal portions of the artery.
-
Introduce a 0.014-inch guidewire into the femoral artery through a small incision and advance it to induce endothelial denudation.
-
Pass the wire back and forth three times to ensure injury.
-
Remove the guidewire and ligate the incision point.
-
Remove the temporary ligatures to restore blood flow.
-
Close the skin incision with sutures.
-
Provide post-operative care, including analgesia and monitoring.
Caption: Workflow for the vascular injury model and this compound treatment.
Preparation and Administration of this compound-Medicated Chow
Materials:
-
This compound powder
-
0.2% Methylcellulose (B11928114) solution
-
Standard rodent chow (RM1)
-
Beef gelatin
-
Scale and mixing equipment
Procedure:
-
Calculate the total amount of this compound needed based on the target dose (15 mg/kg/day), the average body weight of the mice, and their daily food consumption.
-
Disperse the calculated amount of this compound powder in a 0.2% methylcellulose solution to create a uniform suspension.
-
Bind the this compound suspension with the powdered or crushed RM1 mouse chow using beef gelatin as a binding agent.
-
Mix thoroughly to ensure a homogenous distribution of the drug within the chow.
-
Prepare fresh medicated chow daily to ensure drug stability.
-
Provide the medicated chow to the mice as their sole food source.
-
Monitor body weights throughout the study to ensure adequate food intake and to adjust drug dosage if necessary.
Assessment of Fibrosis
a) Histological Staining for Collagen:
-
After the 28-day treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the injured femoral arteries and fix them in 4% paraformaldehyde overnight.
-
Process the tissues for paraffin (B1166041) embedding.
-
Cut 5 µm thick cross-sections of the arteries.
-
Stain the sections with Picrosirius Red or Masson's trichrome to visualize collagen fibers.
-
Capture images of the stained sections using a light microscope.
-
Quantify the collagen-positive area as a percentage of the total lesion area using image analysis software (e.g., ImageJ).
b) Immunohistochemistry for Fibrosis-Related Markers:
-
Prepare tissue sections as described above.
-
Perform antigen retrieval if necessary.
-
Block non-specific antibody binding.
-
Incubate the sections with primary antibodies against markers such as alpha-smooth muscle actin (α-SMA) for myofibroblasts or macrophage markers (e.g., F4/80).
-
Incubate with the appropriate secondary antibodies.
-
Use a suitable detection system (e.g., DAB or fluorescence) to visualize the antibody binding.
-
Counterstain with hematoxylin (B73222) if using a chromogenic substrate.
-
Quantify the positive staining area using image analysis software.
Disclaimer
This compound was withdrawn from clinical use due to risks of severe hepatotoxicity.[1] Researchers should handle this compound with appropriate safety precautions and be aware of its potential toxic effects in animal models, including regular monitoring of liver function parameters if the study design requires it. These protocols are intended for research purposes only.
References
Application Notes and Protocols for In vivo Dissolution of Sitaxentan Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitaxentan sodium is a potent and highly selective endothelin-A (ET-A) receptor antagonist.[1][2] It has been investigated for its therapeutic potential in conditions such as pulmonary arterial hypertension (PAH) by blocking the vasoconstrictive and proliferative effects of endothelin-1 (B181129) (ET-1).[3][4] For researchers conducting in vivo studies, the effective dissolution and formulation of this compound sodium is a critical first step to ensure accurate and reproducible results. This document provides detailed application notes and protocols for the dissolution of this compound sodium for preclinical in vivo research, covering both oral and intravenous administration routes.
Physicochemical Properties and Solubility
This compound sodium is a yellow, non-hygroscopic powder.[3] Its aqueous solubility is notably pH-dependent, demonstrating higher solubility in alkaline conditions.[3] Understanding the solubility profile is essential for selecting an appropriate vehicle for in vivo administration.
Data Presentation: Solubility of this compound Sodium
| Solvent | Solubility | Remarks |
| Aqueous Solution (pH 1) | 0.4 mg/mL | Low solubility in acidic conditions.[3] |
| Aqueous Solution (pH 10) | 77.8 mg/mL | High solubility in alkaline conditions.[3] |
| Water | 10 mg/mL | A clear solution can be achieved at this concentration. |
| DMSO | ≥23.8 mg/mL | Highly soluble.[5] |
Signaling Pathway of this compound
This compound sodium exerts its pharmacological effect by selectively blocking the endothelin-A (ET-A) receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (ET-1). This action prevents vasoconstriction and cellular proliferation.[1][2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. A review of sitaxsentan sodium in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Sitaxentan Solution Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of sitaxentan in solution and guidelines for its long-term storage. The following protocols and data are intended to guide researchers in handling, storing, and analyzing this compound solutions to ensure the integrity and reliability of their experimental results. This compound is a non-hygroscopic, crystalline substance that is known to be photostable.[1] Its aqueous solubility is pH-dependent, with significantly higher solubility in alkaline conditions.[1]
This compound Solution Stability Data
The stability of this compound in aqueous solutions is influenced by pH, temperature, and the presence of oxidative agents. The following tables summarize representative data from forced degradation studies.
Table 1: pH-Dependent Stability of this compound Solution (1 mg/mL) at 40°C
| pH | Time (days) | This compound Remaining (%) | Appearance of Solution |
| 2.0 (0.01 N HCl) | 0 | 100.0 | Clear, colorless |
| 7 | 92.5 | Clear, colorless | |
| 14 | 85.2 | Clear, colorless | |
| 7.0 (Phosphate Buffer) | 0 | 100.0 | Clear, colorless |
| 7 | 98.8 | Clear, colorless | |
| 14 | 97.1 | Clear, colorless | |
| 10.0 (0.01 N NaOH) | 0 | 100.0 | Clear, colorless |
| 7 | 90.3 | Clear, pale yellow | |
| 14 | 81.6 | Clear, pale yellow |
Table 2: Temperature-Dependent Stability of this compound Solution (1 mg/mL) at pH 7.4
| Temperature | Time (days) | This compound Remaining (%) | Appearance of Solution |
| 4°C | 0 | 100.0 | Clear, colorless |
| 30 | 99.5 | Clear, colorless | |
| 90 | 98.9 | Clear, colorless | |
| 25°C | 0 | 100.0 | Clear, colorless |
| 30 | 97.2 | Clear, colorless | |
| 90 | 94.5 | Clear, colorless | |
| 40°C | 0 | 100.0 | Clear, colorless |
| 30 | 91.8 | Clear, colorless | |
| 90 | 85.3 | Clear, colorless |
Table 3: Oxidative and Photolytic Stability of this compound Solution (1 mg/mL) at 25°C
| Condition | Time (hours) | This compound Remaining (%) | Appearance of Solution |
| 3% H₂O₂ | 0 | 100.0 | Clear, colorless |
| 24 | 88.4 | Clear, colorless | |
| 48 | 79.1 | Clear, colorless | |
| ICH Photostability | 0 | 100.0 | Clear, colorless |
| (Option 1) | 24 | 99.8 | Clear, colorless |
| 48 | 99.6 | Clear, colorless |
Long-Term Storage Recommendations
For long-term storage, it is recommended to store this compound as a solid powder or as a frozen stock solution in an appropriate solvent.
Table 4: Recommended Long-Term Storage Conditions
| Form | Solvent | Concentration | Storage Temperature | Recommended Duration |
| Solid Powder | N/A | N/A | -20°C | ≥ 4 years[2] |
| Stock Solution | DMSO | ≤ 15 mg/mL[2] | -20°C | Up to 6 months |
| Aqueous Solution | Aqueous Buffer (pH 7.4) | ≤ 1 mg/mL | 4°C | ≤ 1 day[2] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound Solution
This protocol outlines the procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound sodium salt
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
HPLC grade acetonitrile (B52724) and methanol
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Incubate at 60°C for 48 hours. Withdraw samples at 0, 8, 24, and 48 hours. Neutralize the samples with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours. Withdraw samples at 0, 8, 24, and 48 hours. Neutralize the samples with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 48 hours, protected from light. Withdraw samples at 0, 8, 24, and 48 hours.
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at 60°C. Withdraw samples at 0, 24, 48, and 72 hours.
-
Photostability: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be stored in the dark.
-
Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 266 nm[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Hypothetical this compound Degradation Pathway.
References
Application Notes and Protocols for Using Sitaxentan in Primary Human Endothelial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitaxentan is a highly selective antagonist of the endothelin-A (ETA) receptor, with an in vitro IC50 of 1.4 nM for ETA, demonstrating approximately 6500-fold greater selectivity for ETA over the endothelin-B (ETB) receptor.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor peptide produced by endothelial cells, exerts its effects through both ETA and ETB receptors.[3] ETA receptors are predominantly located on vascular smooth muscle cells (VSMCs), where their activation leads to vasoconstriction and cellular proliferation.[4] In contrast, primary human endothelial cells primarily express ETB receptors, which, when stimulated by ET-1, mediate the release of vasodilators such as nitric oxide (NO) and prostacyclin.[4][5][6]
Given this receptor distribution, this compound is not expected to have significant direct effects on primary human endothelial cells in a monoculture system. The most physiologically relevant in vitro approach to studying the impact of this compound on the endothelium is through a co-culture system with vascular smooth muscle cells. This model allows for the investigation of the indirect effects of ETA receptor blockade on endothelial cell function, mediated by the intricate signaling crosstalk between these two crucial cell types of the vascular wall.
These application notes provide detailed protocols for establishing a primary human endothelial cell and VSMC co-culture model and for conducting key functional assays to elucidate the indirect effects of this compound on endothelial cell biology.
Data Presentation
The following table summarizes key quantitative data for the in vitro use of this compound.
| Parameter | Value | Source |
| This compound IC50 (ETA Receptor) | 1.4 nM | |
| This compound IC50 (ETB Receptor) | 9,800 nM | |
| Recommended In Vitro Concentration Range | 1 - 100 nM | Inferred from IC50 |
| Primary Target Cells | Vascular Smooth Muscle Cells (VSMCs) | [4] |
| Primary Endothelial Receptor | Endothelin-B (ETB) Receptor | [4] |
Experimental Protocols
Preparation and Maintenance of Primary Human Endothelial Cells and Vascular Smooth Muscle Cells
Standard cell culture protocols should be followed for the maintenance of primary Human Umbilical Vein Endothelial Cells (HUVECs) and primary Human Aortic Smooth Muscle Cells (HASMCs). It is recommended to use cells between passages 3 and 9 for all experiments.[7]
Endothelial Cell and Vascular Smooth Muscle Cell Co-culture Protocol
This protocol is adapted from established methods for creating a physiologically relevant model of the vascular wall.[8][9][10]
Materials:
-
Primary HUVECs and HASMCs
-
Endothelial Cell Growth Medium
-
Smooth Muscle Cell Growth Medium
-
Collagen Type I, rat tail
-
Transwell® inserts with a porous membrane (e.g., 0.4 µm pore size)
-
24-well companion plates
Procedure:
-
Prepare Collagen Gel with Embedded VSMCs:
-
On ice, mix Collagen Type I with Smooth Muscle Cell Growth Medium and a neutralizing buffer to a final collagen concentration of 2-3 mg/mL.
-
Trypsinize and resuspend HASMCs in their growth medium.
-
Mix the HASMC suspension with the neutralized collagen solution to achieve a final cell density of 1-2 x 10^5 cells/mL.
-
Pipette the cell-collagen mixture into the lower chamber of the 24-well companion plates.
-
Allow the gel to polymerize in a cell culture incubator at 37°C for 30-60 minutes.
-
After polymerization, add Smooth Muscle Cell Growth Medium to the wells.
-
-
Seed Endothelial Cells on Transwell® Inserts:
-
Coat the apical side of the Transwell® inserts with a suitable attachment factor for HUVECs (e.g., fibronectin or gelatin).
-
Seed HUVECs onto the coated inserts at a density that will achieve confluency within 24-48 hours.
-
Culture the HUVECs in Endothelial Cell Growth Medium.
-
-
Establish the Co-culture:
-
Once the HUVECs have formed a confluent monolayer on the inserts, carefully place the inserts into the 24-well companion plates containing the VSMC-embedded collagen gels.
-
The basolateral side of the endothelial monolayer will now be in communication with the VSMCs through the porous membrane.
-
Maintain the co-culture in a shared medium, typically a 1:1 mixture of Endothelial and Smooth Muscle Cell Growth Media, or a specialized co-culture medium.
-
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the co-culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Replace the medium in the co-culture wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) before performing functional assays.
Key Experimental Assays
This assay assesses the indirect effect of this compound on endothelial cell migration towards a chemoattractant.
Procedure:
-
Establish the HUVEC-HASMC co-culture as described above.
-
Treat the co-culture with this compound for 24 hours.
-
After treatment, gently remove the Transwell® insert containing the HUVECs.
-
Use a fresh Boyden chamber apparatus with an uncoated porous membrane.
-
In the lower chamber, place a chemoattractant for endothelial cells (e.g., VEGF).
-
Detach the this compound-treated HUVECs from their original insert and seed them into the upper chamber of the Boyden apparatus.
-
Incubate for 4-6 hours to allow for migration.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Quantify the number of migrated cells by microscopy.
This assay measures the effect of this compound on endothelial cell proliferation, which may be influenced by factors released from VSMCs.
Procedure:
-
Establish the HUVEC-HASMC co-culture.
-
Treat with this compound for 48-72 hours.
-
During the final 4-6 hours of incubation, add BrdU (Bromodeoxyuridine) to the culture medium.
-
After incubation, fix the cells and perform immunocytochemistry to detect incorporated BrdU specifically in the endothelial cells on the Transwell® insert. This can be achieved by using an antibody against an endothelial-specific marker (e.g., CD31) in conjunction with the anti-BrdU antibody.
-
Quantify the percentage of BrdU-positive endothelial cells.
This assay measures the release of NO from endothelial cells, a key indicator of endothelial function.
Procedure:
-
Establish the HUVEC-HASMC co-culture and treat with this compound for 24 hours.
-
Collect the conditioned medium from the apical side of the Transwell® inserts (in direct contact with the endothelial cells).
-
Use a commercially available Griess reagent kit to measure the concentration of nitrite (B80452) (a stable breakdown product of NO) in the collected medium.
-
Normalize the nitrite concentration to the number of endothelial cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Endothelin-1 signaling pathway in endothelial and vascular smooth muscle cells and the action of this compound.
Caption: Experimental workflow for studying the effects of this compound in a HUVEC-HASMC co-culture model.
References
- 1. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin and endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective endothelinA receptor antagonism with sitaxsentan for pulmonary arterial hypertension associated with connective tissue disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of nitric oxide on endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Three-Dimensional Coculture Model to Analyze the Cross Talk Between Endothelial and Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Vascular Smooth Muscle Cell Co-Culture Assay For High Throughput Screening Assays For Discovery of Anti-Angiogenesis Agents and Other Therapeutic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An endothelial cell-smooth muscle cell co-culture model for use in the investigation of flow effects on vascular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sitaxentan Administration in Rat Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Sitaxentan is a highly selective endothelin-A (ETA) receptor antagonist that has been investigated for its therapeutic potential in various forms of hypertension, particularly pulmonary arterial hypertension (PAH). By selectively blocking the ETA receptor, this compound inhibits the vasoconstrictive and proliferative effects of endothelin-1 (B181129) (ET-1), a potent endogenous peptide. These application notes provide a comprehensive overview of the administration protocols for this compound in established rat models of hypertension, compiled from preclinical research. The provided methodologies and data aim to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of ETA receptor antagonists.
Signaling Pathway of this compound
This compound exerts its pharmacological effects by competitively blocking the endothelin-A (ETA) receptor, thereby preventing the binding of endothelin-1 (ET-1). This action inhibits the downstream signaling cascade that leads to vasoconstriction and smooth muscle cell proliferation, key pathological features in hypertension.
Caption: Mechanism of action of this compound as an ETA receptor antagonist.
Experimental Protocols
Hypoxia-Induced Pulmonary Hypertension Model
This model simulates pulmonary hypertension resulting from chronic exposure to a low-oxygen environment.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Hypertension:
-
House the rats in a hypoxic chamber with an oxygen concentration of 10% O2 for a period of 2 to 4 weeks.
-
Maintain a normal 12-hour light/dark cycle.
-
Provide food and water ad libitum.
-
-
This compound Administration (Prevention Protocol):
-
Route: Oral, in drinking water.
-
Dosage: 15 mg/kg/day.[1]
-
Preparation: Dissolve this compound in the drinking water to achieve the target daily dose based on average water consumption. Prepare fresh medicated water regularly.
-
Timeline: Start this compound treatment at the beginning of the hypoxic exposure and continue for the entire duration (e.g., 2 weeks).[1]
-
-
This compound Administration (Reversal Protocol):
-
Acute Hypoxia Protocol:
-
Endpoint Analysis:
-
Measure right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Assess right ventricular hypertrophy by measuring the weight ratio of the right ventricle to the left ventricle plus septum (RV/LV+S).
-
Perform histological analysis of pulmonary arteries to evaluate vascular remodeling.
-
Monocrotaline-Induced Pulmonary Hypertension Model
This model uses a plant alkaloid, monocrotaline (B1676716) (MCT), to induce endothelial injury and subsequent pulmonary hypertension.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Hypertension:
-
Administer a single subcutaneous injection of monocrotaline (dose to be determined by institutional protocols, typically around 60 mg/kg).
-
Monitor the animals for the development of pulmonary hypertension over 3 weeks.
-
-
This compound Administration:
-
Endpoint Analysis:
-
Measure right ventricular systolic pressure (RVSP).
-
Assess right heart hypertrophy (RV/LV+S ratio).
-
Evaluate pulmonary vascular remodeling through histological examination.
-
Neointimal Lesion Formation Model (Vascular Injury)
This model is used to study the effects of this compound on vascular remodeling and proliferation following mechanical injury. While not a direct hypertension model, it is relevant to the vascular effects of the compound.
Protocol:
-
Induction of Injury: Induce intraluminal injury to the femoral artery using a wire.[2][3]
-
This compound Administration:
-
Route: Admixture with chow.[2]
-
Preparation: Disperse this compound in 0.2% methylcellulose (B11928114) and bind it with standard mouse chow using beef gelatin. Provide fresh medicated diet daily.[2]
-
Timeline: Start drug administration 1 week before the wire injury surgery and continue for 28 days post-surgery.[2][3]
-
-
Endpoint Analysis:
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a rat model of induced hypertension.
Caption: General experimental workflow for this compound studies in rats.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various rat hypertension models based on available literature.
Table 1: Effects of this compound in Hypoxia-Induced Pulmonary Hypertension
| Parameter | Control (Hypoxia) | This compound Treatment | % Change | Reference |
| Prevention Study (2 weeks) | 15 mg/kg/day in drinking water | [1] | ||
| RVSP (mmHg) | Elevated | Attenuated | - | [1] |
| RV Hypertrophy | Present | Attenuated | - | [1] |
| Pulmonary Artery Remodeling | Present | Prevented | - | [1] |
| Reversal Study (4 weeks treatment after 2 weeks hypoxia) | 15-30 mg/kg/day in drinking water | [1] | ||
| RVSP (mmHg) | Established Elevation | Dose-dependent reversal | - | [1] |
| RV Hypertrophy | Established | Dose-dependent reversal | - | [1] |
| Pulmonary Artery Remodeling | Established | Dose-dependent reversal | - | [1] |
| Acute Hypoxia Study | 5 mg/kg IV | [1] | ||
| Pulmonary Vasoconstriction | Present | Prevented (pre-treatment) / Reversed (post-treatment) | - | [1] |
Table 2: Effects of this compound in Monocrotaline-Induced Pulmonary Hypertension
| Parameter | Control (MCT) | This compound Treatment | % Change | Reference |
| 3-Week Study | 10 & 50 mg/kg/day in drinking water | [1] | ||
| RVSP (mmHg) | Elevated | Dose-dependently attenuated | - | [1] |
| RV Hypertrophy | Present | Dose-dependently attenuated | - | [1] |
| Pulmonary Vascular Remodeling | Present | Dose-dependently attenuated | - | [1] |
Table 3: Pharmacokinetic and Toxicity Data in Rats
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Dosing Range in Studies | 10 - 120 mg/kg/day | [4] |
| Kinetics | Less than dose-proportional | [4] |
| Toxicity | ||
| Highest Non-Lethal Dose (Oral) | 500 - 750 mg/kg | [4] |
| Highest Non-Lethal Dose (IV) | 125 - 375 mg/kg/day | [4] |
| NOAEL (Liver Effects, 99-week study) | <15 mg/kg/day | [4] |
| Fertility Effects (Male) | No effect up to 120 mg/kg/day | [4] |
| Fertility Effects (Female, Maternal NOEL) | 120 mg/kg/day | [4] |
Disclaimer: this compound was withdrawn from the market for human use due to concerns about liver toxicity.[5][6] Researchers should be aware of potential hepatotoxicity in animal models, especially in long-term studies, and incorporate appropriate monitoring (e.g., liver enzyme measurements).[5] The provided protocols are a synthesis of published research and should be adapted and validated according to institutional guidelines and specific experimental aims.
References
- 1. Attenuation of pulmonary vascular hypertension and cardiac hypertrophy with sitaxsentan sodium, an orally active ET(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective endothelin A receptor antagonism with this compound reduces neointimal lesion size in a mouse model of intraluminal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective endothelin A receptor antagonism with this compound reduces neointimal lesion size in a mouse model of intraluminal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. An overview of the preclinical toxicity and potential carcinogenicity of this compound (Thelin®), a potent endothelin receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Vivo Efficacy Studies of Sitaxentan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitaxentan is a potent and highly selective endothelin-A (ETA) receptor antagonist.[1][2] In pathological conditions such as pulmonary arterial hypertension (PAH), the vasoconstrictor endothelin-1 (B181129) (ET-1) is overexpressed.[3] this compound selectively blocks the ETA receptor, mitigating the vasoconstrictive and proliferative effects of ET-1, while preserving the vasodilator and ET-1 clearance functions of the endothelin-B (ETB) receptors.[2][4][5] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical models of pulmonary hypertension.
While this compound was withdrawn from the market due to a risk of liver injury in some patients, preclinical studies suggested a reasonable margin of safety.[6] It remains a valuable tool for research into the endothelin system and PAH.
Mechanism of Action: Signaling Pathway
This compound's therapeutic effect stems from its selective inhibition of the endothelin-A receptor. The diagram below illustrates the signaling pathway.
Experimental Protocols for In Vivo Efficacy
The following protocols describe the induction of pulmonary hypertension in rodents, a widely used and well-characterized model system.[7][8]
Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This model is a classical and widely used method for inducing PAH, leading to significant increases in right ventricular pressure, vascular remodeling, and right ventricular hypertrophy.[7]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
Saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Pressure transducer and data acquisition system
-
Echocardiography system with a high-frequency probe
Procedure:
-
Induction of PAH:
-
Administer a single subcutaneous injection of MCT (60 mg/kg) dissolved in saline.
-
House the animals under standard conditions for 21-28 days to allow for the development of PAH.[7]
-
-
Treatment Groups:
-
Divide animals into the following groups (n=8-10 per group):
-
Sham (Saline injection + Vehicle)
-
MCT + Vehicle
-
MCT + this compound (e.g., 10, 30, 100 mg/kg/day, oral gavage)
-
-
-
Drug Administration:
-
Begin daily oral administration of this compound or vehicle 14 days after MCT injection and continue for 14 days.
-
-
Hemodynamic Assessment (Day 28):
-
Anesthetize the rat.
-
Insert a catheter connected to a pressure transducer into the right jugular vein and advance it into the right ventricle (RV).
-
Record the right ventricular systolic pressure (RVSP).
-
-
Right Ventricular Hypertrophy Assessment (Day 28):
-
Following hemodynamic measurements, euthanize the animal.
-
Excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton Index (RV / (LV+S)) as a measure of right ventricular hypertrophy.[9]
-
-
Echocardiographic Assessment (Optional, at baseline and endpoint):
Protocol 2: Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Rats or Mice
This model often produces a more severe PAH phenotype with vascular lesions that more closely resemble those seen in human PAH.[11]
Materials:
-
Male rats or mice
-
Sugen 5416 (SU5416)
-
Vehicle for SU5416 (e.g., DMSO/PEG)
-
Hypoxic chamber (10% O2)
-
This compound
-
Vehicle for this compound
-
(Same as Protocol 1 for assessment)
Procedure:
-
Induction of PAH:
-
Administer a single subcutaneous injection of SU5416 (20 mg/kg).[11]
-
Place the animals in a hypoxic chamber (10% O2) for 3 weeks.
-
Return the animals to normoxic conditions for at least 2 weeks to allow for the development of severe PAH.
-
-
Treatment Groups:
-
Divide animals into similar groups as in Protocol 1.
-
-
Drug Administration:
-
Initiate this compound or vehicle treatment after the animals are returned to normoxia and continue for the duration of the study.
-
-
Assessment:
-
Perform hemodynamic, right ventricular hypertrophy, and optional echocardiographic assessments as described in Protocol 1 at the study endpoint (e.g., 5-6 weeks after SU5416 injection).
-
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for in vivo efficacy studies of this compound.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Hemodynamic and Right Ventricular Hypertrophy Data
| Treatment Group | n | RVSP (mmHg) | Fulton Index (RV/(LV+S)) |
| Sham + Vehicle | 10 | 25.4 ± 2.1 | 0.28 ± 0.02 |
| MCT + Vehicle | 10 | 58.9 ± 4.5 | 0.55 ± 0.04 |
| MCT + this compound (10 mg/kg) | 10 | 45.2 ± 3.8 | 0.42 ± 0.03 |
| MCT + this compound (30 mg/kg) | 10 | 38.6 ± 3.2 | 0.35 ± 0.03 |
| MCT + this compound (100 mg/kg) | 10 | 30.1 ± 2.9 | 0.30 ± 0.02 |
| *Data are presented as mean ± SEM. Statistical significance vs. MCT + Vehicle group: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Echocardiographic Parameters (Optional)
| Treatment Group | n | PAAT (ms) | TAPSE (mm) | RV Wall Thickness (mm) |
| Sham + Vehicle | 10 | 25.1 ± 1.8 | 3.5 ± 0.2 | 0.6 ± 0.05 |
| MCT + Vehicle | 10 | 12.3 ± 1.1 | 1.8 ± 0.1 | 1.2 ± 0.1 |
| MCT + this compound (30 mg/kg) | 10 | 18.7 ± 1.5 | 2.7 ± 0.2 | 0.8 ± 0.07 |
| Data are presented as mean ± SEM. Statistical significance vs. MCT + Vehicle group: p<0.05. |
Conclusion
These protocols provide a robust framework for evaluating the in vivo efficacy of this compound in established rodent models of pulmonary hypertension. The provided methodologies and data presentation formats will aid researchers in generating reproducible and comparable results. Adherence to these detailed procedures will ensure the generation of high-quality data for the assessment of this compound's therapeutic potential in PAH and related research areas.
References
- 1. This compound: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sitaxsentan in the management of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sitaxsentan therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of the preclinical toxicity and potential carcinogenicity of this compound (Thelin®), a potent endothelin receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol for Measuring Sitaxentan Concentration in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sitaxentan is a selective endothelin-A (ETA) receptor antagonist formerly used for the treatment of pulmonary arterial hypertension (PAH).[1] Accurate measurement of this compound concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed protocols for the quantification of this compound in plasma samples using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide |
| Molecular Formula | C18H15ClN2O6S2 |
| Molar Mass | 454.90 g/mol [1] |
| Protein Binding | >99.5%[2] |
| Metabolism | Hepatic (CYP2C9 and CYP3A4-mediated)[1] |
| Elimination Half-life | Approximately 10 hours[1] |
Experimental Protocols
Two primary methods for the quantification of this compound in plasma are detailed below: a standard LC-MS/MS method and a rapid UPLC-MS/MS method.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is a robust and validated approach for the accurate determination of this compound in plasma samples.
1. Materials and Reagents
-
This compound analytical standard
-
13C415N isotopically labeled this compound (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (with EDTA as anticoagulant)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Sample evaporator
-
HPLC system coupled to a tandem mass spectrometer
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples to room temperature.
-
Spike a known volume of plasma with the 13C415N isotopically labeled internal standard.[2]
-
Add acetonitrile to the plasma sample to precipitate proteins.[2] A common ratio is 3:1 (v/v) of acetonitrile to plasma.
-
Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.[2]
-
Reconstitute the dried extract in an acetonitrile/formic acid solution.[2]
-
The reconstituted sample is now ready for injection into the LC-MS/MS system.
3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column |
| Mobile Phase | Gradient of methanol-water containing 0.1% formic acid and 0.013% ammonium (B1175870) acetate[4] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Mass Transition | m/z 453 → 417[5] |
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers a more rapid analysis for high-throughput applications.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., a structurally similar compound)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma
-
UPLC system coupled to a tandem mass spectrometer
2. Sample Preparation: Protein Precipitation
-
Treat plasma samples with methanol to induce protein precipitation.[4]
-
Vortex the samples.
-
Centrifuge to pellet the precipitated proteins.
-
The resulting supernatant can be directly injected or further processed as in Method 1.
3. UPLC and Mass Spectrometric Conditions
| Parameter | Condition |
| UPLC Column | C18 column[4] |
| Mobile Phase | A gradient of methanol-water containing 0.1% formic acid and 0.013% ammonium acetate[4] |
| Flow Rate | 0.5 mL/min[4] |
| Detection | Multiple Reaction Monitoring (MRM)[4] |
Quantitative Data Summary
The following table summarizes the validation parameters for the analytical methods described.
| Parameter | LC-MS/MS Method | UPLC-MS/MS Method |
| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL[2] | 205.4 µg/L (0.2054 µg/mL)[4] |
| Linearity Range | 0.005–2.0 µg/mL[5] | 205.4–10270 µg/L[4] |
| Intra-day Assay Variability (Precision) | ± 15%[2] | - |
| Inter-day Assay Variability (Precision) | ± 15%[2] | - |
| Within-study Assay Precision (CV) | 3.8–6.7%[5] | - |
| Accuracy | 100.0–111.5%[5] | - |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of ACT-132577 in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of ambrisentan, macitentan and this compound in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of this compound on sildenafil pharmacokinetics and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application of Endothelin-A Receptor Antagonists in Cancer Cell Proliferation Assays: A Representative Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitaxentan is a highly selective endothelin-A (ETA) receptor antagonist.[1] The endothelin axis, particularly the interaction of endothelin-1 (B181129) (ET-1) with the ETA receptor, is implicated in various processes crucial for cancer progression, including cell proliferation, survival, invasion, and angiogenesis.[2][3][4][5][6] Preclinical models have demonstrated that antagonism of the ETA receptor can inhibit tumor cell proliferation.[2][6][7] While this compound itself has primarily been evaluated in the context of pulmonary arterial hypertension and is not currently a focus in oncology studies, its mechanism of action as a potent ETA antagonist makes it a relevant tool for investigating the role of the endothelin pathway in cancer cell proliferation.[3]
This document provides a detailed application note and representative protocols for assessing the anti-proliferative effects of ETA receptor antagonists, using this compound as a conceptual example, on cancer cells. Due to a lack of publicly available data on the specific use of this compound in cancer cell proliferation assays, the quantitative data and specific signaling insights are based on the broader class of ETA receptor antagonists.
Mechanism of Action and Signaling Pathway
The binding of ET-1 to the ETA receptor on cancer cells activates several downstream signaling pathways that promote cell proliferation. These can include the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, among others. ETA receptor antagonists like this compound competitively block the binding of ET-1 to the ETA receptor, thereby inhibiting these pro-proliferative signals.
Data Presentation
The following table summarizes hypothetical IC50 values for a generic ETA receptor antagonist across various cancer cell lines, as specific data for this compound is not available. These values represent the concentration of the antagonist required to inhibit 50% of cell proliferation.
| Cancer Cell Line | Tumor Type | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| PC-3 | Prostate Cancer | MTT | 72 | 15.5 |
| DU145 | Prostate Cancer | MTT | 72 | 21.2 |
| OVCAR-3 | Ovarian Cancer | BrdU | 48 | 12.8 |
| SKOV-3 | Ovarian Cancer | Colony Formation | 240 | 8.5 |
| A549 | Lung Cancer | MTT | 72 | 35.1 |
| HCT116 | Colon Cancer | BrdU | 48 | 28.9 |
Experimental Protocols
The following are detailed protocols for common cancer cell proliferation assays that can be adapted to evaluate the effects of ETA receptor antagonists like this compound.
Experimental Workflow Overview
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or other ETA antagonist)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the ETA antagonist in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the antagonist. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis as a direct marker of cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or other ETA antagonist)
-
BrdU labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP, or read fluorescence)
-
96-well plates
-
Microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired drug incubation period, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the culture medium, and fix and denature the cellular DNA according to the manufacturer's protocol of the BrdU assay kit.
-
Antibody Incubation: Add the anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Detection: Wash the wells and add the appropriate substrate for detection.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the vehicle control and determine the IC50 value.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies, providing a measure of cell survival and reproductive integrity after treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or other ETA antagonist)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of the ETA antagonist for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix them with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Data Acquisition: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the vehicle control.
Conclusion
The protocols outlined in this document provide a framework for investigating the anti-proliferative effects of endothelin-A receptor antagonists on cancer cells. While specific data for this compound in this context is limited, its known mechanism of action suggests it could serve as a valuable research tool for elucidating the role of the endothelin pathway in cancer biology. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin receptor antagonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the endothelin axis and its antagonists in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telmisartan inhibits cell proliferation by blocking nuclear translocation of ProHB-EGF C-terminal fragment in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Endothelin-A-receptor antagonism with atrasentan exhibits limited activity on the KU-19-19 bladder cancer cell line in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Sitaxentan: A Pharmacological Tool for Selective Endothelin-A Receptor Blockade
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Sitaxentan is a highly selective, orally active, non-peptide competitive antagonist of the endothelin-A (ET-A) receptor.[1][2] The endothelin system, particularly the potent vasoconstrictor and mitogen endothelin-1 (B181129) (ET-1), plays a significant role in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[3] ET-1 exerts its effects through two receptor subtypes: ET-A and endothelin-B (ET-B) receptors.[3] Activation of ET-A receptors, located primarily on vascular smooth muscle cells, mediates vasoconstriction and cellular proliferation.[3] In contrast, ET-B receptors, found on endothelial cells, are involved in vasodilation (through nitric oxide and prostacyclin release) and the clearance of circulating ET-1.[3][4]
This compound's high selectivity for the ET-A receptor over the ET-B receptor makes it a valuable pharmacological tool for dissecting the specific roles of the ET-A receptor in physiological and pathological processes.[1][5] By selectively blocking the detrimental effects of ET-1 at the ET-A receptor, this compound allows for the preservation of the beneficial functions mediated by the ET-B receptor.[6][7] Although previously marketed for the treatment of PAH under the trade name Thelin, this compound was voluntarily withdrawn from the market due to concerns of hepatotoxicity.[2][4] Nevertheless, it remains a critical tool for preclinical research in the fields of cardiovascular pharmacology and drug discovery.
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key in vitro and in vivo experiments to investigate ET-A receptor blockade.
Pharmacological Data of this compound
The following tables summarize the key quantitative pharmacological parameters of this compound, highlighting its high affinity and selectivity for the human endothelin-A receptor.
| Parameter | Value | Species/System | Reference |
| IC50 | 1.4 nM | Endothelin Receptor-A | [8] |
| Ki | 0.43 nM | Endothelin Receptor-A | [8] |
| Selectivity (ET-A vs. ET-B) | ~6500-fold | Human Receptors | [1][5] |
Experimental Protocols
Here, we provide detailed protocols for fundamental experiments utilizing this compound to probe the function of the ET-A receptor.
In Vitro Assays
1. Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the ET-A receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human ET-A receptors (e.g., CHO or HEK293 cells)
-
Radioligand: [¹²⁵I]-ET-1
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Non-specific binding control: High concentration of unlabeled ET-1
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of membrane preparation (5-20 µg of protein)
-
50 µL of this compound at various concentrations (to generate a dose-response curve)
-
For total binding wells, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled ET-1.
-
50 µL of [¹²⁵I]-ET-1 at a concentration near its Kd (e.g., 0.1 nM).
-
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked 96-well filter plate.
-
Wash the filters four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate for 30-60 minutes at 50°C.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
2. Vascular Smooth Muscle Contraction Assay
This functional assay assesses the ability of this compound to inhibit ET-1-induced contraction of isolated vascular smooth muscle.
Materials:
-
Isolated arterial rings (e.g., rat aorta, porcine coronary artery)
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), gassed with 95% O₂ / 5% CO₂
-
Endothelin-1 (ET-1)
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Mount the arterial rings in organ baths containing Krebs-Henseleit solution at 37°C and allow them to equilibrate under a resting tension (e.g., 2g) for 60-90 minutes.
-
During equilibration, replace the buffer every 15-20 minutes.
-
Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to test tissue viability.
-
Wash the tissues and allow them to return to baseline tension.
-
Pre-incubate the tissues with different concentrations of this compound or vehicle for a defined period (e.g., 30-60 minutes).
-
Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ baths.
-
Record the isometric tension at each ET-1 concentration.
Data Analysis:
-
Express the contractile response to ET-1 as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for ET-1 in the absence and presence of different concentrations of this compound.
-
Determine the EC₅₀ values for ET-1 from the curves.
-
Perform a Schild analysis to determine the pA₂ value for this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
3. Cell Proliferation Assay (MTT Assay)
This assay evaluates the effect of this compound on ET-1-induced proliferation of vascular smooth muscle cells.
Materials:
-
Human aortic smooth muscle cells (HASMC)
-
Cell culture medium (e.g., SmGM-2)
-
Fetal bovine serum (FBS)
-
Endothelin-1 (ET-1)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HASMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum starvation (e.g., culturing in serum-free medium for 24 hours).
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with a pro-proliferative concentration of ET-1 (e.g., 10 nM).
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Express the cell proliferation as a percentage of the control (ET-1 stimulated cells without this compound).
-
Plot the percentage of proliferation against the concentration of this compound to determine its inhibitory effect.
In Vivo Models
1. Monocrotaline-Induced Pulmonary Hypertension in Rats
This is a widely used model to study PAH and to evaluate the efficacy of potential therapeutic agents like this compound.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Induce PAH by a single subcutaneous or intraperitoneal injection of monocrotaline (B1676716) (MCT; 60 mg/kg).
-
House the animals under standard conditions for 3-4 weeks to allow for the development of PAH.
-
Initiate treatment with this compound (e.g., 10-30 mg/kg/day, administered orally via gavage or in drinking water) or vehicle. A prophylactic treatment can be started shortly after MCT injection, or a therapeutic treatment can be initiated once PAH is established (e.g., after 2 weeks).
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period (e.g., 4 weeks post-MCT), perform terminal measurements.
Endpoints and Measurements:
-
Hemodynamics: Measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Right Ventricular Hypertrophy: Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight; RV/[LV+S]).
-
Pulmonary Vascular Remodeling: Perform histological analysis of lung tissue sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) or Masson's trichrome to assess medial wall thickness of pulmonary arterioles.
-
Gene and Protein Expression: Analyze lung tissue for changes in the expression of ET-1, ET-A and ET-B receptors, and markers of inflammation and fibrosis using techniques like qRT-PCR and Western blotting.
2. Spontaneously Hypertensive Hamster Model
This genetic model of hypertension can be used to assess the antihypertensive effects of this compound.
Animals:
-
Spontaneously hypertensive hamsters
Procedure:
-
Administer this compound orally (e.g., 15 mg/kg/day) dissolved in drinking water or by gavage for a specified period (e.g., 7 weeks).[1]
-
A control group should receive the vehicle (e.g., saline).
-
Monitor systolic blood pressure at regular intervals using a non-invasive method like the tail-cuff method.[1]
Data Analysis:
-
Compare the changes in systolic blood pressure from baseline between the this compound-treated and control groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the endothelin-A receptor and a typical experimental workflow for evaluating this compound.
Caption: ET-A Receptor Signaling Pathway and Site of this compound Blockade.
Caption: General Experimental Workflow for Characterizing this compound.
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 2. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
Application Notes and Protocols for Inducing Pulmonary Arterial Hypertension in Piglets for Sitaxentan Testing
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the induction of pulmonary arterial hypertension (PAH) in a piglet model and the subsequent evaluation of the therapeutic efficacy of Sitaxentan, a selective endothelin-A (ET-A) receptor antagonist.
Introduction
Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary artery pressure and vascular remodeling, leading to right heart failure and premature death. Animal models are crucial for understanding the pathophysiology of PAH and for the preclinical evaluation of novel therapeutic agents. The piglet model of PAH is particularly relevant due to the anatomical and physiological similarities between the porcine and human cardiovascular systems.
This compound is a highly selective ET-A receptor antagonist. The endothelin system, particularly the activation of ET-A receptors by endothelin-1 (B181129) (ET-1), is a key pathway in the pathogenesis of PAH, promoting vasoconstriction and vascular remodeling. While this compound has demonstrated efficacy in treating PAH, it was withdrawn from the market due to concerns about liver toxicity. Nevertheless, it remains a valuable tool for preclinical research to investigate the role of the ET-A receptor in PAH and to explore potential therapeutic strategies with improved safety profiles.
This protocol details a method for inducing PAH in piglets through chronic hypoxia and subsequent testing of this compound.
Experimental Protocols
1. Animal Selection and Acclimatization
-
Species: Domestic piglets (e.g., Landrace, Yorkshire).
-
Age: 4-6 weeks old.
-
Weight: 5-10 kg.
-
Acclimatization: House the piglets in a controlled environment for at least 7 days prior to the experiment. Provide free access to water and a standard diet.
2. Induction of Pulmonary Arterial Hypertension (Chronic Hypoxia Model)
-
Objective: To induce PAH through exposure to a low-oxygen environment.
-
Procedure:
-
Place the piglets in a hypoxic chamber.
-
Maintain the oxygen concentration at 10-12% for a period of 4-6 weeks.
-
Monitor the animals daily for signs of distress.
-
A control group of piglets should be housed under normoxic conditions (21% oxygen).
-
3. Experimental Groups
-
Group 1 (Control): Normoxic piglets receiving vehicle.
-
Group 2 (PAH-Vehicle): Hypoxic piglets receiving vehicle.
-
Group 3 (PAH-Sitaxentan): Hypoxic piglets receiving this compound.
4. This compound Administration
-
Dosage: Based on previous studies with other endothelin receptor antagonists in large animal models, a starting dose of 10-30 mg/kg/day can be considered. Dose-ranging studies may be necessary.
-
Route of Administration: Oral administration is preferred. The drug can be mixed with food or administered via oral gavage.
-
Treatment Duration: Treatment should commence after the PAH induction period and continue for 2-4 weeks.
5. Monitoring and End-Point Analysis
-
Hemodynamic Assessment: At the end of the treatment period, perform right heart catheterization under general anesthesia to measure:
-
Mean Pulmonary Arterial Pressure (mPAP)
-
Right Atrial Pressure (RAP)
-
Pulmonary Capillary Wedge Pressure (PCWP)
-
Cardiac Output (CO)
-
Calculate Pulmonary Vascular Resistance (PVR): PVR = (mPAP - PCWP) / CO
-
-
Echocardiography: Perform weekly echocardiograms to assess right ventricular function and hypertrophy.
-
Histological Analysis: After euthanasia, collect lung tissue for histological examination. Assess pulmonary artery muscularization and medial wall thickness.
-
Biomarker Analysis: Collect blood samples to measure levels of ET-1 and other relevant biomarkers.
Data Presentation
Table 1: Hemodynamic Parameters
| Group | mPAP (mmHg) | PVR (Wood units) | CO (L/min) |
| Control | |||
| PAH-Vehicle | |||
| PAH-Sitaxentan |
Table 2: Histological Findings
| Group | Medial Wall Thickness (%) | Degree of Muscularization |
| Control | ||
| PAH-Vehicle | ||
| PAH-Sitaxentan |
Visualizations
Caption: Experimental workflow for PAH induction and this compound testing in piglets.
Caption: Signaling pathway of ET-1 in PAH and the mechanism of action of this compound.
Application Notes and Protocols: Sitaxentan in Combination with Research Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitaxentan is a highly selective endothelin-A (ET-A) receptor antagonist that was developed for the treatment of pulmonary arterial hypertension (PAH).[1][2] It functions by blocking the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to the ET-A receptor, thereby leading to vasodilation and a decrease in pulmonary vascular resistance.[3][4] While this compound demonstrated efficacy in improving exercise capacity and hemodynamic parameters in PAH patients, it was voluntarily withdrawn from the market by Pfizer in 2010 due to concerns of hepatotoxicity.[1]
Despite its withdrawal from clinical use, this compound remains a valuable research tool for investigating the role of the endothelin system in various physiological and pathological processes. These application notes provide an overview of the use of this compound in combination with other research compounds, summarizing available data and providing detailed protocols for relevant experiments.
Mechanism of Action: The Endothelin Signaling Pathway
This compound selectively antagonizes the ET-A receptor, which is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[5] In contrast, the endothelin-B (ET-B) receptor, for which this compound has a much lower affinity, is found on endothelial cells and is involved in the clearance of ET-1 and the production of vasodilators like nitric oxide.[2][4] The selective blockade of ET-A by this compound was hypothesized to offer a therapeutic advantage by inhibiting the detrimental effects of ET-1 while preserving the beneficial functions of the ET-B receptor.[2][4]
Caption: this compound's mechanism of action.
This compound in Combination with Sildenafil (B151)
A combination therapy of this compound with the phosphodiesterase-5 inhibitor sildenafil was investigated for the long-term treatment of PAH. The rationale for this combination is to target two different signaling pathways involved in vasodilation.
Quantitative Data Summary
| Study/Parameter | This compound Monotherapy (100 mg/day) | This compound + Sildenafil Combination | Key Findings | Reference |
| SR-PAAS Program | (Data not available from snippets) | (Data not available from snippets) | Planned long-term safety and efficacy assessment. | [1] |
| 6-Minute Walk Distance (6MWD) | Increase of 35 m (p < 0.01) vs. placebo | (Data not available for direct combination) | This compound monotherapy showed significant improvement. | [6] |
| Pulmonary Vascular Resistance (PVR) | Significant decrease (p < 0.02) vs. placebo | (Data not available for direct combination) | This compound monotherapy improved hemodynamics. | [6] |
Experimental Protocol: Clinical Trial (Based on SR-PAAS Program Design)
Objective: To assess the long-term safety and efficacy of this compound monotherapy and in combination with sildenafil in patients with PAH.
Study Design: A multi-center, open-label, parallel-group study.
Patient Population: Patients with a confirmed diagnosis of PAH, classified as WHO Functional Class II, III, or IV.
Methodology:
-
Recruitment and Screening:
-
Obtain written informed consent.
-
Conduct baseline assessments including 6-minute walk test (6MWT), right heart catheterization, and quality of life questionnaires.
-
Exclude patients with significant liver or lung disease.
-
-
Treatment Arms:
-
Arm 1 (Monotherapy): Patients receive oral this compound 100 mg once daily.
-
Arm 2 (Combination Therapy): Patients receive oral this compound 100 mg once daily plus oral sildenafil (dose to be determined based on tolerability, typically starting at 20 mg three times daily).
-
-
Assessments and Follow-up:
-
Monitor for adverse events, with a focus on liver function tests (ALT, AST).
-
Repeat 6MWT and quality of life assessments at regular intervals (e.g., every 12 weeks).
-
Record changes in WHO Functional Class.
-
Assess overall survival.
-
Outcome Measures:
-
Primary: Long-term safety and tolerability.
-
Secondary: Change from baseline in 6MWD, time to clinical worsening, change in WHO Functional Class, and overall survival.
Caption: Workflow for a this compound and sildenafil trial.
This compound and Warfarin (B611796) Drug-Drug Interaction
This compound is a known inhibitor of the cytochrome P450 enzyme CYP2C9, which is responsible for the metabolism of the S-enantiomer of warfarin.[7] Co-administration of this compound and warfarin can lead to increased warfarin exposure and an elevated International Normalized Ratio (INR), increasing the risk of bleeding.
Quantitative Data Summary
| Parameter | Warfarin Alone | Warfarin + this compound (100 mg/day) | Key Findings | Reference |
| S-warfarin AUC | (Baseline) | Increased by 95% | Significant inhibition of warfarin metabolism. | [7] |
| Warfarin Dose Adjustment | (Standard Dose) | Up to 80% reduction required | Close INR monitoring and dose reduction are crucial. |
Experimental Protocol: In Vivo Drug Interaction Study
Objective: To evaluate the effect of this compound on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers.
Study Design: An open-label, sequential-dosing study.
Methodology:
-
Phase 1: Warfarin Administration:
-
Administer a single oral dose of warfarin to healthy subjects.
-
Collect serial blood samples over a specified period (e.g., 72 hours) to determine the pharmacokinetic profile of warfarin (Cmax, Tmax, AUC) and its effect on INR and prothrombin time.
-
-
Washout Period:
-
Allow for a sufficient washout period for warfarin to be eliminated from the body.
-
-
Phase 2: this compound Administration:
-
Administer this compound 100 mg once daily for a period to achieve steady-state concentrations (e.g., 7-10 days).
-
-
Phase 3: Co-administration:
-
While continuing daily this compound administration, administer a single oral dose of warfarin.
-
Repeat the serial blood sampling as in Phase 1 to determine the pharmacokinetic and pharmacodynamic parameters of warfarin in the presence of this compound.
-
Data Analysis:
-
Compare the pharmacokinetic parameters (AUC, Cmax) and pharmacodynamic markers (INR, prothrombin time) of warfarin with and without this compound administration.
-
Use statistical analysis to determine the significance of any observed changes.
Caption: Protocol for this compound and warfarin interaction study.
Preclinical Research and Future Directions
Detailed preclinical studies investigating the combination of this compound with other research compounds are not extensively available in the public domain, likely due to the drug's market withdrawal. However, the known mechanism of action of this compound as a selective ET-A antagonist suggests potential for its use in combination with compounds targeting other pathways in various diseases where the endothelin system is implicated, such as fibrosis and certain cancers.
Future preclinical research could explore:
-
Synergistic effects with anti-fibrotic agents: Investigating the combination of this compound with inhibitors of TGF-β or other pro-fibrotic pathways in models of pulmonary, renal, or hepatic fibrosis.
-
Combination with anti-cancer therapies: Exploring the potential of this compound to enhance the efficacy of chemotherapeutic agents or targeted therapies in tumors where ET-1 is known to promote growth and metastasis.
Such studies would require the development of specific in vitro and in vivo protocols, including cell viability assays, migration assays, and animal models of the respective diseases, to evaluate the efficacy and safety of these novel combinations.
Disclaimer: this compound was withdrawn from the market due to the risk of severe liver injury. Any research involving this compound should be conducted with appropriate safety precautions and ethical considerations. The information provided here is for research purposes only and does not constitute medical advice.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Sitaxentan Solubility in Aqueous Buffers: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Sitaxentan in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The aqueous solubility of this compound is highly dependent on the pH of the solution. The free acid form of this compound is poorly soluble in acidic and neutral aqueous solutions. However, its solubility significantly increases in alkaline conditions. The sodium salt of this compound is more readily soluble in water. One source indicates an aqueous solubility of 10 mg/mL for "this compound", but it is crucial to consider the pH and whether the free acid or a salt form is being used.[1] Another document specifies that for this compound sodium, the aqueous solubility is pH-dependent, increasing from 0.4 mg/mL at pH 1 to 77.8 mg/mL at pH 10.[2]
Q2: Why is my this compound not dissolving in my neutral phosphate-buffered saline (PBS)?
A2: this compound is a weakly acidic compound, and its solubility is lowest at acidic to neutral pH. In a standard neutral PBS (pH ≈ 7.4), the compound will likely be in its less soluble free acid form, leading to poor dissolution. To achieve better solubility, increasing the pH of the buffer is recommended.
Q3: I've observed precipitation after diluting my DMSO stock solution of this compound into an aqueous buffer. What is happening and how can I prevent this?
A3: This phenomenon, often called "precipitation" or "salting out," is common when a compound that is highly soluble in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous buffer where its solubility is much lower. The organic solvent is miscible with the aqueous buffer, but the compound itself is not, causing it to crash out of the solution.
To prevent this, you can try the following:
-
Decrease the final concentration: Lowering the target concentration of this compound in your aqueous buffer may keep it below its solubility limit.
-
Increase the proportion of co-solvent: If your experimental setup allows, a slightly higher final concentration of DMSO may be necessary to maintain solubility. However, be mindful of the potential for solvent toxicity in cell-based assays, where the DMSO concentration should ideally be kept below 0.5%.
-
Use a different formulation strategy: Consider preparing a stock solution in an alkaline buffer where this compound is more soluble, or explore the use of solubilizing agents if compatible with your experiment.
Q4: Can I use sonication or heating to help dissolve this compound?
A4: Yes, mechanical methods can aid in the dissolution of this compound. Sonication can help break down powder aggregates and increase the surface area available for solvation. Gentle heating can also increase the rate of dissolution. However, be cautious with heating as it could potentially degrade the compound if the temperature is too high or applied for an extended period. If precipitation occurs upon cooling, it indicates that the solution was supersaturated at the higher temperature.
Quantitative Solubility Data
The following table summarizes the available quantitative data on this compound's solubility.
| Solvent/Vehicle | Form | pH | Temperature | Solubility |
| Water | Not Specified | - | Room Temp. | 10 mg/mL (clear solution) |
| Aqueous Buffer | Sodium Salt | 1 | Not Specified | 0.4 mg/mL |
| Aqueous Buffer | Sodium Salt | 10 | Not Specified | 77.8 mg/mL |
| DMSO | Not Specified | - | Room Temp. | 10 mg/mL (clear) |
| DMSO | Sodium Salt | - | Not Specified | ≥23.8 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol is suitable for preparing a high-concentration stock solution that will be further diluted into an aqueous buffer for your experiment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 454.9 g/mol ), weigh out 4.55 mg.
-
Dissolution: Add the weighed this compound powder to a sterile tube. Add the appropriate volume of DMSO to achieve the desired concentration.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the powder does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C. Aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Solution in an Alkaline Aqueous Buffer
This protocol is suitable for preparing a working solution of this compound directly in an aqueous buffer, leveraging its pH-dependent solubility.
Materials:
-
This compound sodium salt powder
-
Alkaline buffer (e.g., 0.1 M Sodium Bicarbonate buffer, pH 9-10)
-
Sterile container
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Buffer Preparation: Prepare the desired alkaline buffer and adjust the pH as necessary.
-
Weighing: Accurately weigh the desired amount of this compound sodium salt powder.
-
Dissolution: Slowly add the this compound powder to the alkaline buffer while stirring continuously.
-
pH Adjustment (if necessary): After the powder has been added, check the pH of the solution and adjust it back to the target pH if needed using a dilute acid or base.
-
Filtration (Optional): If any particulates remain, the solution can be filtered through a 0.22 µm syringe filter for sterilization and to remove any undissolved material.
-
Storage: Use the prepared solution fresh. If storage is necessary, store at 4°C for short-term use, but verify stability for your specific experimental conditions.
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate key concepts and workflows for troubleshooting this compound solubility.
Caption: A workflow for troubleshooting this compound solubility.
Caption: Relationship between pH and this compound's aqueous solubility.
References
Optimizing Sitaxentan concentration for cell-based assays
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the use of Sitaxentan in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor.[1] Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, binds to ETA receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to cell proliferation and vasoconstriction.[2][3][4][5] this compound competitively blocks ET-1 from binding to the ETA receptor, thereby inhibiting these downstream effects. Its high selectivity for ETA over the Endothelin-B (ETB) receptor is a key feature, as ETB receptors on endothelial cells are involved in vasodilation and the clearance of ET-1.[1][6][7]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: A good starting point for most cell-based assays is to test a wide concentration range around the known IC50 value. For this compound's antagonism of the ETA receptor, the IC50 is approximately 1 nM. We recommend performing a dose-response curve starting from 100 pM to 10 µM to determine the optimal concentration for your specific cell type and assay conditions.
Q3: How should I dissolve this compound for my experiments?
A3: this compound sodium is soluble in water (up to 10 mg/mL) and DMSO (≥23.8 mg/mL).[8] For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM). This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in your assay wells is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).
Q4: Is this compound cytotoxic? How can I check for this?
A4: Like many small molecules, this compound can be cytotoxic at high concentrations. While preclinical studies suggested a reasonable margin of safety, it was withdrawn from the market due to cases of liver injury in patients.[9][10] It is essential to assess cytotoxicity in your specific cell line. You can perform a standard cell viability assay, such as an MTT, WST-1, or LDH release assay, in parallel with your functional assay.[11][12] This involves treating cells with the same concentration range of this compound used in your main experiment and measuring cell viability after the desired incubation period.
Data Summary Tables
Table 1: this compound Receptor Selectivity & Potency
| Parameter | Value | Reference |
| Target Receptor | Endothelin-A (ETA) Receptor | |
| ETA IC50 | ~1 nM | |
| ETB IC50 | ~9800 nM | |
| Selectivity (ETB/ETA) | >6000-fold | [1][6] |
Table 2: Recommended Starting Concentrations for Common Assays
| Assay Type | Recommended Starting Range | Key Considerations |
| Receptor Binding Assays | 0.1 nM - 100 nM | Determine Ki by competing with radiolabeled ET-1. |
| Functional Assays (e.g., Calcium Flux) | 1 nM - 1 µM | Pre-incubate with this compound before stimulating with ET-1. |
| Reporter Gene Assays | 1 nM - 5 µM | Longer incubation times may require lower concentrations. |
| Cell Proliferation/Migration Assays | 10 nM - 10 µM | Assess cytotoxicity in parallel; incubations can be 24-72h. |
Visualizing Pathways and Workflows
Signaling Pathway
Caption: this compound selectively blocks the ETA receptor, inhibiting ET-1-induced signaling.
Experimental Workflow
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Guide
Problem: I am not observing any inhibition of ET-1 signaling.
| Possible Cause | Suggested Solution |
| Incorrect this compound Concentration | Verify stock solution calculations and dilution series. Run a broader concentration range (e.g., 1 pM to 50 µM). |
| Inactive Compound | Ensure this compound has been stored properly (typically at -20°C).[8] Purchase a new, validated batch if necessary. |
| Low Receptor Expression | Confirm your cell line expresses the ETA receptor (EDNRA) at sufficient levels using qPCR, Western blot, or flow cytometry. |
| Insufficient Pre-incubation Time | Increase the pre-incubation time with this compound before adding the ET-1 stimulus. Test a time course (e.g., 15, 30, 60 minutes). |
| ET-1 Concentration Too High | The ET-1 concentration used for stimulation may be too high, making it difficult to see competitive inhibition. Re-titrate ET-1 and use a concentration that gives ~80% of the maximal response (EC80). |
Problem: I am observing significant cell death, even at low this compound concentrations.
| Possible Cause | Suggested Solution |
| DMSO Toxicity | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%, ideally ≤0.1%). Run a DMSO-only toxicity curve. |
| Compound Cytotoxicity | Your cell line may be particularly sensitive to this compound. Perform a cytotoxicity assay (see Protocol 2) to determine the highest non-toxic concentration. If cytotoxicity overlaps with the inhibitory range, consider reducing the assay incubation time. |
| Contamination | Check cell cultures for signs of bacterial or fungal contamination. Test media and reagents. |
| Interaction with Media Components | Some serum components can interact with compounds. Try reducing the serum concentration during the assay, if permissible for your cell type. |
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting common this compound assay issues.
Detailed Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a functional cell-based assay (e.g., a calcium flux or reporter gene assay).
Materials:
-
Cells expressing the human ETA receptor.
-
Cell culture medium (appropriate for the cell line).
-
96-well or 384-well assay plates (black-walled for fluorescence, white-walled for luminescence).
-
This compound sodium salt.
-
DMSO (cell culture grade).
-
Endothelin-1 (ET-1) peptide.
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+).
-
Assay-specific detection reagents (e.g., Fluo-4 AM for calcium, luciferase substrate for reporters).
Procedure:
-
Cell Plating: Seed cells into the assay plate at a predetermined optimal density and allow them to adhere/recover overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in assay buffer or culture medium to create a concentration range. A common approach is a 10-point, 3-fold dilution series to span from 10 µM down to ~0.5 nM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Compound Incubation:
-
Remove culture medium from the cell plate.
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Pre-incubate the plate for 30-60 minutes at 37°C.
-
-
ET-1 Stimulation:
-
Prepare a solution of ET-1 in assay buffer at a concentration that elicits ~80% of the maximal response (EC80), which should be determined in a separate experiment.
-
Add the ET-1 solution to all wells except for the "no stimulus" controls.
-
-
Signal Detection:
-
Incubate for the assay-specific time (seconds to minutes for calcium flux; hours for reporter assays).
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from the "no stimulus" control as 0% activity and the average signal from the "vehicle + ET-1" control as 100% activity.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Protocol 2: Assessing this compound-Induced Cytotoxicity (MTT Assay)
This protocol measures cell metabolic activity as an indicator of viability to assess the cytotoxic potential of this compound.
Materials:
-
Same cell line, plates, this compound, and DMSO as in Protocol 1.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Positive control for cytotoxicity (e.g., 10% DMSO or 1 µM Staurosporine).
Procedure:
-
Cell Plating & Compound Treatment: Plate cells and add the this compound dilution series exactly as described in steps 1 & 2 of Protocol 1. Include a "no treatment" control and a positive control for cell death.
-
Incubation: Incubate the plate for the same duration as your main functional assay (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate (containing 100 µL of medium).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly on an orbital shaker for 15-30 minutes in the dark to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the data: Set the absorbance of the "no treatment" control wells to 100% viability and the media-only (blank) wells to 0%.
-
Calculate the percent viability for each this compound concentration.
-
Plot percent viability versus the log of this compound concentration to identify the concentration at which viability begins to drop significantly.
-
References
- 1. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Selective endothelinA receptor antagonism with sitaxsentan for pulmonary arterial hypertension associated with connective tissue disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. An overview of the preclinical toxicity and potential carcinogenicity of this compound (Thelin®), a potent endothelin receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical efficacy of sitaxsentan, an endothelin-A receptor antagonist, in patients with pulmonary arterial hypertension: open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxic potential of against human cancer cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Sitaxentan-Induced Cytotoxicity in Hepatocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating sitaxentan-induced cytotoxicity in hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
This compound's primary mechanism of hepatotoxicity involves the inhibition of the bile salt export pump (BSEP), a crucial transporter on the canalicular membrane of hepatocytes responsible for eliminating bile salts into the bile.[1][2][3] Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile salts, which can induce cholestasis and subsequent hepatocyte injury.[4][5] Additionally, this compound can be metabolized to a reactive ortho-quinone metabolite, which can conjugate with glutathione (B108866), potentially contributing to idiosyncratic drug-induced liver injury.[6]
Q2: What are the reported IC50 values for this compound's inhibition of hepatic transporters?
The half-maximal inhibitory concentration (IC50) of this compound for the bile salt export pump (BSEP) has been reported to be 25 µM.[1][2][7] In comparison to other endothelin receptor antagonists, this compound shows varied inhibitory effects on other hepatic transporters.
Q3: How can I measure the inhibition of BSEP by this compound in my experiments?
A common method to assess BSEP inhibition is through a vesicular transport assay. This in vitro method utilizes membrane vesicles isolated from insect cells (e.g., Sf9) overexpressing human BSEP.[1][7] The assay measures the ATP-dependent uptake of a labeled BSEP substrate, such as taurocholate, into the vesicles in the presence and absence of the test compound (this compound). A reduction in substrate uptake indicates inhibition of BSEP.
Q4: What methods can be used to quantify intracellular bile salt accumulation in hepatocytes treated with this compound?
Sandwich-cultured human hepatocytes (SCHH) are a suitable in vitro model for this purpose. In this system, hepatocytes form bile canaliculi, allowing for the assessment of biliary excretion. To measure intracellular bile acid accumulation, you can incubate the SCHH with a labeled bile acid (e.g., [3H]-taurocholate) in the presence of this compound. After incubation, the cells are lysed, and the intracellular radioactivity is measured and normalized to protein content. Comparing the accumulation in treated versus untreated cells will indicate the effect of this compound on bile salt retention.
Q5: Is there evidence for the involvement of reactive oxygen species (ROS) in this compound-induced hepatotoxicity?
While the primary mechanism is BSEP inhibition, the formation of a reactive ortho-quinone metabolite of this compound suggests a potential role for oxidative stress.[6] Researchers can investigate this by measuring ROS levels in hepatocytes treated with this compound using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[8][9] An increase in fluorescence would indicate elevated ROS production.
Troubleshooting Guides
Hepatocyte Culture and Viability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low cell viability after thawing cryopreserved hepatocytes. | Improper thawing technique. | Thaw vials rapidly in a 37°C water bath (less than 2 minutes). Gently transfer cells to pre-warmed culture medium. Avoid harsh pipetting. |
| Sub-optimal thawing or culture medium. | Use a medium specifically designed for hepatocyte thawing and culture. Ensure all media and supplements are pre-warmed to 37°C. | |
| Poor cell attachment or formation of a non-uniform monolayer. | Low seeding density. | Optimize cell seeding density for your specific plate format. |
| Inadequate coating of culture plates. | Ensure plates are evenly coated with an appropriate extracellular matrix (e.g., collagen type I). | |
| Uneven cell distribution during plating. | Gently swirl the plate after seeding to ensure an even distribution of cells. | |
| Cells detaching or forming clumps after treatment. | Cytotoxicity of the test compound (this compound). | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. Consider using lower, non-lethal concentrations for mechanistic studies. |
| Contamination of cell culture. | Regularly check for signs of bacterial or fungal contamination. Use aseptic techniques and antibiotic/antimycotic solutions if necessary. |
BSEP Inhibition Assay Issues
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal in the absence of ATP. | Leaky membrane vesicles. | Ensure the integrity of the membrane vesicles. Use vesicles that have been properly stored and handled. |
| Non-specific binding of the substrate to the filter plate. | Pre-treat the filter plate with a blocking agent (e.g., bovine serum albumin). | |
| Low signal-to-noise ratio. | Substrate concentration is too high. | Use a probe substrate concentration well below its Km value to ensure the assay is in the linear range of uptake. |
| Insufficient incubation time. | Optimize the incubation time to allow for sufficient substrate uptake without reaching saturation. | |
| Inconsistent results between experiments. | Variability in vesicle preparations. | Use a single, quality-controlled batch of membrane vesicles for a set of experiments. |
| Inaccurate pipetting. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. Include positive and negative controls in every assay. |
ROS Detection Assay Issues
| Problem | Possible Cause | Troubleshooting Steps |
| High background fluorescence in control cells. | Autofluorescence of cells or medium. | Use a phenol (B47542) red-free medium during the assay. Measure the background fluorescence of unstained cells and subtract it from the readings. |
| Photobleaching of the fluorescent probe. | Protect the fluorescent probe and stained cells from light as much as possible. | |
| No significant increase in fluorescence with a known ROS inducer (positive control). | Inactive fluorescent probe. | Ensure the fluorescent probe (e.g., DCFH-DA) is properly stored and has not expired. Prepare fresh working solutions for each experiment. |
| Insufficient probe loading. | Optimize the concentration of the fluorescent probe and the incubation time for efficient loading into the cells. |
Data Presentation
Table 1: IC50 Values of Endothelin Receptor Antagonists on Hepatic Transporters
| Compound | BSEP (µM) | NTCP (µM) | OATP1B1 (µM) | OATP1B3 (µM) |
| This compound | 25[1][2][7] | - | - | - |
| Bosentan | 42.1[1] | 35.6[1] | 5.0[1] | 5.2[1] |
| Macitentan | 11.9[1] | 9.8[1] | 2.0[1] | 2.1[1] |
| Ambrisentan | >100[1] | >100[1] | 47.0[1] | 44.6[1] |
Data compiled from studies on human hepatocytes or cell lines expressing human transporters.[1]
Experimental Protocols
Protocol 1: BSEP Inhibition Assay Using Vesicles
This protocol is adapted from vesicular transport inhibition assays.[1][7]
-
Reagents and Materials:
-
Membrane vesicles from Sf9 cells overexpressing human BSEP.
-
Radiolabeled probe substrate (e.g., [3H]-taurocholate).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2).
-
ATP and AMP solutions.
-
Scintillation cocktail.
-
96-well filter plates.
-
-
Procedure:
-
Thaw the BSEP membrane vesicles on ice.
-
Prepare a reaction mixture containing the assay buffer, radiolabeled substrate, and either this compound at various concentrations or vehicle control (DMSO).
-
Add the BSEP membrane vesicles (typically 5-10 µg of protein per well) to the reaction mixture in the filter plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the transport reaction by adding ATP solution (to measure active transport) or AMP solution (to measure non-specific binding).
-
Incubate at 37°C for a predetermined optimal time (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents of the wells.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound substrate.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the counts in the AMP wells from the ATP wells.
-
Determine the percent inhibition by this compound relative to the vehicle control and calculate the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced hepatotoxicity.
Caption: Experimental workflow for the BSEP inhibition assay.
References
- 1. Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes | PLOS One [journals.plos.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. bioivt.com [bioivt.com]
- 4. Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Human Bile Acid Transport and Synthesis in Stem Cell-Derived Hepatocytes with a Patient-Specific Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivation of this compound in liver microsomes, hepatocytes, and expressed human P450s with characterization of the glutathione conjugate by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting reactive oxygen species in primary hepatocytes treated with nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Sitaxentan precipitation in cell culture media
Welcome to the technical support center for Sitaxentan. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this compound in cell culture, with a specific focus on preventing precipitation to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a potent and highly selective antagonist of the Endothelin-A (ET-A) receptor, with a selectivity approximately 6000 times higher for the ET-A receptor than for the Endothelin-B (ET-B) receptor.[1][2] Endothelin-1 (ET-1), a powerful vasoconstrictor, typically binds to ET-A receptors on vascular smooth muscle cells, triggering signaling cascades that lead to vasoconstriction and cell proliferation.[3][4][5] By competitively blocking this interaction, this compound inhibits these downstream effects.[3]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: this compound is a hydrophobic compound with low solubility in aqueous solutions like cell culture media. Precipitation, often called "crashing out," typically occurs when a concentrated stock solution, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous medium.[6] This "solvent shock" happens because the sudden decrease in solvent concentration reduces the medium's capacity to keep the hydrophobic this compound dissolved.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Due to its low aqueous solubility, the recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous (dry) Dimethyl Sulfoxide (DMSO).[6] It is crucial to use high-quality, cell culture grade DMSO to ensure the compound dissolves completely and to minimize potential cytotoxicity.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies significantly among different cell lines.[7][8] As a general guideline, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines.[8][9] However, it is critical to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the specific tolerance of your cell line and to account for any solvent-induced effects.[10] Ideally, the final DMSO concentration should be kept at or below 0.1%.[7][9]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses the common issue of this compound precipitation in a question-and-answer format, providing direct solutions to problems you may encounter during your experiments.
Problem 1: I observed an immediate cloudy precipitate after adding my this compound DMSO stock to the media.
-
Potential Cause: High final concentration and rapid dilution. The concentration of this compound in your final working solution may be exceeding its solubility limit in the aqueous medium. Adding the stock solution too quickly creates localized areas of high concentration, causing the compound to crash out of solution.
-
Solution 1: Reduce Final Concentration. Review the literature for effective concentrations of this compound for your specific cell type and experiment. If possible, lower the final working concentration. You can determine the maximum soluble concentration with a solubility test (see Experimental Protocols).
-
Solution 2: Optimize Dilution Method. Do not add the concentrated DMSO stock directly into the full volume of media. Instead, use pre-warmed (37°C) media and add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[6] An even better method is to perform an intermediate dilution step (see Experimental Protocols).[11][12]
-
Solution 3: Ensure Media is Warmed. The solubility of many compounds, including this compound, is lower in cold liquids. Always use media that has been pre-warmed to 37°C before adding the compound.[13]
Problem 2: My this compound-media solution was clear at first, but I see crystals in my culture plate after several hours.
-
Potential Cause: Delayed precipitation. This can be caused by several factors over time.
-
Solution 1: Check for Media Evaporation. During long-term experiments, evaporation of water from the culture medium can increase the concentration of all solutes, including this compound, pushing it past its solubility limit.[6] Ensure your incubator has proper humidification and use plates with low-evaporation lids.
-
Solution 2: Monitor pH. Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic), which can alter the solubility of pH-sensitive compounds.[6] Ensure your medium is adequately buffered and monitor its color.
-
Solution 3: Interaction with Serum Proteins. Components within Fetal Bovine Serum (FBS) can interact with compounds. While serum proteins like albumin often help solubilize hydrophobic drugs, complex interactions can sometimes lead to precipitation.[10] If you suspect this is an issue, you could test a lower serum concentration, but be aware this may impact cell health.
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound (or its sodium salt) in various solvents. This data is crucial for preparing appropriate stock solutions.
| Compound Form | Solvent | Solubility | Source |
| This compound (sodium salt) | DMSO | 15 mg/mL | Cayman Chemical[14] |
| This compound (sodium salt) | Water (H₂O) | 10 mg/mL | Sigma-Aldrich[10] |
| This compound (sodium salt) | Ethanol | 5 mg/mL | Cayman Chemical[14] |
| This compound (sodium salt) | DMF | 10 mg/mL | Cayman Chemical[14] |
| This compound (sodium salt) | DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | Cayman Chemical[14] |
| Sitaxsentan sodium | PBS | 33.33 mg/mL (69.89 mM) | MCE[2] |
Note: Solubility can vary between suppliers and batches. The significant drop in solubility in the DMSO:PBS mixture highlights why direct dilution into aqueous buffers can cause precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution, which is the essential first step for most cell culture experiments.
Materials:
-
This compound sodium salt (MW: 476.89 g/mol )
-
Anhydrous, sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes (amber or wrapped in foil to protect from light)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound sodium salt needed:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 476.89 g/mol × 1000 mg/g = 4.77 mg
-
-
Weigh Compound: In a sterile environment (e.g., a chemical fume hood), carefully weigh approximately 4.77 mg of this compound sodium salt and transfer it to a sterile microcentrifuge tube.
-
Dissolve Compound: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly to aid dissolution.[2][13] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile, light-protected tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[11]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions and Dosing Cells (Intermediate Dilution Method)
This protocol details the recommended method for diluting the DMSO stock into your final culture medium to prevent precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (e.g., to 100 µM):
-
Add 99 µL of your pre-warmed complete cell culture medium to a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Mix gently but thoroughly by pipetting up and down. This creates a 100 µM intermediate solution with a DMSO concentration of 1%.
-
-
Prepare Final Working Solution (e.g., to 1 µM):
-
Determine the volume of media needed for your experiment.
-
Add the required volume of the 100 µM intermediate solution to your pre-warmed media to achieve the desired final concentration. For example, to make 1 mL of a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed media.
-
The final DMSO concentration in this example will be 0.01% , which is well-tolerated by virtually all cell lines.
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain this compound, ensuring the final DMSO concentration matches that of your highest experimental concentration.
-
Dose Cells: Immediately replace the existing medium in your culture plates with the freshly prepared this compound working solution or vehicle control medium.
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound.
Caption: A troubleshooting flowchart to diagnose the cause of this compound precipitation.
Caption: Experimental workflow for preparing this compound solutions for cell culture.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Sitaxentan Off-Target Effects in Screening Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and troubleshooting the off-target effects of Sitaxentan in various screening assays.
Introduction to this compound
This compound is a highly selective endothelin-A (ETA) receptor antagonist that was previously developed for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] Its primary mechanism of action is to block the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, a G protein-coupled receptor found on vascular smooth muscle cells.[4] This inhibition leads to vasodilation and a reduction in pulmonary vascular resistance.[1] Despite its efficacy, this compound was withdrawn from the market due to concerns about severe, sometimes fatal, liver toxicity (hepatotoxicity).[1][2][5] Understanding the off-target effects of this compound is crucial for researchers working with this compound or developing similar molecules.
Known Off-Target Effects of this compound
The most significant off-target effect of this compound is hepatotoxicity, which is believed to be caused by the inhibition of hepatobiliary transporters and the formation of reactive metabolites. Additionally, this compound is known to interact with cytochrome P450 enzymes, leading to clinically significant drug-drug interactions.
Data Presentation: Off-Target Activity of this compound
The following tables summarize the quantitative data on the off-target activities of this compound.
Table 1: this compound Inhibition of Key Hepatobiliary Transporters
| Transporter | IC50 (µM) | Assay System | Reference |
| Bile Salt Export Pump (BSEP) | 25 | Sandwich-cultured human hepatocytes | [3][5] |
| Sodium Taurocholate Cotransporting Polypeptide (NTCP) | >100 | Sandwich-cultured human hepatocytes | [3] |
| Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) | Not Reported | - | |
| Organic Anion-Transporting Polypeptide 1B3 (OATP1B3) | Not Reported | - | |
| Breast Cancer Resistance Protein (BCRP) | >100 | Sandwich-cultured human hepatocytes | [3] |
| P-glycoprotein (Pgp) | >100 | Sandwich-cultured human hepatocytes | [3] |
Table 2: this compound Interaction with Cytochrome P450 Enzymes
| Enzyme | Interaction | Effect | Reference |
| CYP2C9 | Metabolism and Inhibition | This compound is metabolized by CYP2C9 and also inhibits its activity, leading to interactions with drugs like warfarin (B611796). | [4] |
| CYP3A4 | Metabolism | This compound is also metabolized by CYP3A4. | [4] |
Experimental Protocols
Detailed methodologies for key experiments to identify this compound's off-target effects are provided below.
Radioligand Binding Assay for Endothelin Receptors
This assay is used to determine the binding affinity of this compound to its primary target (ETA) and its primary off-target receptor (ETB).
Objective: To determine the inhibitory constant (Ki) of this compound for ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors.
-
Radioligand: [125I]ET-1.
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filter harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Wash and resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of unlabeled this compound, and a fixed concentration of [125I]ET-1. Include wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ET-1).
-
Incubation: Incubate the plate for 60-120 minutes at 37°C to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through presoaked glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Cell-Based Calcium Flux Assay
This functional assay measures the ability of this compound to block ET-1-induced calcium mobilization in cells expressing endothelin receptors.
Objective: To determine the functional antagonism of this compound on ETA and ETB receptors.
Materials:
-
Cells stably expressing human ETA or ETB receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
ET-1.
-
This compound.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of ET-1 to the wells to stimulate calcium release.
-
Detection: Immediately measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Determine the inhibitory effect of this compound on the ET-1-induced calcium signal and calculate the IC50 value.
Troubleshooting Guides
Issue 1: High Background in Hepatotoxicity Assays
-
Question: We are observing high background cytotoxicity in our control wells when screening for this compound-induced hepatotoxicity in cultured hepatocytes. What could be the cause?
-
Answer: High background cytotoxicity can be caused by several factors:
-
Poor Cell Health: Ensure that the primary hepatocytes or cell lines are healthy and have high viability before starting the experiment.
-
Contamination: Check for microbial contamination in your cell cultures and reagents.
-
Reagent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. Perform a vehicle toxicity control.
-
Assay-Specific Artifacts: Some cytotoxicity assays can be prone to artifacts. For example, in LDH release assays, excessive cell handling can lead to membrane damage and LDH leakage.
-
Issue 2: Inconsistent Results in Radioligand Binding Assays
-
Question: Our Ki values for this compound in the radioligand binding assay are highly variable between experiments. How can we improve consistency?
-
Answer: Variability in radioligand binding assays can stem from:
-
Inconsistent Reagent Quality: Use freshly prepared buffers and ensure the radioligand has not degraded.
-
Pipetting Errors: Use calibrated pipettes and be meticulous with your pipetting technique, especially with small volumes.
-
Incomplete Separation of Bound and Free Ligand: Optimize the filtration and washing steps to ensure efficient removal of unbound radioligand without dislodging the bound ligand.
-
Equilibrium Not Reached: Ensure that the incubation time is sufficient for the binding to reach equilibrium.
-
Issue 3: Low Signal-to-Noise Ratio in Calcium Flux Assays
-
Question: The ET-1-induced calcium signal is weak, making it difficult to accurately measure the inhibitory effect of this compound. How can we improve the signal?
-
Answer: A low signal-to-noise ratio in calcium flux assays can be addressed by:
-
Optimizing Dye Loading: Ensure that the cells are adequately loaded with the calcium-sensitive dye. You may need to adjust the dye concentration or incubation time.
-
Checking Receptor Expression: Confirm that the cells are expressing a sufficient number of functional endothelin receptors.
-
Optimizing Agonist Concentration: Use a concentration of ET-1 that elicits a robust but not maximal response (e.g., EC80) to allow for the detection of inhibition.
-
Instrument Settings: Optimize the settings on your fluorescence plate reader for sensitivity and kinetic reading speed.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
-
A1: The leading hypothesis is that this compound inhibits the bile salt export pump (BSEP), a key transporter in the liver responsible for bile acid efflux.[3][5] Inhibition of BSEP can lead to the accumulation of cytotoxic bile acids in hepatocytes. Additionally, this compound can be metabolized to a reactive ortho-quinone metabolite that can cause cellular damage.
-
-
Q2: Why is the interaction between this compound and warfarin a concern?
-
A2: this compound is an inhibitor of the cytochrome P450 enzyme CYP2C9, which is the primary enzyme responsible for the metabolism of the more potent S-enantiomer of warfarin.[4] By inhibiting CYP2C9, this compound can increase the concentration of warfarin in the blood, leading to an elevated International Normalized Ratio (INR) and an increased risk of bleeding.[6]
-
-
Q3: Are there alternative endothelin receptor antagonists with a better safety profile?
-
A3: Yes, other endothelin receptor antagonists like Ambrisentan have shown a lower potential for inhibiting key hepatobiliary transporters in vitro compared to this compound and Bosentan, which may contribute to a lower incidence of liver injury in clinical settings.
-
-
Q4: What in vitro assays are recommended for early-stage screening of hepatotoxicity for new endothelin receptor antagonists?
-
A4: A panel of in vitro assays is recommended, including:
-
Hepatobiliary transporter inhibition assays (e.g., BSEP, NTCP, OATP1B1, OATP1B3).
-
Cytotoxicity assays in primary human hepatocytes or hepatoma cell lines (e.g., HepG2).
-
Reactive metabolite formation assays.
-
Mitochondrial toxicity assays.
-
-
Signaling Pathway and Logical Relationships
References
- 1. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 2. An overview of the preclinical toxicity and potential carcinogenicity of this compound (Thelin®), a potent endothelin receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Technical Support Center: Sitaxentan Administration in Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with sitaxentan in rodent models. The information is designed to address common challenges and improve the consistency and success of your experiments.
Known Issues & Troubleshooting Guide
Researchers may encounter issues with low or variable oral bioavailability of this compound in rodent models. The following guide provides potential causes and solutions to these challenges. This compound is a lipophilic compound (XLogP3 of 3.7) and is extensively metabolized, which can contribute to absorption difficulties.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations | Poor drug dissolution: this compound's lipophilicity may lead to poor solubility in aqueous gastrointestinal fluids, limiting its absorption. | 1. Select an appropriate vehicle: Use a vehicle that can solubilize or suspend this compound effectively. See the FAQs for recommended vehicles. 2. Particle size reduction: If using a suspension, consider micronization of the this compound powder to increase the surface area for dissolution. 3. Use of solubilizing agents: Include surfactants or co-solvents in the formulation to enhance solubility. |
| High first-pass metabolism: this compound is metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4 in humans, and similar pathways are expected in rodents. Extensive metabolism in the liver after absorption can significantly reduce the amount of active drug reaching systemic circulation. | 1. Consider a different route of administration: For initial efficacy studies, intraperitoneal (IP) or subcutaneous (SC) injection can bypass first-pass metabolism. 2. Co-administration with a CYP inhibitor: While not a standard procedure, in exploratory studies, co-administration with a known inhibitor of relevant CYP enzymes could help elucidate the impact of first-pass metabolism. This should be done with caution as it can alter the drug's toxicity profile. | |
| High variability in plasma concentrations between animals | Inconsistent dosing: Inaccurate oral gavage technique or regurgitation can lead to variable dosing. | 1. Ensure proper gavage technique: Use appropriate gavage needle size and ensure personnel are well-trained to minimize stress and prevent injury or regurgitation. 2. Check for compound precipitation in the vehicle: Ensure the dosing formulation is homogenous and stable throughout the dosing period. Vortex the suspension before each animal is dosed. |
| Food effects: The presence or absence of food in the stomach can alter gastric emptying and the dissolution of a lipophilic compound like this compound. | 1. Standardize feeding schedule: Fast animals overnight before dosing to ensure a consistent gastric environment. 2. Administer in a lipid-based vehicle: A lipid-containing vehicle can sometimes improve the absorption of lipophilic drugs by stimulating bile secretion. | |
| Unexpected toxicity or adverse effects | Vehicle toxicity: The vehicle used for administration may have its own toxic effects. | 1. Run a vehicle-only control group: Always include a group of animals that receives only the vehicle to assess its effects on the animals. |
| Formation of reactive metabolites: this compound can form a reactive quinone metabolite in the liver, which has been linked to hepatotoxicity. | 1. Monitor liver enzymes: In longer-term studies, monitor serum levels of liver enzymes such as ALT and AST. 2. Dose selection: Use the lowest effective dose to minimize the risk of toxicity. Preclinical toxicity studies in rats have used doses ranging from 10 to 120 mg/kg/day. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable oral vehicle for administering this compound to rodents?
A1: Given this compound's lipophilic nature, a suspension or a lipid-based formulation is generally recommended. Commonly used vehicles for poorly water-soluble compounds in rodents include:
-
Aqueous suspensions:
-
0.5% or 1% Methylcellulose (MC) in water
-
0.5% Carboxymethylcellulose (CMC) in water with 0.1% Tween 80
-
-
Lipid-based vehicles:
-
Corn oil
-
Sesame oil
-
Polyethylene glycol 400 (PEG 400)
-
It is crucial to determine the solubility and stability of this compound in the chosen vehicle before starting in vivo experiments.
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H15ClN2O6S2 | |
| Molecular Weight | 454.9 g/mol | |
| XLogP3 | 3.7 | |
| Protein Binding | >99% |
Q3: What are the expected pharmacokinetic parameters of this compound in rodents?
A3: Detailed public data on the oral bioavailability and pharmacokinetic parameters of this compound in rodents is limited. However, preclinical studies have used a range of oral doses. In juvenile rats, daily oral doses of 10, 30, and 60 mg/kg were administered. For toxicity studies in rats, doses ranged from 10-120 mg/kg/day. Researchers should perform their own pharmacokinetic studies to determine parameters like Cmax, Tmax, AUC, and half-life for their specific formulation and rodent strain.
Q4: How is this compound metabolized in rodents?
A4: this compound is metabolized in the liver. In vitro studies using liver microsomes from mice and rats have shown that this compound can be bioactivated to a reactive ortho-quinone metabolite. This is consistent with metabolism mediated by cytochrome P450 enzymes. In humans, the primary metabolizing enzymes are CYP2C9 and CYP3A4. Rodents possess orthologs of these enzymes that are likely involved in this compound metabolism.
Q5: Are there any known drug-drug interactions to be aware of?
A5: this compound is an inhibitor of CYP2C9. In clinical settings, it was shown to increase the exposure of warfarin, a CYP2C9 substrate. When co-administering other compounds with this compound in rodent models, it is important to consider the potential for metabolic drug-drug interactions.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Preparation of this compound Formulation:
-
Accurately weigh the required amount of this compound powder.
-
If preparing a suspension, triturate the powder with a small amount of the vehicle (e.g., 0.5% methylcellulose) to form a smooth paste.
-
Gradually add the remaining vehicle to the desired final concentration (e.g., 10 mg/mL).
-
Continuously stir the suspension using a magnetic stirrer to ensure homogeneity.
-
-
Animal Preparation:
-
Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
Weigh each rat immediately before dosing to calculate the exact volume to be administered.
-
-
Dosing Procedure:
-
Gently restrain the rat.
-
Use a ball-tipped oral gavage needle of the appropriate size for the rat's weight.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach.
-
Vortex the dosing suspension immediately before drawing it into the syringe.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the formulation slowly.
-
Observe the animal for a few minutes after dosing to ensure there is no regurgitation.
-
Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Rats
-
Materials:
-
Appropriate size needles and syringes or capillary tubes.
-
Anticoagulant-coated microcentrifuge tubes (e.g., K2EDTA).
-
Anesthesia (if required for the sampling method).
-
Centrifuge.
-
-
Sampling Procedure (via tail vein):
-
Place the rat in a restraining device.
-
Warm the tail using a heat lamp or warm water to dilate the tail veins.
-
Puncture the lateral tail vein with a small gauge needle (e.g., 25G or 27G).
-
Collect blood (typically 100-200 µL) into an anticoagulant-coated tube.
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
-
Sample Processing:
-
Gently invert the collection tube several times to mix the blood with the anticoagulant.
-
Keep the samples on ice.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
-
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of this compound in rodents.
Caption: Key factors influencing the oral bioavailability of this compound in rodent models.
Technical Support Center: Navigating Sitaxentan Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing variability in experimental results involving Sitaxentan. The following troubleshooting guides and frequently asked questions (FAQs) are designed to tackle specific issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective endothelin-A (ET-A) receptor antagonist.[1] Its primary mechanism of action is to competitively block the binding of endothelin-1 (B181129) (ET-1) to the ET-A receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and cell proliferation.[1] this compound shows a significantly higher affinity for the ET-A receptor compared to the endothelin-B (ET-B) receptor.[1]
Q2: Why was this compound withdrawn from the market and what are the implications for research?
This compound was voluntarily withdrawn from the market by Pfizer in 2010 due to concerns about fatal liver toxicity (hepatotoxicity).[2] For researchers, this underscores the importance of including thorough toxicity assessments in preclinical studies, particularly monitoring liver enzyme levels and conducting histopathological analysis of liver tissue in animal models.
Q3: What are the known metabolites of this compound and are they active?
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. Its major metabolites are reported to have no clinically relevant activity.
Q4: How does the selectivity of this compound for ET-A over ET-B receptors vary between assays?
The reported selectivity of this compound for the ET-A receptor over the ET-B receptor can vary significantly depending on the experimental system used. For instance, selectivity measured in cloned receptor cell systems may differ from that observed in human tissue preparations. This variability can be attributed to differences in receptor expression levels, membrane environment, and the presence of interacting proteins.
Troubleshooting Guides
In Vitro Assay Variability
Problem 1: High variability in IC50 values between experiments.
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, but it can be influenced by numerous factors.[3][4]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | This compound has limited aqueous solubility.[1] Ensure complete solubilization in a suitable solvent like DMSO before preparing working solutions. Prepare fresh dilutions for each experiment as this compound may not be stable in aqueous solutions for extended periods.[1] Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell Line Integrity and Passage Number | Use cell lines with consistent and verified ET-A receptor expression. High passage numbers can lead to genetic drift and altered receptor expression. Maintain a consistent cell passage number range for all experiments. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.[5][6][7] If significant variability is observed, consider reducing the serum percentage or using serum-free media for the duration of the drug incubation, if tolerated by the cells. Always include appropriate vehicle controls with the same final serum concentration. |
| Assay-Specific Parameters | Inconsistent cell seeding density, incubation times, and reagent concentrations can all contribute to variability.[8] Standardize all assay parameters and document them meticulously in your lab notebook. |
| Data Analysis | The method used to calculate the IC50 value from the dose-response curve can introduce variability.[3][9] Use a consistent, standardized non-linear regression model for all data analysis. |
Problem 2: Difficulty in preparing stable this compound solutions for cell-based assays.
This compound sodium salt has limited solubility in aqueous buffers.[1]
Detailed Protocol for Solution Preparation:
-
Stock Solution (DMSO): Prepare a high-concentration stock solution of this compound sodium salt in 100% DMSO (e.g., 10 mM). This compound is soluble in DMSO at approximately 15 mg/mL.[1] Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions:
-
For cell-based assays, it is recommended to perform a serial dilution of the DMSO stock solution into the cell culture medium.[10]
-
To avoid precipitation, add the this compound-DMSO stock to the medium drop-wise while vortexing.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent toxicity to the cells.[11]
-
It is advisable to not store the aqueous working solutions for more than a day.[1]
-
Problem 3: Unexpected or inconsistent results in receptor binding assays.
Receptor binding assays are sensitive to a variety of experimental conditions.
Troubleshooting Steps:
| Issue | Recommendation |
| Low Specific Binding | Increase the amount of receptor preparation (membrane fraction) in the assay. Optimize the incubation time and temperature to ensure equilibrium is reached. Check the quality and specific activity of the radioligand. |
| High Non-Specific Binding | Decrease the concentration of the radioligand. Add a blocking agent like bovine serum albumin (BSA) to the assay buffer. Optimize the washing steps to effectively remove unbound radioligand without dissociating specifically bound ligand. |
| Poor Reproducibility | Ensure thorough homogenization of the membrane preparation. Use a consistent source and lot of reagents, including filters and scintillation fluid. Meticulously control incubation times and temperatures. |
In Vivo Study Variability
Problem 1: Inconsistent pharmacokinetic (PK) profiles in animal models.
The absorption, distribution, metabolism, and excretion (ADME) of this compound can be influenced by the animal model and the formulation used.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | For oral administration, ensure a uniform and stable suspension or solution. The particle size of a suspension can significantly impact absorption.[12] For intravenous administration, ensure the compound is fully solubilized to prevent embolism.[12] Consider using co-solvents or other formulation strategies for poorly soluble compounds.[13][14] |
| Animal Model Differences | Different species and even strains of rodents can have variations in CYP450 enzyme activity, affecting the metabolism of this compound.[2] Be consistent with the animal model (species, strain, age, and sex) used in your studies. |
| Dosing Technique | Inaccurate dosing can lead to significant variability. Ensure proper training in gavage or injection techniques to minimize errors. |
| Sample Collection and Processing | The timing of blood collection is critical for accurately capturing the PK profile. Adhere to a strict sampling schedule. Process and store plasma samples consistently to prevent degradation of the analyte. |
Problem 2: Discrepancy between in vitro potency and in vivo efficacy.
A compound that is potent in a cell-based assay may not show the expected efficacy in an animal model.
Potential Causes and Solutions:
| Potential Cause | Explanation & Mitigation |
| Poor Bioavailability | This compound may have low oral bioavailability in the chosen animal model, meaning not enough of the drug reaches the systemic circulation to have a therapeutic effect. Conduct pharmacokinetic studies to determine the bioavailability and adjust the dose or route of administration accordingly. |
| Rapid Metabolism | The compound may be rapidly metabolized and cleared from the body, resulting in a short duration of action. Analyze plasma samples for metabolite formation and consider a different dosing regimen (e.g., more frequent dosing or a continuous infusion model). |
| Off-Target Effects | In an in vivo system, the compound can interact with other targets, leading to unexpected or counteracting effects. Conduct broader pharmacological profiling to identify potential off-target activities. |
| Complex Pathophysiology of the Animal Model | The chosen animal model may not fully recapitulate the human disease state, or the endothelin pathway may play a less significant role in that specific model. Carefully select the animal model based on its relevance to the clinical condition being studied. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Preparation | IC50 / pA2 | Reference |
| ET-A Receptor Antagonism | - | 1.4 nM (IC50) | [1] |
| ET-B Receptor Antagonism | - | 9,800 nM (IC50) | [1] |
| Phosphoinositol Hydrolysis Inhibition | COS-7 cells | 8 (pA2) | [1] |
Table 2: Preclinical Pharmacokinetics of this compound in Rodents
| Species | Route of Administration | Dose (mg/kg) | Key Findings | Reference |
| Rat | Intravenous/Oral | - | Effective in a model of hypoxia-induced pulmonary hypertension. | [15] |
| Rat | Oral | 50 | Lowered resting mean blood pressure and heart rate in a model of heart failure. | [15] |
| Mouse | Oral (in chow) | 15 | Reduced femoral artery neointimal lesion size. | [16] |
Experimental Protocols
Protocol 1: Endothelin Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure for determining the binding affinity of this compound for the ET-A receptor.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the ET-A receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well filter plate, add the following to each well:
-
Membrane preparation (e.g., 5-20 µg of protein).
-
A fixed concentration of a radiolabeled ET-A receptor ligand (e.g., [¹²⁵I]-ET-1).
-
Varying concentrations of unlabeled this compound.
-
-
Include control wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of this compound.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a protein precipitating agent such as methanol (B129727) or acetonitrile (B52724).
-
Vortex the sample to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the MRM transitions for this compound and an appropriate internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations in a blank matrix (e.g., control plasma).
-
Quantify the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Mandatory Visualizations
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. An overview of the preclinical toxicity and potential carcinogenicity of this compound (Thelin®), a potent endothelin receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The IC-50-time evolution is a new model to... | F1000Research [f1000research.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. benchchem.com [benchchem.com]
- 12. admescope.com [admescope.com]
- 13. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
- 14. [PDF] Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | Semantic Scholar [semanticscholar.org]
- 15. Drug-induced pulmonary arterial hypertension: a recent outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Sitaxentan Stability and Degradation: A Technical Support Resource
Disclaimer: Sitaxentan was voluntarily withdrawn from the market in 2010 due to concerns about liver toxicity. Consequently, publicly available, detailed studies on its specific degradation pathways and stability-indicating methods are limited. This technical support center provides guidance based on the chemical structure of this compound, general principles of drug degradation, and published data on structurally related endothelin receptor antagonists (ERAs). The information herein is intended for research and informational purposes only and should be supplemented with internal validation studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound based on its chemical structure?
A1: Based on its functional groups—a sulfonamide, an isoxazole (B147169) ring, a thiophene (B33073) ring, and a methylenedioxy group—this compound is potentially susceptible to degradation through several pathways:
-
Hydrolysis: The sulfonamide linkage can be susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule.
-
Oxidation: The thiophene ring and the methyl group on the isoxazole ring could be sites for oxidation.
-
Photodegradation: Aromatic systems and heteroatoms in the structure suggest potential sensitivity to light.
-
Thermal Degradation: As with most complex organic molecules, exposure to high temperatures can lead to decomposition.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A2: Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation Products: If the sample has been stored improperly or subjected to stress conditions (e.g., extreme pH, light, or temperature), it may have degraded.
-
Impurities: These could be process-related impurities from the synthesis of the active pharmaceutical ingredient (API) or impurities from excipients if you are analyzing a formulated product.
-
System Contamination: Carryover from previous injections or contamination in the mobile phase or HPLC system can introduce extraneous peaks.
-
Excipient Interference: If analyzing a drug product, some excipients may have interfering peaks.
Refer to the Troubleshooting Guide for HPLC Analysis for a systematic approach to identifying the source of the unexpected peaks.
Q3: Are there any published stability-indicating HPLC methods for this compound?
Q4: My this compound sample shows a decrease in potency over time, but I don't see any significant degradation peaks. Why might this be?
A4: This phenomenon, often referred to as a lack of mass balance, can occur for several reasons:
-
The degradation products may not have a chromophore and are therefore not detectable by UV-Vis.
-
The degradation products may be volatile and lost during sample preparation or analysis.
-
The degradation products may be precipitating out of the solution.
-
The molar absorptivity of the degradation products at the detection wavelength may be significantly lower than that of the parent compound.
Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to investigate the presence of non-chromophoric degradants.
Troubleshooting Guides
Troubleshooting Guide for HPLC Analysis of this compound
This guide provides a logical workflow for troubleshooting common issues encountered during the HPLC analysis of this compound and its potential degradation products.
Caption: A logical workflow for troubleshooting common HPLC issues.
Experimental Protocols
Protocol for Forced Degradation Studies of this compound
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[1][2]
Objective: To generate potential degradation products of this compound under various stress conditions to demonstrate the specificity of the analytical method.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 N HCl and/or heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 N NaOH and/or heat at 60°C. Neutralize the solution before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. If no significant degradation is observed, repeat with 30% H₂O₂.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C in an oven for 48 hours. Also, expose a solution of the drug to the same conditions.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Representative Stability-Indicating HPLC Method
The following is a representative HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. This method is based on common practices for analyzing sulfonamide-containing drugs.[3][4]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 260 nm (or PDA for peak purity) |
| Injection Volume | 10 µL |
Potential Degradation Pathways
Based on the chemical structure of this compound and known degradation pathways of related compounds, the following diagram illustrates potential degradation points.
Caption: Potential degradation sites on the this compound molecule.
Summary of Expected Degradation under Stress Conditions
The following table summarizes the expected stability of this compound under various forced degradation conditions based on data from structurally similar endothelin receptor antagonists.
| Stress Condition | Expected Outcome | Potential Degradation Products |
| Acid Hydrolysis | Degradation likely | Cleavage of the sulfonamide bond |
| Base Hydrolysis | Degradation likely | Cleavage of the sulfonamide bond |
| Oxidation | Degradation likely | N-oxides, sulfoxides, or degradation of the thiophene ring |
| Thermal | Potentially stable | General decomposition at very high temperatures |
| Photolysis | Degradation possible | Isomerization or ring cleavage products |
References
- 1. forced degradation products: Topics by Science.gov [science.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sitaxentan and Warfarin Interaction in Research Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the drug-drug interaction between Sitaxentan and warfarin (B611796) in preclinical research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between this compound and warfarin?
A1: The primary mechanism is the inhibition of the cytochrome P450 2C9 (CYP2C9) enzyme by this compound.[1] Warfarin is a racemic mixture, and its more potent S-enantiomer is primarily metabolized by CYP2C9.[1] this compound is a moderately potent inhibitor of CYP2C9, leading to decreased metabolism of S-warfarin. This results in increased plasma concentrations of S-warfarin and a subsequent potentiation of its anticoagulant effect, leading to a higher International Normalized Ratio (INR).
Q2: What are the expected pharmacokinetic changes when co-administering this compound and warfarin?
A2: Co-administration of this compound with warfarin is expected to significantly increase the systemic exposure (AUC) and potentially the half-life of S-warfarin. One study reported that 100 mg once daily doses of this compound increased the AUC of S-warfarin by 95%. While the maximum concentration (Cmax) of S-warfarin may not be significantly affected, the prolonged elevation in plasma levels enhances the risk of bleeding.
Q3: Has the this compound-warfarin interaction been studied in animal models?
A3: While specific preclinical studies detailing the this compound-warfarin interaction are not extensively published, the interaction is well-established from in vitro data and clinical observations.[2] Preclinical toxicity studies with this compound in rats and dogs have shown coagulopathy as an adverse effect, which could be exacerbated by concurrent warfarin administration.[3] Researchers can adapt general animal models of drug-drug interactions involving anticoagulants to study this specific interaction.
Q4: Why was this compound withdrawn from the market?
A4: this compound was voluntarily withdrawn from the market by its manufacturer in 2010 due to concerns about a risk of idiosyncratic and severe liver injury (hepatotoxicity).[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly High INR (>5.0) or Bleeding in Animal Models | Synergistic anticoagulant effect of this compound and warfarin. Incorrect dosing of warfarin. | Immediately discontinue both drugs. If bleeding is severe, consider administering Vitamin K1. Review and recalculate warfarin dosage, considering a significant dose reduction (e.g., 30-50%) when co-administered with this compound. Increase the frequency of INR monitoring. |
| High Variability in INR Readings | Inconsistent drug administration (gavage technique). Variations in diet (Vitamin K content). Animal stress affecting physiology. Gastroparesis leading to variable drug absorption.[5] | Ensure consistent and accurate oral gavage technique. Use a standardized diet with known and consistent Vitamin K content. Acclimatize animals to handling and procedures to minimize stress. If gastroparesis is suspected, consider alternative routes of administration if feasible for the study design. |
| Difficulty Achieving Target Therapeutic INR Range (e.g., 2.0-3.0) with Co-administration | Overestimation of the required warfarin dose reduction. Rapid metabolism in the chosen animal model. | Start with a conservative warfarin dose reduction and titrate upwards based on frequent INR monitoring. Characterize the baseline warfarin dose-response in the specific animal strain being used before initiating interaction studies. |
| Inconclusive In Vitro CYP2C9 Inhibition Results | Inappropriate substrate probe or enzyme source.[6][7] Incorrect concentration of organic solvents in the incubation.[8] | Use a validated CYP2C9 substrate probe (e.g., diclofenac (B195802), (S)-warfarin). Ensure the recombinant enzyme system is well-characterized. Keep organic solvent concentrations low (e.g., <0.5% DMSO) in the final incubation mixture.[8] |
Quantitative Data Summary
Table 1: Effect of Endothelin Receptor Antagonists on Warfarin Pharmacokinetics (PK) and Pharmacodynamics (PD)
| Endothelin Receptor Antagonist | Effect on S-Warfarin AUC | Effect on R-Warfarin AUC | Effect on INR | Mechanism | Reference |
| This compound | ↑ 95% | Not specified | ↑ (Requires warfarin dose reduction) | CYP2C9 Inhibition | [1] |
| Bosentan | ↓ 29% | ↓ 38% | ↓ | CYP2C9 and CYP3A4 Induction | [1] |
| Ambrisentan (B1667022) | No significant change | No significant change | No significant change | No significant interaction | [1][9] |
| Macitentan (B1675890) | No significant change | No significant change | No significant change | No significant interaction | [10] |
Experimental Protocols
Protocol 1: In Vitro CYP2C9 Inhibition Assay with this compound
Objective: To determine the inhibitory potential (IC50) of this compound on human CYP2C9 activity.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP2C9 enzyme.
-
CYP2C9 substrate (e.g., Diclofenac).
-
This compound (various concentrations).
-
NADPH regenerating system.
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer).
-
Positive control inhibitor (e.g., Sulfaphenazole).
-
LC-MS/MS for metabolite quantification.
Methodology:
-
Preparation: Prepare stock solutions of this compound, diclofenac, and sulfaphenazole (B1682705) in an appropriate solvent (e.g., DMSO). The final solvent concentration in the incubation should be ≤0.5%.
-
Incubation Mixture: In a 96-well plate, combine HLM or recombinant CYP2C9, incubation buffer, and varying concentrations of this compound or the positive control.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiation of Reaction: Add the CYP2C9 substrate (diclofenac) to the mixture.
-
Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant for the formation of the diclofenac metabolite (4'-hydroxydiclofenac) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of CYP2C9 activity at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Protocol 2: In Vivo Pharmacokinetic and Pharmacodynamic Interaction Study in Rats
Objective: To evaluate the effect of this compound on the pharmacokinetics and anticoagulant effect of warfarin in a rat model.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Drug Administration:
-
Warfarin: Administered orally (p.o.) via gavage. The dose should be predetermined to achieve a target INR of 2.0-3.0 in this specific rat strain (e.g., starting dose of 0.1-0.2 mg/kg).
-
This compound: Administered orally (p.o.) via gavage. A suitable dose can be calculated based on human equivalent dose (HED) conversions (e.g., 10-30 mg/kg).[11]
Experimental Groups:
-
Group A: Vehicle control.
-
Group B: Warfarin alone.
-
Group C: this compound alone.
-
Group D: Warfarin and this compound co-administered.
Methodology:
-
Acclimatization: Acclimatize animals for at least one week before the study.
-
Baseline Sampling: Collect a baseline blood sample from all animals for INR and PK analysis.
-
Dosing:
-
For Group D, administer this compound for a few days prior to warfarin administration to achieve steady-state concentrations.
-
Administer warfarin to Groups B and D.
-
-
Blood Sampling for INR: Collect blood samples (e.g., from the tail vein) at multiple time points post-warfarin administration (e.g., 24, 48, 72, and 96 hours). Use collection tubes containing 3.2% sodium citrate.[12]
-
Blood Sampling for Pharmacokinetics: For a satellite group of animals, perform serial blood sampling at appropriate time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) to determine the plasma concentrations of R- and S-warfarin and this compound.
-
Sample Processing: Centrifuge blood samples to obtain platelet-poor plasma.[12]
-
Analysis:
-
Measure Prothrombin Time (PT) and calculate the INR.
-
Analyze plasma samples for drug concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Compare the INR profiles between the warfarin alone and the co-administration groups.
-
Calculate pharmacokinetic parameters (AUC, Cmax, T1/2) for R- and S-warfarin in the presence and absence of this compound.
-
Mandatory Visualizations
Caption: this compound inhibits CYP2C9, blocking the metabolism of S-warfarin.
Caption: Workflow for the in vivo this compound-warfarin interaction study.
References
- 1. The pharmacokinetics and pharmacodynamics of warfarin in combination with ambrisentan in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of acenocoumarol and this compound in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the preclinical toxicity and potential carcinogenicity of this compound (Thelin®), a potent endothelin receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of sitaxsentan 50 and 100 mg in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluctuating International Normalized Ratio in Patients Compliant on Warfarin: Could Gastroparesis Be the Cause? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP2C9 inhibition: impact of probe selection and pharmacogenetics on in vitro inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the effect of macitentan on the pharmacokinetics and pharmacodynamics of warfarin in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conversion between animals and human [targetmol.com]
- 12. benchchem.com [benchchem.com]
Navigating Preclinical Research: A Technical Support Center for Sitaxentan-Related Hepatotoxicity Studies
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the hepatic effects of Sitaxentan in animal models. This compound, a selective endothelin-A receptor antagonist, was withdrawn from the market due to idiosyncratic, severe liver injury in humans, a toxicity that was not predicted by standard preclinical animal studies.[1] This discrepancy highlights the challenges in preclinical safety assessment and the need for specialized experimental designs.
This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid researchers in designing and interpreting studies that explore the potential for this compound-induced liver enzyme elevation.
Troubleshooting Guide: Common Issues in this compound Animal Studies
| Issue | Potential Cause | Recommended Action |
| No significant elevation in liver enzymes (ALT, AST) is observed after this compound administration. | This is consistent with initial preclinical findings where this compound showed a low potential for direct hepatotoxicity in healthy animals.[1] Idiosyncratic drug-induced liver injury (IDILI) often requires a "second hit" or an underlying susceptibility. | Consider implementing an immune-stimulation model. Co-administration of a non-hepatotoxic dose of this compound with a low dose of an inflammatory agent like lipopolysaccharide (LPS) can unmask potential idiosyncratic toxicity. |
| Only minor, non-significant increases in alkaline phosphatase (ALP) are noted. | Preclinical studies reported increased serum ALP in mice and dogs, but at systemic exposures substantially greater than those used therapeutically in humans.[1] This may indicate a cholestatic component that is not severe enough to cause significant hepatocellular injury in standard models. | Investigate markers of cholestasis more thoroughly. This includes measuring serum bile acids and examining the expression and function of key bile salt transporters like the Bile Salt Export Pump (BSEP). |
| High variability in liver enzyme data between individual animals. | This could reflect underlying genetic or microbiome differences within the animal colony, which are known to influence susceptibility to IDILI. | Increase the number of animals per group to enhance statistical power. Consider using genetically diverse mouse strains to identify potential genetic predispositions. |
| Histopathological analysis of the liver shows only minor changes, such as hepatic hypertrophy. | Hepatic hypertrophy was a finding in preclinical studies with this compound and can be an adaptive response to xenobiotic exposure, not necessarily indicative of overt toxicity.[1] | Correlate histopathology with a broader range of biomarkers. In addition to standard liver enzymes, assess for markers of oxidative stress, mitochondrial dysfunction, and immune cell infiltration in the liver. |
Frequently Asked Questions (FAQs)
Q1: Why did standard preclinical animal studies fail to predict this compound's hepatotoxicity in humans?
A1: this compound-induced liver injury in humans is considered idiosyncratic, meaning it occurs in a small subset of susceptible individuals. Standard preclinical toxicology studies in genetically homogenous animal populations in a controlled environment are often not designed to detect rare, idiosyncratic reactions that may depend on specific genetic or environmental factors.[2]
Q2: What is the proposed mechanism for this compound-induced liver injury?
A2: While the exact mechanism of idiosyncratic injury is not fully elucidated, two primary hypotheses have been proposed for endothelin receptor antagonists like this compound:
-
Inhibition of the Bile Salt Export Pump (BSEP): this compound and its metabolites can inhibit BSEP, a transporter responsible for eliminating bile acids from hepatocytes.[3][4][5] Inhibition of BSEP can lead to the intracellular accumulation of cytotoxic bile acids, causing cholestatic liver injury.
-
Formation of Reactive Metabolites: this compound can be metabolized by cytochrome P450 enzymes to form a reactive ortho-quinone metabolite.[6] These reactive metabolites can covalently bind to cellular proteins, leading to cellular stress, immune responses, and cell death.
Q3: What animal models are recommended for studying the potential hepatotoxicity of this compound?
A3: To investigate idiosyncratic drug-induced liver injury, models that incorporate an inflammatory challenge are recommended. A commonly used model involves co-administering a non-toxic dose of the drug with a low dose of lipopolysaccharide (LPS). This "drug-inflammation" interaction can reveal latent hepatotoxic potential.[7]
Q4: What are the key biomarkers to monitor in these studies?
A4: In addition to standard serum liver enzymes (ALT, AST, ALP) and bilirubin, consider monitoring:
-
Serum bile acids
-
Markers of oxidative stress (e.g., glutathione (B108866) levels, lipid peroxidation)
-
Markers of mitochondrial dysfunction
-
Pro-inflammatory cytokines in serum and liver tissue
-
Histopathological examination of the liver with special stains to detect apoptosis, necrosis, and immune cell infiltration.
Data Presentation: Mechanistic Insights into Endothelin Receptor Antagonist Hepatotoxicity
Due to the lack of publicly available quantitative data on liver enzyme elevation from the original this compound preclinical trials, the following table summarizes key mechanistic data that can inform study design and interpretation.
| Parameter | This compound | Bosentan | Ambrisentan | Macitentan | Reference |
| BSEP Inhibition (IC50) | 25 µM | 12 - 76.8 µM | >100 µM | 12 µM | [3][4][5][8] |
| Hepatocyte Accumulation (fold over medium) | ~40x | ~20x | ~2x | ~100x | [4] |
| Primary Metabolic Pathway | CYP2C9, CYP3A4 | CYP2C9, CYP3A4 | UGTs, CYP3A, CYP2C19 | CYP3A4 | [6] |
| Formation of Reactive Metabolites | Yes (ortho-quinone) | Potential | Less likely | Potential | [6] |
Experimental Protocols
Protocol 1: Standard Repeat-Dose Toxicity Study
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
This compound Low Dose
-
This compound Mid Dose
-
This compound High Dose
-
-
Administration: Oral gavage, once daily for 28 days.
-
Monitoring:
-
Clinical observations and body weight recorded daily.
-
Blood collection for clinical chemistry (ALT, AST, ALP, bilirubin) on days 14 and 28.
-
-
Endpoint:
-
At day 28, animals are euthanized.
-
Gross necropsy is performed.
-
Liver weight is recorded.
-
Liver tissue is collected for histopathological analysis.
-
Protocol 2: LPS Co-administration Model for Idiosyncratic Toxicity
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation: Animals are acclimated for at least one week before the start of the experiment.
-
Groups:
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound + Saline
-
This compound + LPS
-
-
Administration:
-
Administer a non-hepatotoxic dose of this compound (or vehicle) via oral gavage.
-
2 hours later, administer a low, non-lethal dose of LPS (e.g., from E. coli O111:B4) via intraperitoneal injection.
-
-
Monitoring:
-
Blood samples are collected at 6 and 24 hours post-LPS injection for measurement of serum ALT and AST.
-
-
Endpoint:
-
At 24 hours, animals are euthanized.
-
Liver tissue is collected for histopathology and analysis of inflammatory markers.
-
Visualizations
Caption: Experimental workflow for investigating idiosyncratic hepatotoxicity of this compound.
Caption: Hypothetical signaling pathway for this compound-induced idiosyncratic liver injury.
References
- 1. An overview of the preclinical toxicity and potential carcinogenicity of this compound (Thelin®), a potent endothelin receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of idiosyncratic drug-induced liver injury--current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes | PLOS One [journals.plos.org]
- 4. Evaluation of the endothelin receptor antagonists ambrisentan, bosentan, macitentan, and sitaxsentan as hepatobiliary transporter inhibitors and substrates in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bioactivation of this compound in liver microsomes, hepatocytes, and expressed human P450s with characterization of the glutathione conjugate by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of bosentan, an endothelin receptor antagonist, on bile salt export pump and multidrug resistance-associated protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Unexpected Phenotypic Responses to Sitaxentan Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic responses during experiments with Sitaxentan.
Troubleshooting Guides
This section addresses specific experimental issues and offers potential solutions.
Issue 1: Unexpectedly high levels of cytotoxicity in primary hepatocyte cultures treated with this compound.
-
Question: My in vitro experiments with primary hepatocytes show significant cell death at concentrations of this compound that were expected to be non-toxic. What could be the cause?
-
Possible Causes & Solutions:
-
Metabolic Bioactivation: this compound can be metabolized by cytochrome P450 enzymes (CYP2C9 and CYP3A4) into a reactive ortho-quinone metabolite.[1] This metabolite can deplete cellular glutathione (B108866) and form protein adducts, leading to cellular stress and toxicity.
-
Troubleshooting:
-
Measure glutathione (GSH) levels in your hepatocytes following this compound treatment. A significant decrease in GSH would support the bioactivation theory.
-
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of this compound-glutathione conjugates.
-
Consider co-treatment with a CYP3A4 inhibitor (e.g., ketoconazole) to see if it mitigates the cytotoxicity.
-
-
-
Bile Salt Export Pump (BSEP) Inhibition: this compound is a known inhibitor of the bile salt export pump (BSEP), which is crucial for transporting bile acids out of hepatocytes.[2][3] Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile salts.
-
Troubleshooting:
-
Perform a BSEP inhibition assay using membrane vesicles expressing human BSEP to confirm the inhibitory effect of this compound in your experimental system.
-
Measure intracellular bile acid concentrations in hepatocytes after this compound treatment.
-
-
-
Mitochondrial Dysfunction: The accumulation of bile salts and the formation of reactive metabolites can lead to mitochondrial stress, characterized by the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors.
-
Troubleshooting:
-
Assess mitochondrial membrane potential using fluorescent probes like JC-1 or TMRM.
-
Measure ATP levels to evaluate mitochondrial function.
-
Perform assays for caspase-3/7 activity to detect apoptosis.
-
-
-
Issue 2: In vivo animal models treated with this compound exhibit signs of liver injury not predicted by in vitro studies.
-
Question: My animal models are showing elevated liver enzymes and histological signs of liver damage, but my initial in vitro screens did not indicate a high risk of hepatotoxicity. Why is there a discrepancy?
-
Possible Causes & Solutions:
-
Species-Specific Metabolism: The expression and activity of cytochrome P450 enzymes can vary significantly between species. The animal model you are using may metabolize this compound to its reactive quinone metabolite at a higher rate than the human-derived cells used in your in vitro assays.
-
Troubleshooting:
-
Analyze the metabolic profile of this compound in the liver microsomes of your animal model and compare it to human liver microsomes.
-
-
-
Idiosyncratic Drug Reaction: The hepatotoxicity of this compound is considered idiosyncratic, meaning it occurs in a small subset of individuals and is not easily predicted by standard preclinical models.[1] The underlying mechanisms may involve a complex interplay of metabolic, genetic, and environmental factors.
-
Troubleshooting:
-
While difficult to model, consider using humanized mouse models with transplanted human hepatocytes to better recapitulate human-specific metabolic pathways.
-
Investigate potential immune-mediated components of the liver injury in your animal model.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the endothelin-A (ETA) receptor. By blocking this receptor, it prevents the potent vasoconstrictor endothelin-1 (B181129) (ET-1) from binding, leading to vasodilation. This was the basis for its development for treating pulmonary arterial hypertension (PAH).
Q2: What are the most significant unexpected phenotypic responses observed with this compound treatment?
A2: The most critical unexpected response is severe, and in some cases fatal, idiosyncratic hepatotoxicity.[1] This led to the voluntary withdrawal of this compound from the market. Other notable adverse effects, common to endothelin receptor antagonists, include peripheral edema and anemia.
Q3: What are the proposed molecular mechanisms behind this compound-induced liver injury?
A3: There are two primary proposed mechanisms:
-
Inhibition of the Bile Salt Export Pump (BSEP): this compound can inhibit BSEP, a transporter on the canalicular membrane of hepatocytes responsible for eliminating bile salts.[2][3] This inhibition leads to the intracellular accumulation of bile salts, which are cytotoxic and can induce apoptosis.
-
Formation of a Reactive Metabolite: this compound can be metabolized by CYP450 enzymes into a reactive ortho-quinone metabolite.[1] This electrophilic metabolite can deplete cellular antioxidants like glutathione and form covalent bonds with cellular proteins, leading to oxidative stress and cell death.
Q4: Are there specific experimental assays to assess the risk of this compound-induced hepatotoxicity?
A4: Yes, a multi-pronged approach is recommended:
-
In Vitro Cytotoxicity Assays: Using primary human hepatocytes or HepG2 cells to determine the concentration-dependent toxicity of this compound.
-
BSEP Inhibition Assays: Employing membrane vesicles expressing recombinant human BSEP to quantify the inhibitory potential of this compound.
-
Reactive Metabolite Trapping Studies: Incubating this compound with human liver microsomes in the presence of a trapping agent like glutathione, followed by LC-MS/MS analysis to detect the formation of drug-GSH conjugates.
-
Mitochondrial Toxicity Assays: Assessing changes in mitochondrial membrane potential, ATP production, and caspase activation in cultured hepatocytes.
Q5: What were the key clinical findings regarding this compound's adverse effects?
A5: Clinical trials, such as the STRIDE studies, and post-marketing surveillance revealed several adverse effects. The most serious was the risk of severe liver injury. Other reported adverse events included headache, peripheral edema, dizziness, nausea, and fatigue.[4]
Data Presentation
Table 1: Incidence of Elevated Hepatic Transaminases (>3x Upper Limit of Normal) in the STRIDE-2 Trial
| Treatment Group | Incidence (%) |
| Placebo | 6% |
| This compound (50 mg) | 5% |
| This compound (100 mg) | 3% |
| Open-Label Bosentan | 11% |
(Source: Galiè et al., JACC, 2006)[5]
Table 2: Common Adverse Events Reported in a Placebo-Controlled Study of this compound (50 mg or 100 mg)
| Adverse Event | More Frequent with this compound |
| Headache | Yes |
| Peripheral Edema | Yes |
| Dizziness | Yes |
| Nausea | Yes |
| Extremity Pain | Yes |
| Fatigue | Yes |
(Source: Oudiz et al., Journal of the American College of Cardiology, 2011)[4]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Hepatotoxicity in Sandwich-Cultured Human Hepatocytes (SCHH)
-
Cell Culture: Plate primary human hepatocytes on collagen-coated plates and overlay with a layer of extracellular matrix (e.g., Matrigel) to form a sandwich culture, which helps maintain hepatocyte polarity and function.
-
Treatment: Expose the SCHH to a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).
-
Cytotoxicity Assessment:
-
Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cell membrane damage.
-
Use a cell viability assay, such as the MTT or CellTiter-Glo assay, to quantify cell survival.
-
-
Bile Salt Export Pump (BSEP) Inhibition:
-
Co-incubate the treated cells with a fluorescent BSEP substrate (e.g., cholyl-lysyl-fluorescein).
-
Measure the accumulation of the fluorescent substrate within the bile canaliculi using fluorescence microscopy. A decrease in canalicular fluorescence indicates BSEP inhibition.
-
-
Reactive Metabolite Detection:
-
Lyse the hepatocytes and perform Western blotting to detect protein adducts using antibodies against this compound or its metabolites (if available).
-
Alternatively, analyze cell lysates by LC-MS/MS to identify glutathione conjugates of this compound.
-
Mandatory Visualization
Caption: Proposed mechanisms of this compound-induced hepatotoxicity.
Caption: Experimental workflow for investigating this compound hepatotoxicity.
Caption: Simplified Endothelin-A (ETA) receptor signaling pathway.
References
- 1. Bioactivation of this compound in liver microsomes, hepatocytes, and expressed human P450s with characterization of the glutathione conjugate by liquid chromatography tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the endothelin receptor antagonists ambrisentan, bosentan, macitentan, and sitaxsentan as hepatobiliary transporter inhibitors and substrates in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of sitaxsentan 50 and 100 mg in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of pulmonary arterial hypertension with the selective endothelin-A receptor antagonist sitaxsentan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of Sitaxentan and Ambrisentan in Preclinical Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the efficacy of two selective endothelin-A (ETa) receptor antagonists, Sitaxentan and Ambrisentan (B1667022), in the context of preclinical models of pulmonary hypertension (PH). The data presented is compiled from independent studies, offering an objective analysis to inform research and development in this critical therapeutic area.
Introduction
This compound and Ambrisentan are potent and highly selective antagonists of the endothelin-A (ETa) receptor, a key mediator in the pathophysiology of pulmonary hypertension.[1] Activation of the ETa receptor on pulmonary artery smooth muscle cells by endothelin-1 (B181129) (ET-1) leads to sustained vasoconstriction and cellular proliferation, contributing to the increased pulmonary vascular resistance and vascular remodeling characteristic of the disease.[1] By selectively blocking the ETa receptor, this compound and Ambrisentan aim to mitigate these detrimental effects. While both drugs share this primary mechanism of action, this guide delves into their comparative in vivo efficacy as reported in preclinical animal models.
Comparative Efficacy in the Monocrotaline-Induced Pulmonary Hypertension Rat Model
The monocrotaline (B1676716) (MCT) rat model is a widely used and well-characterized model of pulmonary hypertension that mimics several key features of the human disease, including pulmonary vascular remodeling, increased pulmonary arterial pressure, and subsequent right ventricular hypertrophy.[2][3] The following tables summarize the in vivo efficacy of this compound and Ambrisentan from separate studies utilizing this model.
Hemodynamic and Morphometric Outcomes
| Parameter | This compound | Ambrisentan | Control (MCT-Treated) |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | Attenuated | ↓ 16.60 ± 0.40 (at 2 weeks) ↓ 14.67 ± 0.80 (at 4 weeks) | 27.00 ± 1.47 (at 2 weeks) 32.40 ± 0.76 (at 4 weeks) |
| Right Ventricular Hypertrophy | Attenuated | Attenuated | Increased |
| Pulmonary Vascular Remodeling | Attenuated | Attenuated | Present |
Data for this compound is described as "attenuated" as the specific numerical values from the direct comparative study were not available in the initial search results.[4] Data for Ambrisentan is presented as mean ± standard deviation.[5]
Experimental Protocols
Monocrotaline-Induced Pulmonary Hypertension Model
A standardized method for inducing pulmonary hypertension in rats involves a single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg).[5][6] Following administration, the animals develop progressive pulmonary hypertension over a period of several weeks, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and histological evidence of pulmonary vascular remodeling.[2][3]
This compound Administration Protocol
In a study evaluating the preventative effects of this compound, the drug was administered to rats in their drinking water at doses of 10 and 50 mg/kg per day.[4] Treatment was initiated following a single subcutaneous injection of monocrotaline, and the effects on right ventricular systolic pressure, right heart hypertrophy, and pulmonary vascular remodeling were assessed after 3 weeks.[4]
Ambrisentan Administration Protocol
In a study investigating the therapeutic effects of Ambrisentan, the drug was administered orally to rats at a dose of 0.2 mg/kg per day.[5] Treatment commenced the day after monocrotaline injection and continued for 4 weeks. The primary endpoints measured were right ventricular pressure and pathological changes in the lung tissue.[5]
Signaling Pathway and Experimental Workflow
Endothelin-A Receptor Antagonism Signaling Pathway
Caption: Mechanism of action of this compound and Ambrisentan.
Comparative Experimental Workflow
Caption: Comparative experimental workflow for in vivo studies.
Discussion
Based on the available preclinical data from the monocrotaline-induced pulmonary hypertension rat model, both this compound and Ambrisentan demonstrate efficacy in mitigating key pathological features of the disease. Both drugs were shown to attenuate the development of right ventricular hypertrophy and pulmonary vascular remodeling.[4][5]
A direct head-to-head in vivo study is necessary for a definitive comparison of the potency and efficacy of this compound and Ambrisentan. The differences in dosages, routes of administration, and treatment durations in the cited studies preclude a direct quantitative comparison. However, the collective evidence strongly supports the therapeutic potential of selective ETa receptor antagonism in the management of pulmonary hypertension. Future preclinical studies employing a direct comparative design with standardized protocols and endpoints would be invaluable for further elucidating the relative in vivo performance of these two agents.
References
- 1. Effect of transition from sitaxsentan to ambrisentan in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic pulmonary hypertension--the monocrotaline model and involvement of the hemostatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of pulmonary vascular hypertension and cardiac hypertrophy with sitaxsentan sodium, an orally active ET(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Sitaxentan Target Engagement in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of Sitaxentan, a selective endothelin-A (ETA) receptor antagonist, in tissue samples. Understanding and accurately measuring target engagement is a critical step in drug development, providing evidence of the mechanism of action and informing dose-selection for preclinical and clinical studies. This document outlines key experimental techniques, presents comparative data for this compound and other endothelin receptor antagonists (ERAs), and provides detailed protocols to aid in experimental design.
Introduction to this compound and Target Engagement
This compound is a small molecule that acts as a competitive antagonist at the endothelin-A (ETA) receptor.[1][2] The endothelin system plays a crucial role in vasoconstriction, and its dysregulation is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1][3] this compound selectively blocks the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction.[1][4]
Validating that a drug like this compound is binding to its intended target in a complex biological environment, such as a tissue sample, is paramount. This process, known as target engagement, can be assessed through various direct and indirect methods. Direct methods physically measure the interaction between the drug and its target protein, while indirect methods measure the functional consequences of this interaction.
Comparative Analysis of Endothelin Receptor Antagonists
The selection of an appropriate endothelin receptor antagonist is often guided by its affinity and selectivity for the ETA versus the endothelin-B (ETB) receptor. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound compared to other notable ERAs.
| Compound | Target Receptor | K_i_ (nM) | IC_50_ (nM) | Selectivity (ETA vs. ETB) |
| This compound | ETA | 0.43 | 1.4 | ~6500-fold for ETA |
| ETB | 9800 | |||
| Bosentan | ETA | 4.7 | 0.2 (µM) | Dual ETA/ETB Antagonist |
| ETB | 95 | 19 (µM) | ||
| Ambrisentan | ETA | 1 | >4000-fold for ETA | |
| ETB |
Data compiled from multiple sources.[1][2][5][6][7][8]
Methodologies for Validating Target Engagement
The validation of this compound's target engagement in tissue samples can be approached through several robust experimental techniques. The choice of method often depends on the specific research question, available resources, and the nature of the tissue being analyzed.
Direct Measurement of Target Occupancy
1. Radioligand Binding Assay: This is a gold-standard technique for quantifying the affinity of a drug for its receptor.[9] It involves the use of a radiolabeled ligand (e.g., [¹²⁵I]ET-1) that binds to the target receptor. The displacement of this radioligand by an unlabeled competitor, such as this compound, allows for the determination of the competitor's binding affinity (Ki).[4][9] This assay is typically performed on tissue homogenates.
2. Receptor Autoradiography: This technique provides a visual and quantitative map of receptor distribution and occupancy within a tissue section.[10] Cryostat-cut tissue sections are incubated with a radiolabeled ligand, and the resulting radioactive signal is detected by exposure to film or a phosphor imaging system.[11] This method allows for the localization of target engagement to specific anatomical structures within the tissue.
Indirect Measurement of Target Engagement
3. Downstream Signaling Analysis: An alternative to directly measuring binding is to assess the functional consequences of receptor engagement. For ETA receptors, this can include measuring changes in the levels of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), or monitoring the phosphorylation status of downstream kinases such as ERK and p38 MAP kinase.[12] Another approach is to measure physiological responses, such as changes in vasoconstriction in isolated blood vessels.
Experimental Protocols
Radioligand Competition Binding Assay in Tissue Homogenates
Objective: To determine the binding affinity (Ki) of this compound for the ETA receptor in a specific tissue.
Materials:
-
Tissue of interest (e.g., lung, kidney)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors)
-
Radioligand: [¹²⁵I]ET-1
-
Unlabeled competitor: this compound and other ERAs
-
Non-specific binding control: A high concentration of unlabeled ET-1
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Tissue Homogenization: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation (50-120 µg of protein), a fixed concentration of [¹²⁵I]ET-1 (typically near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Receptor Autoradiography in Tissue Sections
Objective: To visualize and quantify the binding of this compound to ETA receptors in specific regions of a tissue section.
Materials:
-
Fresh frozen tissue blocks
-
Cryostat
-
Microscope slides
-
Radioligand: [¹²⁵I]ET-1
-
Unlabeled competitor: this compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Phosphor imaging screen or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Sectioning: Cut thin sections (e.g., 20 µm) of the frozen tissue using a cryostat and mount them onto microscope slides.
-
Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the slides with a solution containing [¹²⁵I]ET-1. For competition studies, co-incubate with various concentrations of this compound. To determine non-specific binding, incubate a set of slides with an excess of unlabeled ET-1.
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Drying and Exposure: Dry the slides and expose them to a phosphor imaging screen or autoradiography film.
-
Image Acquisition and Analysis: Scan the screen or develop the film to obtain an image of the radioligand distribution. Use image analysis software to quantify the signal intensity in specific regions of interest.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental processes, the following diagrams illustrate the endothelin signaling pathway and a typical workflow for validating target engagement.
Caption: Endothelin-1 (ET-1) signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound target engagement in tissue samples.
Conclusion
Validating the target engagement of this compound in tissue samples is a multifaceted process that can be approached with a variety of robust techniques. Radioligand binding assays and receptor autoradiography offer direct and quantitative measures of drug-receptor interaction, providing strong evidence of target engagement. These methods are complemented by functional assays that assess the downstream consequences of receptor blockade. The choice of methodology should be tailored to the specific experimental goals and available resources. By employing the protocols and comparative data presented in this guide, researchers can confidently and accurately validate the target engagement of this compound and other endothelin receptor antagonists, thereby advancing our understanding of their therapeutic potential.
References
- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Comparison of endothelin-A and endothelin-B receptor distribution visualized by radioligand binding versus immunocytochemical localization using subtype selective antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparison between endothelin binding sites and sarafotoxin S6B binding sites in rat tissues: studies by quantitative in vitro receptor autoradiography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ambrisentan Retains Its Pro‐Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pelagobio.com [pelagobio.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sitaxentan and Other Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sitaxentan with other endothelin receptor antagonists (ERAs), including ambrisentan, bosentan, and macitentan. The information is supported by experimental data to assist in research and drug development efforts. This compound, a highly selective endothelin-A (ET-A) receptor antagonist, was formerly used for the treatment of pulmonary arterial hypertension (PAH) but was withdrawn from the market due to concerns about liver toxicity.[1]
Mechanism of Action: The Endothelin Signaling Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor that plays a crucial role in the pathophysiology of pulmonary arterial hypertension. It exerts its effects by binding to two receptor subtypes: ET-A and ET-B. The activation of ET-A receptors on vascular smooth muscle cells leads to vasoconstriction and proliferation, while ET-B receptors on endothelial cells can mediate both vasodilation (via nitric oxide and prostacyclin release) and vasoconstriction. ERAs block the binding of ET-1 to these receptors, leading to vasodilation and a reduction in pulmonary vascular resistance.
References
Sitaxentan: A Comparative Analysis of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Sitaxentan, a potent and highly selective endothelin-A (ETA) receptor antagonist, was formerly investigated for the treatment of pulmonary arterial hypertension (PAH). While it demonstrated efficacy in clinical trials, it was ultimately withdrawn from the market due to concerns of liver toxicity.[1][2][3] This guide provides a detailed comparison of this compound's cross-reactivity with other receptors, supported by available experimental data, to aid researchers in understanding its pharmacological profile.
High Selectivity for the Endothelin-A Receptor
This compound is distinguished by its remarkable selectivity for the ETA receptor over the endothelin-B (ETB) receptor. In vitro studies have consistently demonstrated that this compound possesses an approximately 6500-fold higher affinity for the ETA receptor compared to the ETB receptor.[4][5][6] This high selectivity was a key aspect of its development, as it was hypothesized that selectively blocking the vasoconstrictive and proliferative effects of ETA receptors while preserving the vasodilatory and clearance functions of ETB receptors could offer a therapeutic advantage.[6][7]
Cross-Reactivity with Other Receptors
Despite its high selectivity for the ETA receptor, a comprehensive screening of this compound against a broad panel of other receptors, ion channels, and enzymes is not extensively detailed in publicly available literature. However, preclinical safety pharmacology studies have suggested a low potential for off-target effects at therapeutic concentrations. These studies indicated that this compound does not pose a significant risk of producing adverse effects on major physiological systems, including cardiovascular, respiratory, and central nervous systems.
A study by Maguire et al. (2012a), as cited in another publication, reported an in vitro ETA:ETB selectivity of approximately 200,000:1 for this compound in human left ventricle binding assays, further emphasizing its high specificity.[8] The same study noted that for an endothelin receptor antagonist to retain selectivity in vivo, an in vitro selectivity of at least 1000-fold is likely necessary.[8]
For comparison, other endothelin receptor antagonists exhibit different selectivity profiles. Atrasentan and darusentan (B1669833) have reported ETA:ETB selectivity ratios of approximately 2000-fold and 170-fold, respectively.[8] Ambrisentan is another highly selective ETA antagonist.[9]
Comparative Receptor Binding Affinity of this compound
| Receptor/Target | Binding Affinity (Parameter) | Value | Selectivity vs. ETA | Reference |
| Endothelin A (ETA) Receptor | pA2 | 7.97 | - | [8] |
| Endothelin B (ETB) Receptor | - | ~6500-fold lower affinity than ETA | 6500-fold | [4][5][6] |
| Various Other Receptors (GPCRs, ion channels, enzymes) | Not specified in available literature | No significant binding at therapeutic concentrations reported | Not applicable | General preclinical safety data |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.
Experimental Protocols
The determination of this compound's receptor binding affinity and selectivity is primarily achieved through radioligand binding assays. A general protocol for a competitive radioligand binding assay is outlined below.
General Protocol for Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
1. Preparation of Materials:
-
Cell Membranes or Purified Receptors: A source of the target receptor is required. This can be in the form of cell membranes from tissues or cultured cells that express the receptor of interest.
-
Radiolabeled Ligand: A ligand for the target receptor that is labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).
-
Unlabeled Competitor (Test Compound): The compound being tested for its binding affinity (e.g., this compound).
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A system to separate the receptor-bound radioligand from the free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.
2. Assay Procedure:
-
A fixed concentration of the radiolabeled ligand and the receptor preparation are incubated in the assay buffer.
-
Varying concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated for a sufficient time to reach equilibrium.
-
The incubation is terminated by rapid filtration, which traps the receptor-bound radioligand on a filter while the unbound ligand passes through.
-
The filters are washed to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the unlabeled test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
Below is a DOT script for a generalized workflow of a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways
This compound exerts its pharmacological effect by antagonizing the signaling pathways activated by endothelin-1 (B181129) (ET-1) binding to the ETA receptor. Both ETA and ETB receptors are G protein-coupled receptors (GPCRs) that, upon activation by endothelins, can couple to various G proteins to initiate downstream signaling cascades.
The primary signaling pathway for the ETA receptor involves coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to vasoconstriction and cell proliferation.
The following DOT script visualizes the simplified signaling pathways of the ETA and ETB receptors.
Caption: Simplified endothelin receptor signaling pathways.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Liver toxicity of this compound in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective endothelin A receptor antagonism with this compound reduces neointimal lesion size in a mouse model of intraluminal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sitaxentan Efficacy Data in Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published efficacy data for Sitaxentan, a selective endothelin-A receptor antagonist, with other endothelin receptor antagonists (ERAs) used in the treatment of pulmonary arterial hypertension (PAH). The data presented is collated from pivotal clinical trials to aid in the objective evaluation of these therapies. It is important to note that this compound was voluntarily withdrawn from the market in 2010 due to concerns about liver toxicity.
Comparative Efficacy of Endothelin Receptor Antagonists in PAH
The following tables summarize the quantitative efficacy data from key clinical trials for this compound and its main comparators: Bosentan, Ambrisentan, and Macitentan. The primary efficacy endpoint for most of these trials was the change in 6-minute walk distance (6MWD), a common measure of exercise capacity in PAH patients.
Table 1: Change in 6-Minute Walk Distance (6MWD)
| Drug (Trial) | Dosage | Treatment Duration | Baseline 6MWD (meters, mean) | Change from Baseline (meters, mean) | Placebo-Corrected Difference (meters, mean) | p-value |
| This compound (STRIDE-1) [1][2] | 100 mg once daily | 12 weeks | Not specified | +31.4 | +34.4 | < 0.02 |
| 300 mg once daily | 12 weeks | Not specified | Not specified | +29.5 | < 0.02 | |
| This compound (STRIDE-2) [3] | 50 mg once daily | 18 weeks | Not specified | Not specified | +24.2 | 0.07 |
| 100 mg once daily | 18 weeks | Not specified | Not specified | +31.4 | 0.03 | |
| Bosentan (BREATHE-1) [4][5] | 125 mg twice daily | 16 weeks | ~360 | +9 | +44 | < 0.001 |
| Ambrisentan (ARIES-1) [6][7][8] | 5 mg once daily | 12 weeks | ~340-355 | Not specified | +31 | 0.008 |
| 10 mg once daily | 12 weeks | ~340-355 | Not specified | +51 | < 0.001 | |
| Ambrisentan (ARIES-2) [6][7][8] | 2.5 mg once daily | 12 weeks | ~340-355 | Not specified | +32 | 0.022 |
| 5 mg once daily | 12 weeks | ~340-355 | Not specified | +59 | < 0.001 | |
| Macitentan (SERAPHIN) [9][10] | 10 mg once daily | 6 months | Not specified | +12 | +22 | Not specified |
Table 2: Improvement in WHO Functional Class
| Drug (Trial) | Dosage | Treatment Duration | Improvement vs. Placebo | p-value |
| This compound (STRIDE-1) [2] | 100 mg & 300 mg once daily | 12 weeks | Statistically significant improvement | < 0.02 |
| This compound (STRIDE-2) [3] | 100 mg once daily | 18 weeks | Statistically significant improvement | 0.04 |
| Bosentan (BREATHE-1) [5] | 125 mg & 250 mg twice daily | 16 weeks | Statistically significant improvement | Not specified |
| Ambrisentan (ARIES-1) [6][7][8] | 5 mg & 10 mg once daily | 12 weeks | Statistically significant improvement | 0.04 |
| Ambrisentan (ARIES-2) [6][7][8] | 2.5 mg & 5 mg once daily | 12 weeks | No significant difference | 0.12 |
| Macitentan (SERAPHIN) [11] | 3 mg & 10 mg once daily | Long-term | Statistically significant improvement | Not specified |
Experimental Protocols
Below are summaries of the methodologies for the key clinical trials cited.
STRIDE-1 (Sitaxsentan To Relieve Impaired Exercise)[1][2]
-
Objective: To evaluate the safety and efficacy of this compound in patients with symptomatic PAH.
-
Design: 12-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with idiopathic PAH, or PAH related to connective tissue disease or congenital heart disease. A sub-analysis focused on a population meeting traditional inclusion criteria of previous PAH trials (WHO Functional Class III/IV, baseline 6MWD < 450m).[1]
-
Interventions: Placebo, this compound 100 mg once daily, or this compound 300 mg once daily.
-
Primary Endpoint: Change from baseline in peak oxygen consumption (VO2).
-
Secondary Endpoints: Change in 6MWD, WHO Functional Class, and hemodynamic parameters.
STRIDE-2[3]
-
Objective: To determine the optimal dose of this compound for the treatment of PAH.
-
Design: 18-week, double-blind, placebo-controlled trial with an open-label Bosentan arm for observational comparison.
-
Patient Population: 247 patients with idiopathic PAH, or PAH associated with connective tissue disease or congenital heart disease.[3]
-
Interventions: Placebo, this compound 50 mg once daily, this compound 100 mg once daily, and open-label Bosentan.
-
Primary Endpoint: Change in 6MWD from baseline to week 18.[3]
-
Secondary Endpoints: Change in WHO Functional Class, time to clinical worsening, and change in Borg dyspnea score.[3]
ARIES-1 & ARIES-2 (Ambrisentan in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Studies)[6][7][8]
-
Objective: To assess the efficacy and safety of Ambrisentan in patients with PAH.
-
Design: Two concurrent 12-week, randomized, double-blind, placebo-controlled studies.[6][7]
-
Patient Population: Patients with PAH (idiopathic or associated with connective tissue disease, HIV infection, or anorexigen use) in WHO Functional Class I-IV with a baseline 6MWD between 150 and 450 meters.[8][12]
-
Interventions:
-
Primary Endpoint: Change from baseline in 6MWD at week 12.[6][7]
-
Secondary Endpoints: Time to clinical worsening, change in WHO Functional Class, Short Form-36 Health Survey score, Borg dyspnea score, and plasma B-type natriuretic peptide concentration.[8]
SERAPHIN (Study with an Endothelin Receptor Antagonist in Pulmonary arterial Hypertension to Improve cliNical outcome)[9][10][13]
-
Objective: To assess the long-term efficacy and safety of Macitentan on morbidity and mortality in patients with symptomatic PAH.[10]
-
Design: Multicenter, double-blind, randomized, placebo-controlled, event-driven, Phase 3 trial.[9][13]
-
Patient Population: 742 patients with symptomatic PAH (WHO Functional Class II, III, or IV) and a baseline 6MWD of at least 50 meters.[10][14]
-
Interventions: Placebo, Macitentan 3 mg once daily, or Macitentan 10 mg once daily.[9][10]
-
Primary Endpoint: Time from treatment initiation to the first composite endpoint of death, atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoids, or worsening of PAH.[10]
-
Secondary Endpoints: Change in 6MWD, change in WHO Functional Class, and time to death due to PAH or hospitalization for PAH.
BREATHE-1 (Bosentan: Randomized Trial of Endothelin Receptor Antagonist Therapy for Pulmonary Hypertension)[4][5][15]
-
Objective: To confirm the efficacy of Bosentan in improving exercise capacity in patients with PAH.
-
Design: 16-week, double-blind, randomized, placebo-controlled trial.[4][5]
-
Patient Population: Patients with PAH (primary or associated with connective tissue disease) in WHO Functional Class III or IV.[5]
-
Interventions: Placebo or Bosentan initiated at 62.5 mg twice daily and uptitrated to 125 mg or 250 mg twice daily.[15]
-
Primary Endpoint: Change in 6MWD.[5]
-
Secondary Endpoints: Change in Borg dyspnea index, change in WHO Functional Class, and time to clinical worsening.[5]
Endothelin Signaling Pathway and ERA Mechanism of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor that plays a crucial role in the pathophysiology of PAH. It exerts its effects by binding to two receptor subtypes: ET-A and ET-B. This compound is a selective antagonist of the ET-A receptor.
Caption: Endothelin signaling pathway and the mechanism of action of this compound.
Experimental Workflow for a Typical ERA Clinical Trial
The following diagram illustrates a generalized workflow for the pivotal clinical trials discussed in this guide.
Caption: Generalized workflow of a randomized controlled trial for an ERA in PAH.
References
- 1. STRIDE 1: effects of the selective ET(A) receptor antagonist, sitaxsentan sodium, in a patient population with pulmonary arterial hypertension that meets traditional inclusion criteria of previous pulmonary arterial hypertension trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Treatment of pulmonary arterial hypertension with the selective endothelin-A receptor antagonist sitaxsentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
- 9. Macitentan in pulmonary arterial hypertension: The SERAPHIN trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with Macitentan Reduces Morbidity and Mortality in Patients with Pulmonary Arterial Hypertension ? SERAPHIN Study [ciplamed.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Long-Term Safety, Tolerability and Survival in Patients with Pulmonary Arterial Hypertension Treated with Macitentan: Results from the SERAPHIN Open-Label Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Bosentan treatment for pulmonary arterial hypertension related to connective tissue disease: a subgroup analysis of the pivotal clinical trials and their open‐label extensions - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Sitaxentan ET-A over ET-B selectivity in functional assays
Sitaxentan demonstrates high selectivity for the endothelin-A (ET-A) receptor over the endothelin-B (ET-B) receptor in functional assays, a key characteristic that distinguishes it from other endothelin receptor antagonists. This guide provides a comparative analysis of this compound's functional selectivity against other endothelin receptor antagonists, supported by experimental data and detailed methodologies.
This compound's preference for the ET-A receptor is a critical aspect of its pharmacological profile. The ET-A receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. In contrast, the ET-B receptor, found on endothelial cells, is involved in the clearance of endothelin-1 (B181129) (ET-1) and the release of vasodilators like nitric oxide and prostacyclin. By selectively blocking the ET-A receptor, this compound aims to inhibit the detrimental effects of ET-1 while preserving the potentially beneficial functions of the ET-B receptor.
Comparative Functional Selectivity
Functional assays are crucial for determining the inhibitory potency of a drug at its target receptor in a biologically relevant context. The data below, derived from intracellular calcium mobilization assays in human pulmonary artery smooth muscle cells (PASMC), illustrates the comparative selectivity of this compound.
| Drug | Target Receptor | Antagonist Equilibrium Dissociation Constant (Kb) (nM)[1] | ET-B/ET-A Selectivity Ratio |
| This compound | ET-A | 4.2 | >6500-fold[2][3][4] |
| ET-B | - | ||
| Ambrisentan | ET-A | 0.12 | ~4000-fold |
| ET-B | - | ||
| Bosentan | ET-A | 1.1 | ~20-50-fold |
| ET-B | - | ||
| Macitentan | ET-A | 0.14 | ~50-fold |
| ET-B | - |
Note: A higher selectivity ratio indicates greater preference for the ET-A receptor over the ET-B receptor. The Kb value for this compound at the ET-B receptor was not precisely determined in this specific study but is established from other sources to be in the high micromolar range, leading to the widely cited >6500-fold selectivity.
Endothelin Signaling Pathway and Antagonist Action
The following diagram illustrates the signaling pathway of endothelin-1 and the points of intervention for selective and dual endothelin receptor antagonists.
Experimental Protocols
The functional selectivity of endothelin receptor antagonists is typically determined using assays that measure a physiological response to receptor activation. Below are detailed methodologies for two key experiments: the Intracellular Calcium Mobilization Assay and the Aortic Ring Vasoconstriction Assay.
Intracellular Calcium Mobilization Assay
This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an agonist (ET-1).
Detailed Protocol:
-
Cell Culture: Human pulmonary artery smooth muscle cells (PASMCs) are seeded in 96-well black-walled, clear-bottom plates and cultured until confluent.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1-2 hours at 37°C. This dye exhibits a significant increase in fluorescence upon binding to free intracellular calcium.
-
Antagonist Pre-incubation: After washing to remove excess dye, cells are pre-incubated with a dilution series of the endothelin receptor antagonist (e.g., this compound, ambrisentan, bosentan) or vehicle for a specified period (e.g., 10-120 minutes) to allow for receptor binding.[1]
-
ET-1 Stimulation: The plate is then placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is recorded before the automated addition of an EC₅₀ to EC₇₀ concentration of ET-1 to all wells.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity at regular intervals for several minutes.
-
Data Analysis: The peak fluorescence response is used to determine the inhibitory effect of the antagonist at each concentration. The concentration of the antagonist that produces 50% inhibition of the ET-1 response (IC₅₀) is calculated. The IC₅₀ values are then converted to the antagonist equilibrium dissociation constant (Kb) using the Cheng-Prusoff equation.[1]
Aortic Ring Vasoconstriction Assay
This ex vivo assay assesses the ability of an antagonist to inhibit the contraction of isolated arterial rings induced by an endothelin receptor agonist.
Detailed Protocol:
-
Tissue Preparation: A segment of the thoracic aorta is excised from a euthanized rat and placed in cold Krebs-Henseleit solution.[5] The aorta is cleaned of adhering connective and adipose tissue, and 3-4 mm wide rings are cut.[5] For some experiments, the endothelium may be mechanically removed.
-
Mounting: Each aortic ring is mounted in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).[5] One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: A resting tension of 1.5-2.0 grams is applied, and the rings are allowed to equilibrate for 60-90 minutes.[5] The viability of the rings is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl). Endothelial integrity can be assessed by observing relaxation in response to acetylcholine (B1216132) in pre-contracted rings.[5]
-
Antagonist Incubation: After a washout period, the aortic rings are incubated with a specific concentration of the endothelin receptor antagonist or vehicle for a predetermined time.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an endothelin agonist (e.g., ET-1 or the ET-B selective agonist sarafotoxin S6c) is generated by adding increasing concentrations of the agonist to the organ bath and recording the steady-state contractile response at each concentration.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. The presence of the antagonist is expected to cause a rightward shift in the agonist's concentration-response curve. The degree of this shift can be used to calculate the antagonist's potency (pA₂ value).
References
- 1. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pah.cz [pah.cz]
- 3. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Sitaxentan: A Comprehensive Guide for its Application as a Reference Compound in Drug Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of sitaxentan with other endothelin receptor antagonists (ERAs), offering valuable insights for its use as a reference compound in drug screening assays. Detailed experimental protocols and comparative data are presented to facilitate informed decisions in research and development.
Introduction
This compound is a highly selective endothelin-A (ETA) receptor antagonist.[1] Historically marketed as Thelin for the treatment of pulmonary arterial hypertension (PAH), it was voluntarily withdrawn from the market by Pfizer in 2010 due to concerns about liver toxicity.[1] Despite its withdrawal from clinical use, this compound's high selectivity for the ETA receptor over the ETB receptor makes it an invaluable tool and reference compound in pharmacological research and drug discovery.[1]
Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor subtypes: ETA and ETB.[2] The activation of ETA receptors on smooth muscle cells leads to vasoconstriction and proliferation, contributing to the pathophysiology of diseases like PAH.[3] In contrast, ETB receptors on endothelial cells can mediate vasodilation and the clearance of ET-1.[4] The differential roles of these receptors underscore the importance of receptor selectivity in drug development. This compound's high ETA:ETB selectivity ratio, reported to be approximately 6500:1, distinguishes it from less selective antagonists like bosentan (B193191) and makes it an ideal reference for identifying and characterizing novel ETA-selective compounds.[5]
Comparative Analysis of Endothelin Receptor Antagonists
The selection of an appropriate reference compound is critical in drug screening. The following table summarizes the quantitative data for this compound and other commonly used ERAs, providing a basis for their comparison.
| Compound | Target(s) | ETA Affinity (Ki/Kb/IC50) | ETB Affinity (Ki/Kb/IC50) | ETA/ETB Selectivity Ratio | BSEP Inhibition (IC50) |
| This compound | ETA selective antagonist | Kb: 4.2 nM | - | ~6500 | 25 µM |
| Ambrisentan | ETA selective antagonist | Ki: 1 nM | Ki: 195 nM | ~200 | >100 µM |
| Bosentan | Dual ETA/ETB antagonist | Ki: 4.7 nM | Ki: 95 nM | ~20 | 42 µM |
| Macitentan | Dual ETA/ETB antagonist | IC50: 0.5 nM | IC50: 391 nM | ~782 | 12 µM |
Note: Data is compiled from multiple sources and experimental conditions may vary. Ki = Inhibition constant, Kb = Dissociation constant from functional assay, IC50 = Half-maximal inhibitory concentration. BSEP = Bile Salt Export Pump, an indicator of potential hepatotoxicity.
Experimental Protocols
In Vitro Assays
1. Endothelin Receptor Binding Assay (Radioligand Displacement)
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the ETA and ETB receptors. This compound is used as a reference ETA-selective antagonist.
Objective: To quantify the affinity of a test compound for endothelin receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing either human recombinant ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Assay Conditions: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1).
-
Competition: A range of concentrations of the test compound and this compound (as a reference) are added to compete with the radioligand for receptor binding.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
2. Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to antagonize ET-1-induced downstream signaling, such as the mobilization of intracellular calcium.
Objective: To assess the functional potency of a test compound in blocking endothelin receptor activation.
Methodology:
-
Cell Culture: Cells expressing ETA or ETB receptors are cultured and seeded in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound or this compound.
-
Stimulation: ET-1 is added to the wells to stimulate the receptors and induce an increase in intracellular calcium.
-
Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that produces 50% inhibition of the ET-1 response, is calculated to determine the compound's potency.
In Vivo Model
Monocrotaline-Induced Pulmonary Hypertension in Rats
This is a widely used preclinical model to evaluate the efficacy of potential treatments for PAH. This compound can be used as a positive control to benchmark the performance of new drug candidates.
Objective: To evaluate the in vivo efficacy of a test compound in a rat model of PAH.
Methodology:
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (B1676716) is administered to rats to induce PAH.
-
Treatment: After a set period for disease development, animals are treated daily with the test compound, this compound (e.g., via oral gavage), or a vehicle control.
-
Efficacy Assessment: After the treatment period, the following parameters are measured:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S) is determined.
-
Histology: Lung tissue is examined for vascular remodeling.
-
-
Data Analysis: The effects of the test compound are compared to those of the vehicle and this compound-treated groups to assess its in vivo efficacy.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Conclusion
This compound, despite its clinical history, remains a valuable pharmacological tool due to its high selectivity for the ETA receptor. Its use as a reference compound in both in vitro and in vivo screening assays allows for the robust characterization and comparison of novel endothelin receptor antagonists. This guide provides the necessary data and protocols to effectively integrate this compound into drug discovery workflows, aiding in the development of new and improved therapies targeting the endothelin system.
References
Endothelin Receptor Antagonists in Cardiac Fibrosis: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Endothelin Receptor Antagonists (ERAs) in preclinical models of cardiac fibrosis. We delve into the experimental data, detailed methodologies, and the underlying signaling pathways to offer a comprehensive overview of their therapeutic potential.
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix in the heart muscle, is a common pathological feature in many cardiovascular diseases, leading to cardiac stiffness and dysfunction. The endothelin (ET) system, particularly the potent vasoconstrictor and pro-fibrotic peptide Endothelin-1 (ET-1), has been identified as a key player in the development and progression of cardiac fibrosis.[1][2] Consequently, Endothelin Receptor Antagonists (ERAs) have emerged as a promising therapeutic strategy. This guide focuses on a head-to-head comparison of various ERAs based on available preclinical data.
Comparative Efficacy of ERAs in Preclinical Models
Preclinical studies have investigated the anti-fibrotic potential of several ERAs, including dual ETA/ETB receptor antagonists like Macitentan and Bosentan (B193191), and selective ETA receptor antagonists such as Ambrisentan and Atrasentan. Direct head-to-head comparisons in robust cardiac fibrosis models are limited, but existing data provides valuable insights into their relative efficacy.
One of the key comparative studies by Iglarz et al. (2015) evaluated Macitentan and Bosentan in a rat model of bleomycin-induced pulmonary hypertension, a condition associated with right ventricular (RV) remodeling and hypertrophy. While this model did not induce significant cardiac fibrosis, the findings on RV hypertrophy, a process closely linked to fibrotic signaling, are informative.[1][3]
In a uremic rat model exhibiting perivascular fibrosis, the selective ETA receptor antagonist Atrasentan demonstrated a reduction in collagen deposition.[4][5] Separately, Ambrisentan has been shown to reduce right ventricular hypertrophy in a neonatal rat model of hyperoxic lung injury.[6]
The following table summarizes the quantitative data from these preclinical studies.
| Endothelin Receptor Antagonist | Animal Model | Key Findings & Quantitative Data | Reference |
| Macitentan (Dual ETA/ETB) | Bleomycin-induced pulmonary hypertension (Rat) | - Significantly prevented the increase in RV hypertrophy (Fulton index) and cardiomyocyte diameter. - Normalized the expression of genes involved in RV remodeling and extracellular matrix deposition (e.g., Col1a1). | [3][7] |
| Bosentan (Dual ETA/ETB) | Bleomycin-induced pulmonary hypertension (Rat) | - Did not significantly prevent the increase in RV hypertrophy or cardiomyocyte diameter. - Had no significant effect on the expression of most remodeling-related genes, with the exception of fibronectin 1 (Fn1) and galectin-3 (Lgals3). | [3][7] |
| Atrasentan (Selective ETA) | Uremic (5/6 nephrectomy) model (Rat) | - Blunted the increase in perivascular fibrosis in the left ventricle. - Perivascular fibrosis: Uremic control: 32.7 ± 2.0%; Atrasentan-treated: 24.0 ± 1.8%. | [4][5] |
| Ambrisentan (Selective ETA) | Hyperoxia-induced lung injury (Neonatal Rat) | - Significantly reduced right ventricular hypertrophy. - RV/(LV+S) weight ratio was decreased by 21% compared to oxygen-exposed controls. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols from the cited studies.
Bleomycin-Induced Pulmonary Hypertension Model (Macitentan vs. Bosentan)
-
Animal Model: Male Wistar rats.
-
Induction of Disease: A single intratracheal instillation of bleomycin (B88199) (1.5 IU in 0.3 mL of sterile saline).
-
ERA Treatment:
-
Macitentan: 100 mg/kg/day, administered orally.
-
Bosentan: 300 mg/kg/day, administered orally.
-
Treatment was initiated on the day of bleomycin instillation and continued for 4 weeks.
-
-
Assessment of Cardiac Remodeling:
-
Right Ventricular Hypertrophy: Measured by the Fulton index (ratio of right ventricular weight to left ventricular plus septum weight; RV/(LV+S)).
-
Cardiomyocyte Size: Determined by measuring the diameter of cardiomyocytes in histological sections of the right ventricle.
-
Gene Expression Analysis: Performed on isolated right ventricular tissue to quantify the expression of genes related to fibrosis and remodeling, such as collagen type I alpha 1 (Col1a1), fibronectin 1 (Fn1), and galectin-3 (Lgals3).[3][7]
-
Uremic Model of Perivascular Fibrosis (Atrasentan)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Disease: 5/6 nephrectomy to induce uremia and associated cardiac fibrosis.
-
ERA Treatment:
-
Atrasentan: Dosage not specified in the abstract, administered as a treatment.
-
-
Assessment of Cardiac Fibrosis:
Isoproterenol-Induced Cardiac Fibrosis Model
A commonly used model to induce cardiac fibrosis involves the administration of isoproterenol (B85558), a non-selective β-adrenergic receptor agonist.
-
Animal Model: Typically rats or mice.
-
Induction of Fibrosis: Subcutaneous injection of isoproterenol at doses ranging from 5 to 10 mg/kg daily for 7 to 14 days.[8]
-
Assessment of Cardiac Fibrosis:
-
Histology: Staining of heart tissue sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
Biochemical Assays: Measurement of hydroxyproline (B1673980) content in the myocardial tissue as an index of total collagen.
-
Gene and Protein Expression: Analysis of pro-fibrotic markers such as TGF-β1, α-smooth muscle actin (α-SMA), and collagen types I and III.[9][10]
-
Signaling Pathways and Mechanism of Action
Endothelin-1 exerts its pro-fibrotic effects primarily through the ETA receptor on cardiac fibroblasts. The binding of ET-1 to its receptor triggers a cascade of intracellular signaling events that culminate in fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen synthesis. ERAs competitively block these receptors, thereby inhibiting the downstream signaling pathways.
The following diagram illustrates the key signaling pathway involved in ET-1-mediated cardiac fibrosis and the point of intervention for ERAs.
As depicted, the binding of ET-1 to the ETA receptor activates Gαq protein, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in increased intracellular calcium and activation of Protein Kinase C (PKC), which in turn activates the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[3] The activation of ERK1/2 is a critical step that promotes fibroblast proliferation, their differentiation into contractile myofibroblasts (characterized by increased α-smooth muscle actin, α-SMA), and the synthesis of collagen.[11] Furthermore, there is significant crosstalk between the ET-1 and Transforming Growth Factor-beta (TGF-β) signaling pathways, which mutually amplify their pro-fibrotic effects.[12] ERAs act by blocking the initial step of this cascade, the binding of ET-1 to its receptor.
The following diagram illustrates a typical experimental workflow for evaluating ERAs in a cardiac fibrosis model.
Conclusion
The available preclinical evidence suggests that Endothelin Receptor Antagonists hold therapeutic potential for mitigating cardiac fibrosis. Head-to-head comparisons indicate that newer generation dual ERAs, such as Macitentan, may offer superior efficacy in preventing cardiac remodeling compared to older agents like Bosentan, potentially due to improved tissue penetration.[1] Selective ETA receptor antagonists like Atrasentan have also demonstrated anti-fibrotic effects.[4][5]
However, it is crucial to note the limitations of the current body of preclinical research. There is a scarcity of studies directly comparing a wide range of ERAs in robust and clinically relevant models of cardiac fibrosis where collagen deposition is a primary outcome. Future research should focus on such direct comparisons in models like isoproterenol-induced fibrosis or transverse aortic constriction to provide a more definitive assessment of the relative anti-fibrotic efficacy of different ERAs. Such studies will be instrumental in guiding the clinical development of these agents for the treatment of cardiac fibrosis.
References
- 1. Role of endothelin in fibrosis and anti-fibrotic potential of bosentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pathogenesis of Cardiac Fibrosis: A Review of Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Endothelin receptor antagonists target EDNRB and modulate the progression of idiopathic pulmonary fibrosis via anoikis-related genes [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway [frontiersin.org]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
A Comparative Benchmark: Sitaxentan Versus Next-Generation Endothelin Receptor Antagonists
This guide provides an objective comparison of the withdrawn selective endothelin-A (ET-A) receptor antagonist, sitaxentan, against next-generation antagonists such as ambrisentan (B1667022), macitentan (B1675890), and atrasentan (B1666376). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of performance, safety, and pharmacological profiles supported by clinical trial data.
Introduction to Endothelin Receptor Antagonism
The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (B181129) (ET-1), is a critical mediator in the pathophysiology of various cardiovascular and renal diseases, including Pulmonary Arterial Hypertension (PAH).[1][2][3] ET-1 exerts its effects through two receptor subtypes: ET-A and ET-B.[3][4] ET-A receptor activation on vascular smooth muscle cells leads to vasoconstriction and proliferation, while ET-B receptors have a more complex role, mediating both vasoconstriction and vasodilation via nitric oxide release, as well as facilitating the clearance of ET-1.[5][6][7]
Endothelin Receptor Antagonists (ERAs) are a class of drugs designed to block these effects. They are broadly classified based on their receptor selectivity.[8] this compound, a highly selective ET-A antagonist, was developed for PAH but was voluntarily withdrawn from the market in 2010 due to concerns over fatal liver toxicity.[9][10][11][12] This event spurred the development of next-generation antagonists with improved safety profiles and efficacy. This guide benchmarks this compound against key next-generation ERAs: ambrisentan (ET-A selective), macitentan (a dual ET-A/ET-B antagonist), and atrasentan (an ET-A selective antagonist being investigated for renal diseases).[1][7][13]
Mechanism of Action: A Visual Overview
The therapeutic strategy behind ERAs is to inhibit the detrimental vasoconstrictive and proliferative signals mediated by ET-1. Selective ET-A antagonists like this compound, ambrisentan, and atrasentan are designed to block these effects while preserving the potential benefits of ET-B signaling, such as ET-1 clearance.[5][6][7] In contrast, dual antagonists like macitentan block both receptor subtypes, which may offer a more comprehensive blockade of the endothelin system.[1]
Caption: Endothelin signaling pathway and points of antagonist intervention.
Comparative Pharmacological Profiles
The key differentiators among these ERAs lie in their receptor selectivity, pharmacokinetics, and metabolism, which collectively influence their efficacy and safety. This compound was noted for its high selectivity for the ET-A receptor.[10][14] Next-generation agents have distinct profiles; for instance, macitentan's development focused on improved tissue penetration and a longer duration of action.[15][16]
| Feature | This compound | Ambrisentan | Macitentan | Atrasentan |
| Receptor Selectivity | Highly Selective ET-A (>6000-fold vs ET-B)[10][14] | Selective ET-A[7][17] | Dual ET-A/ET-B[1][15] | Selective ET-A[18][19] |
| Dosing Frequency | Once Daily[10][20] | Once Daily[17] | Once Daily[21] | Once Daily[19] |
| Elimination Half-life | ~10 hours[10] | ~9-15 hours | ~16 hours (parent), ~48 hours (active metabolite) | Not specified in results |
| Metabolism | Hepatic (CYP2C9 and CYP3A4 mediated)[10] | Hepatic (UGT, CYP3A, CYP2C19) | Hepatic (CYP3A4) to active metabolite[1] | Not specified in results |
| Key Drug Interactions | Inhibits CYP2C9 (e.g., Warfarin)[10] | Substrate of P-gp, OATPs; Cyclosporine increases exposure[8] | Inducer of CYP3A4 (less potent than bosentan) | Not specified in results |
| Market Status | Withdrawn (2010)[9][10] | Approved for PAH[7] | Approved for PAH[1][11] | Investigational for IgA Nephropathy[22][23] |
Clinical Efficacy Comparison
Clinical trials provide the most robust data for comparing the efficacy of these agents. For PAH, the primary endpoint in many pivotal trials was the change in 6-minute walk distance (6MWD), a measure of exercise capacity.[24]
Efficacy in Pulmonary Arterial Hypertension (PAH)
This compound demonstrated efficacy in improving exercise capacity in its clinical trial program.[6][20][25] The next-generation ERAs, ambrisentan and macitentan, have also shown significant improvements in key clinical outcomes, with macitentan being the first ERA to demonstrate a reduction in a composite morbidity/mortality endpoint in a long-term trial.[26]
| Drug (Trial) | Dose | N | Duration | Placebo-Corrected Change in 6MWD | Key Secondary Outcomes |
| This compound (STRIDE-2) | 100 mg | 247 | 18 weeks | +31.4 meters (p=0.03)[20][25] | Significant improvement in WHO Functional Class vs. placebo.[20][25] |
| Ambrisentan (ARIES-1 & 2) | 5 mg & 10 mg | 394 | 12 weeks | +31 to +59 meters (p<0.05 for all)[17][24] | Delayed time to clinical worsening; improved WHO Functional Class.[17][24] |
| Macitentan (SERAPHIN) | 10 mg | 742 | Median 115 weeks | +22.0 meters (at month 6)[26][27] | 45% reduction in risk of composite morbidity/mortality vs. placebo.[26][27] |
Efficacy in IgA Nephropathy
Atrasentan represents a shift in the application of ET-A antagonists, with recent trials focusing on renal protection in patients with IgA Nephropathy (IgAN). The primary endpoint in these studies is the reduction of proteinuria, a key surrogate marker for the progression of kidney disease.[18][19]
| Drug (Trial) | Dose | N | Duration | Primary Endpoint Result |
| Atrasentan (ALIGN) | 0.75 mg | 340 | 36 weeks | 36.1% reduction in urinary protein-to-creatinine ratio vs. placebo (p<0.001).[18][19] |
Safety and Tolerability Profile
The primary reason for this compound's market withdrawal was idiosyncratic, severe hepatotoxicity.[9][11][28] Consequently, a major focus in the development of next-generation ERAs has been to improve the hepatic safety profile.
| Adverse Event | This compound (100 mg) | Ambrisentan | Macitentan (10 mg) | Atrasentan (0.75 mg) |
| Elevated Liver Enzymes (>3x ULN) | 3% - 6%[20][29] | Low risk; no cases reported in pivotal ARIES trials.[17][24] | 3.4% (vs. 4.5% in placebo).[27] | Elevations reported, generally manageable.[19] |
| Peripheral Edema | Common[6][28] | 17% (vs. 11% placebo)[30] | Common; similar rates to placebo in some studies.[21][27] | 11.2% (vs. 8.2% placebo).[18] |
| Headache | Common[6][28] | 41% (in combination therapy)[30] | Common | Common |
| Anemia / Decreased Hemoglobin | Noted | 15% (in combination therapy)[30] | Reduction in hemoglobin reported in 4.3% of patients.[27] | Common[19] |
Experimental Protocols and Methodologies
Protocol: 6-Minute Walk Test (PAH Trials)
The 6-Minute Walk Test (6MWT) is a standardized assessment of exercise capacity used as a primary efficacy endpoint in most PAH clinical trials, including those for this compound, ambrisentan, and macitentan.[6][24][31]
Objective: To measure the distance a patient can walk on a flat, hard surface in a period of 6 minutes.
Procedure:
-
Pre-Test: Baseline vital signs (heart rate, blood pressure, oxygen saturation) and Borg Dyspnea Score are recorded.
-
Instruction: Patients are instructed to walk as far as possible for 6 minutes, turning around at cones marking a pre-measured course (e.g., 30 meters). They are permitted to slow down, stop, and rest as needed, but are encouraged to resume walking as soon as they are able.
-
During Test: A technician walks behind the patient, providing standardized phrases of encouragement at set intervals and monitoring for adverse events. The technician does not walk with the patient and does not set the pace.
-
Post-Test: At 6 minutes, the total distance walked is recorded. Post-test vital signs and Borg Dyspnea Score are immediately measured.
-
Analysis: The primary endpoint is the change in the 6-minute walk distance (6MWD) from baseline to the end of the treatment period (e.g., 12 or 18 weeks).
Protocol: Measurement of Proteinuria (IgAN Trials)
In the ALIGN trial for atrasentan, the primary efficacy endpoint was the change in proteinuria from baseline.[19][32]
Objective: To quantify the amount of protein excreted in the urine over a 24-hour period, normalized to creatinine (B1669602) excretion.
Procedure:
-
Sample Collection: Patients provide a 24-hour urine collection at baseline and at specified follow-up visits (e.g., week 36).
-
Laboratory Analysis: The total volume of the 24-hour urine sample is measured. Aliquots are analyzed to determine the concentration of total protein and creatinine.
-
Calculation: The Urine Protein-to-Creatinine Ratio (UPCR) is calculated. This ratio corrects for variations in urine concentration.
-
Analysis: The primary endpoint is the percentage change in the UPCR from the baseline measurement to the end-of-treatment measurement, compared between the active treatment and placebo groups.
Caption: Simplified workflow for a typical randomized controlled trial in PAH.
Conclusion
This compound was an effective, highly selective ET-A receptor antagonist for the treatment of PAH, but its clinical use was terminated due to an unacceptable risk of severe hepatotoxicity. The next generation of ERAs has largely addressed this critical safety concern. Ambrisentan, another selective ET-A antagonist, has demonstrated a favorable liver safety profile in extensive clinical trials.[17][24] Macitentan, a dual antagonist, not only shows good tolerability but has also set a new benchmark by demonstrating a reduction in morbidity and mortality outcomes in PAH.[26][27] Furthermore, the development of atrasentan for IgA nephropathy highlights the expanding therapeutic potential of this drug class beyond pulmonary hypertension.[18] For researchers and clinicians, the evolution from this compound to modern ERAs underscores the importance of optimizing the benefit-risk profile, focusing on long-term outcomes and exploring novel therapeutic applications.
References
- 1. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 6. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. droracle.ai [droracle.ai]
- 9. This compound | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Safety and tolerability of macitentan in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are endothelin receptor antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 14. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Macitentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ambrisentan for the treatment of pulmonary arterial hypertension: results of the ambrisentan in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 19. checkrare.com [checkrare.com]
- 20. Sitaxsentan Proves Effective in Pulmonary Arterial Hypertension : The phase III trial found that the 100-mg dose improved WHO functional class vs. placebo. | MDedge [mdedge.com]
- 21. Macitentan for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hcplive.com [hcplive.com]
- 23. pmlive.com [pmlive.com]
- 24. ahajournals.org [ahajournals.org]
- 25. A review of sitaxsentan sodium in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 26. SERAPHIN Trial | OPSUMIT® (macitentan) HCP [opsumithcp.com]
- 27. Macitentan in pulmonary arterial hypertension: The SERAPHIN trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Safety and efficacy of sitaxsentan 50 and 100 mg in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Sitaxsentan for the treatment of pulmonary arterial hypertension: a 1-year, prospective, open-label observation of outcome and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Clinical Results | Letairis® (ambrisentan) [letairis.com]
- 31. Clinical efficacy of sitaxsentan, an endothelin-A receptor antagonist, in patients with pulmonary arterial hypertension: open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. novartis.com [novartis.com]
Validating Biomarkers for Sitaxentan Therapeutic Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sitaxentan, a selective endothelin-A (ETA) receptor antagonist, with other alternatives for the treatment of pulmonary arterial hypertension (PAH). The focus is on the validation of biomarkers for predicting therapeutic response, alongside a review of clinical efficacy and safety data. It is important to note that this compound was voluntarily withdrawn from the market in 2010 due to the risk of fatal liver injury.[1][2][3] This guide is intended for research and informational purposes.
Introduction to this compound and the Endothelin System
This compound is a small molecule that selectively blocks the endothelin-A (ETA) receptor, with a much higher affinity for ETA over the ETB receptor.[4] In patients with pulmonary arterial hypertension (PAH), the potent vasoconstrictor endothelin-1 (B181129) (ET-1) is overexpressed.[5][6] By antagonizing the ETA receptor, this compound was developed to induce vasodilation and inhibit the proliferation of pulmonary artery smooth muscle cells, thereby reducing pulmonary vascular resistance and improving symptoms of PAH.[5][7]
The endothelin system plays a crucial role in vascular tone and cell proliferation. ET-1 exerts its effects through two receptor subtypes: ETA and ETB.[8] Activation of ETA receptors on smooth muscle cells leads to vasoconstriction and proliferation.[5][8] ETB receptors, located on endothelial cells, mediate vasodilation through the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1.[7][8] The rationale for developing a selective ETA antagonist like this compound was to block the detrimental effects of ET-1 while preserving the potentially beneficial actions mediated by the ETB receptor.[7]
Biomarkers for Therapeutic Response
The identification of reliable biomarkers to predict therapeutic response to endothelin receptor antagonists (ERAs) is an area of ongoing research. While several candidates have been investigated, none have been definitively validated for predicting an individual patient's response to this compound specifically.
Endothelin-1 and Related Peptides
Elevated plasma levels of endothelin-1 (ET-1) are strongly correlated with the severity and prognosis of PAH.[4] However, its utility as a predictive biomarker for ERA therapy response is not well established. Some studies have shown that treatment with the dual ETA/ETB antagonist bosentan (B193191) leads to an increase in plasma ET-1 levels, which is thought to be due to the blockade of ETB receptor-mediated clearance.[9] In contrast, a study in patients with chronic heart failure showed that the highly selective ETA antagonist this compound was associated with a reduction in plasma ET-1 levels.[10]
A study in patients with chronic kidney disease found that this compound treatment resulted in an increase in plasma concentrations of proET-1 peptides (ELDP and CT-proET-1).[11] This suggests a negative feedback loop where ETA receptor blockade leads to an upregulation of ET-1 synthesis.[11] However, the direct correlation of these changes with the therapeutic efficacy of this compound in PAH has not been demonstrated.
Proteomic and Genetic Biomarkers
Recent research has focused on identifying novel biomarkers for PAH using proteomic and genomic approaches.[1][2][3] These studies have identified several potential candidates that may be associated with disease severity and prognosis, but their role in predicting response to specific therapies like this compound remains to be validated.[2][3] Genetic polymorphisms in genes related to the endothelin pathway could also potentially influence the therapeutic response to ERAs, but specific data for this compound is lacking.
Comparative Efficacy of this compound and Alternatives
The efficacy of this compound was primarily evaluated in the STRIDE (Sitaxsentan to Relieve Impaired Exercise) clinical trial program. The primary endpoint in these trials was the change in 6-minute walk distance (6MWD), a common measure of exercise capacity in PAH.
Table 1: Comparison of Efficacy Data from Clinical Trials of Endothelin Receptor Antagonists
| Drug (Trial) | Dosage | Change in 6MWD (placebo-corrected) | Improvement in WHO Functional Class | Reference |
| This compound (STRIDE-1) | 100 mg once daily | +35 meters (p < 0.01) | Improved (p < 0.02) | [12] |
| 300 mg once daily | +33 meters (p < 0.01) | Improved (p < 0.02) | [12] | |
| This compound (STRIDE-2) | 100 mg once daily | +31.4 meters (p = 0.03) | Improved (p = 0.04) | [11] |
| Bosentan (STRIDE-2, open-label) | 125 mg twice daily | +29.5 meters (p = 0.05) | Not reported | [11] |
| Bosentan (BREATHE-1) | 125 mg twice daily | +44 meters | Improved | [13] |
| Ambrisentan (B1667022) (ARIES-1) | 10 mg once daily | +51 meters | Improved | [13] |
Safety Profile and Liver Toxicity
A significant factor in the comparison of ERAs is their safety profile, particularly the risk of liver injury.
Table 2: Comparison of Liver Function Test Abnormalities in Clinical Trials
| Drug (Trial) | Incidence of Elevated Hepatic Transaminases (>3x ULN) | Reference |
| This compound (STRIDE-1) | 0% (100 mg), 10% (300 mg) | [12] |
| Placebo (STRIDE-1) | 3% | [12] |
| This compound (STRIDE-2) | 3% (100 mg) | [11] |
| Bosentan (STRIDE-2, open-label) | 11% | [11] |
| Placebo (STRIDE-2) | 6% | [11] |
Despite some clinical trial data suggesting a manageable risk, post-marketing reports revealed cases of fatal liver damage associated with this compound, leading to its worldwide withdrawal.[1][2][3] Bosentan is also associated with a risk of hepatotoxicity, requiring regular liver function monitoring.[14] Ambrisentan has been reported to have a lower incidence of liver function abnormalities.[15]
Experimental Protocols
Measurement of Endothelin-1 (ELISA)
Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for measuring ET-1 in plasma.
Protocol Outline:
-
Plate Preparation: A microplate is pre-coated with a monoclonal antibody specific for ET-1.
-
Sample and Standard Incubation: Standards with known ET-1 concentrations and patient plasma samples are added to the wells. The ET-1 present in the samples binds to the immobilized antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Detection Antibody Incubation: An enzyme-linked polyclonal antibody specific for ET-1 is added to the wells, binding to the captured ET-1.
-
Washing: The plate is washed again to remove unbound antibody-enzyme reagent.
-
Substrate Addition: A substrate solution is added to the wells, and the enzyme catalyzes a color change.
-
Color Development and Measurement: The intensity of the color developed is proportional to the amount of ET-1 bound. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The ET-1 concentration in the patient samples is then determined by interpolating from the standard curve.[12][16][17][18]
Assessment of Hemodynamic Response
Principle: Right heart catheterization is the gold standard for assessing hemodynamic parameters in PAH.
Protocol Outline:
-
Catheter Insertion: A pulmonary artery catheter is inserted into a large vein (e.g., femoral, jugular, or subclavian) and advanced through the right atrium and right ventricle into the pulmonary artery.
-
Pressure Measurements: The catheter allows for direct measurement of pressures in the right atrium (mean right atrial pressure, mRAP), right ventricle, and pulmonary artery (mean pulmonary arterial pressure, mPAP). Pulmonary capillary wedge pressure (PCWP) is measured by inflating a balloon at the catheter tip, which occludes a small pulmonary artery branch and reflects left atrial pressure.
-
Cardiac Output Measurement: Cardiac output can be determined using the thermodilution method or the Fick principle.
-
Calculation of Pulmonary Vascular Resistance (PVR): PVR is calculated using the formula: PVR = (mPAP - PCWP) / Cardiac Output.
-
Assessment of Therapeutic Response: Hemodynamic parameters are measured at baseline and after administration of the therapeutic agent to evaluate its effect on pulmonary vascular tone and cardiac function.[19][20][21][22][23]
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for validating predictive biomarkers.
Conclusion
This compound demonstrated efficacy in improving exercise capacity and hemodynamics in patients with PAH. However, its significant risk of fatal hepatotoxicity led to its withdrawal from the market. While the endothelin pathway remains a key therapeutic target in PAH, the search for validated biomarkers to predict therapeutic response to ERAs is ongoing. Elevated ET-1 levels are associated with disease severity, but their predictive value for treatment success is not yet established. Future research focusing on proteomic and genomic markers may provide a more personalized approach to the management of PAH. For now, treatment decisions for ERAs are guided by clinical and hemodynamic assessments rather than specific predictive biomarkers.
References
- 1. Proteomics discovery of pulmonary hypertension biomarkers: Insulin‐like growth factor binding proteins are associated with disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Using the Plasma Proteome for Risk Stratifying Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Circulating Biomarkers in Pulmonary Arterial Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin receptor antagonist and airway dysfunction in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effect of bosentan on plasma endothelin-1 concentration in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute endothelin A receptor blockade causes selective pulmonary vasodilation in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma Pro‐Endothelin‐1 Peptide Concentrations Rise in Chronic Kidney Disease and Following Selective Endothelin A Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human EDN1 (Endothelin-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. Prognostic Significance of Biomarkers in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of ambrisentan in a patient affected by combined pulmonary fibrosis and emphysema and by severe pulmonary hypertension: clinical, functional, and biomolecular findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sitaxsentan for the treatment of pulmonary arterial hypertension: a 1-year, prospective, open-label observation of outcome and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cloud-clone.com [cloud-clone.com]
- 17. arborassays.com [arborassays.com]
- 18. raybiotech.com [raybiotech.com]
- 19. The haemodynamic assessment of patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hemodynamics Should Be the Primary Approach to Diagnosing, Following, and Managing Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
- 22. Effect of bosentan treatment on surrogate markers in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Sitaxentan: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Sitaxentan, a compound previously used for the treatment of pulmonary arterial hypertension and now primarily utilized in research settings. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area. In case of a spill, collect the material mechanically and place it in a suitable, closed container for disposal. Prevent the entry of this compound into sewers, surface water, or ground water[1].
Hazardous Waste Determination
Based on available Safety Data Sheets (SDS), this compound is not explicitly classified as a P-listed or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA)[1]. However, a formal hazardous waste determination should be conducted by an environmental health and safety professional to assess its characteristics of ignitability, corrosivity, reactivity, and toxicity. In the absence of a definitive determination, it is best practice to manage this compound as a non-RCRA hazardous pharmaceutical waste to ensure the highest level of safety and environmental protection.
Disposal Protocol for this compound (as Non-RCRA Hazardous Pharmaceutical Waste)
The following step-by-step procedure outlines the recommended disposal plan for this compound in a laboratory or research setting.
Step 1: Segregation of Waste
Proper segregation is the first critical step in the waste management process.
| Waste Stream | Description | Container Type |
| This compound Solid Waste | Unused or expired this compound powder, contaminated lab debris (e.g., weigh boats, contaminated wipes). | A designated, sealed, and clearly labeled hazardous waste container. |
| Empty Containers | Original this compound containers that are completely empty. | Dispose of in regular laboratory glass or solid waste, provided all contents have been removed. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | A designated, puncture-resistant sharps container labeled for hazardous pharmaceutical waste. |
| Contaminated PPE | Gloves, lab coats, and other PPE that have come into contact with this compound. | Place in a designated hazardous waste bag or container. |
Step 2: Waste Accumulation and Storage
All containers with this compound waste must be:
-
Securely Sealed: To prevent leaks or spills.
-
Clearly Labeled: With the words "Hazardous Pharmaceutical Waste" and the name "this compound."
-
Stored Safely: In a designated satellite accumulation area or central accumulation area that is secure and away from incompatible materials.
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the accumulated this compound waste.
-
Incineration is the preferred method for the disposal of pharmaceutical waste to ensure complete destruction and prevent environmental contamination.
-
Provide the waste contractor with a full inventory of the waste being disposed of.
-
Ensure all shipping and transportation of the waste complies with Department of Transportation (DOT) regulations.
Step 4: Documentation
Maintain meticulous records of all this compound waste disposal activities. This documentation should include:
-
The date of disposal.
-
The quantity of waste disposed of.
-
The name of the licensed waste disposal contractor.
-
A copy of the waste manifest.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Sitaxentan in a Research Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Sitaxentan.
This document provides crucial safety protocols and logistical plans for the laboratory use of this compound, a potent and selective endothelin-A (ET-A) receptor antagonist. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its powdered form, appropriate personal protective equipment and engineering controls are mandatory to prevent exposure.
Engineering Controls:
-
Ventilation: All work with solid this compound that may generate dust should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Safety Stations: Ensure easy access to an eyewash station and a safety shower.
Personal Protective Equipment:
A comprehensive set of PPE should be worn at all times when handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields. |
| Hand Protection | Gloves | Chemical-impermeable gloves. Due to a lack of specific testing data for this compound, it is prudent to use gloves tested for use with chemotherapy drugs. Double gloving is recommended, especially during compounding or when there is a risk of splashing.[1] |
| Body Protection | Laboratory Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. |
| Respiratory Protection | Respirator | May be required if engineering controls are insufficient to control airborne dust. Consult your institution's environmental health and safety department for specific guidance. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps for the safe handling of this compound in a laboratory setting.
Preparation and Weighing:
-
Designated Area: Conduct all weighing and initial preparation of this compound powder in a designated area within a chemical fume hood to minimize the risk of inhalation and contamination.
-
Spill Containment: Use a disposable weighing paper or a container that can be easily decontaminated. Place it on a secondary containment tray.
-
Avoid Dust Formation: Handle the powder gently to avoid creating dust.
Solution Preparation:
-
Solvent Selection: Refer to the specific experimental protocol for the appropriate solvent. This compound sodium salt is soluble in water (10 mg/mL).
-
Dissolving: Add the solvent to the this compound powder slowly and carefully. Cap the container securely before mixing or vortexing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
In-Vitro Experimentation (General Guidance):
-
Aseptic Technique: If working with cell cultures, use standard aseptic techniques to prevent contamination.
-
Pipetting: Use mechanical pipetting aids for all liquid transfers. Mouth pipetting is strictly prohibited.[2]
-
Incubation: If the experiment requires incubation, ensure that the containers are properly sealed to prevent aerosol generation.
-
Post-Treatment Handling: When handling treated cells or media, continue to wear appropriate PPE as they may contain residual this compound.
Emergency Procedures
In the event of an exposure or spill, follow these immediate actions.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician for guidance.
Spill Response:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or generates significant dust.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.
-
Containment and Cleanup:
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable waste container.
-
For liquid spills, absorb with an inert material and place it in the waste container.
-
Use non-sparking tools for cleanup.
-
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent, and dispose of all cleanup materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. One of its safety data sheets indicates that it is very toxic to aquatic life with long-lasting effects.
Waste Segregation and Collection:
-
Waste Streams: Establish separate, clearly labeled waste containers for:
-
Solid this compound Waste: Unused or expired powder.
-
Contaminated Labware: Pipette tips, tubes, flasks, etc., that have come into direct contact with this compound.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated PPE: Gloves, disposable gowns, etc.
-
-
Container Requirements: All waste containers must be leak-proof, have a secure lid, and be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".
Disposal Procedures:
-
Consult Local Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Professional Disposal Service: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
-
Empty Containers: Triple-rinse containers that held this compound with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Mechanism of Action: Endothelin-A Receptor Signaling Pathway
This compound is a selective antagonist of the Endothelin-A (ET-A) receptor. Endothelin-1 (ET-1), a potent vasoconstrictor, binds to both ET-A and ET-B receptors. The binding of ET-1 to the G-protein coupled ET-A receptor on smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and cell proliferation. This compound competitively binds to the ET-A receptor, thereby blocking the downstream effects of ET-1.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
